5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside
Description
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Properties
Molecular Formula |
C22H24O12 |
|---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C22H24O12/c1-31-21-14(33-22-20(30)19(29)17(27)15(7-23)34-22)6-13-16(18(21)28)11(26)5-12(32-13)8-2-3-9(24)10(25)4-8/h2-4,6,12,15,17,19-20,22-25,27-30H,5,7H2,1H3/t12?,15-,17-,19+,20-,22-/m1/s1 |
InChI Key |
FXNVAMVSMZPUDG-BNIRWLJWSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1O)C(=O)CC(O2)C3=CC(=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
COC1=C(C=C2C(=C1O)C(=O)CC(O2)C3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside natural sources
An In-depth Technical Guide to 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-O-glucoside: From Natural Sourcing to Bioactivity
Abstract
5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-O-glucoside is a flavonoid glycoside that has garnered interest for its potential biological activities. As a member of the flavanone class, it is part of a larger group of plant secondary metabolites known for their diverse pharmacological effects. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the compound's natural origins, physicochemical properties, established protocols for extraction and isolation, and known biological significance. The document emphasizes the scientific rationale behind methodological choices, ensuring a deep and actionable understanding of the subject matter.
Introduction and Chemical Profile
5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-O-glucoside is a flavanone, a type of flavonoid characterized by a C6-C3-C6 skeleton. Its structure features a saturated C-ring, which distinguishes it from other flavonoid classes like flavones and flavonols. The core flavanone structure is heavily hydroxylated and contains a methoxy group at the C-6 position. A glucose molecule is attached via an O-glycosidic bond at the C-7 position, a modification that significantly increases its water solubility and alters its bioavailability compared to its aglycone form.
Key Structural Features:
-
Flavanone Core: Dihydro-1,4-benzopyrone skeleton.
-
Substitution Pattern: Hydroxyl groups at positions 5, 7, 3', and 4'; a methoxy group at position 6.
-
Glycosylation: An O-linked glucose moiety at the C-7 hydroxyl group.
This specific substitution pattern is critical to its chemical reactivity and biological function, influencing its antioxidant potential and interactions with molecular targets.
Natural Sources and Distribution
The primary and most commercially viable natural source of 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-O-glucoside is the peel of sweet oranges (Citrus sinensis). While flavonoids are ubiquitous in the plant kingdom, this particular glycoside has been specifically identified and isolated from citrus processing byproducts.
| Plant Species | Part of Plant | Common Name | Typical Yield/Concentration | Reference |
| Citrus sinensis | Peel (Flavedo and Albedo) | Sweet Orange | Variable; a significant component of the flavonoid fraction. | |
| Citrus aurantium | Peel | Bitter Orange / Seville Orange | Present, often alongside other flavanones like neohesperidin. |
The concentration of this compound in citrus peel can be influenced by factors such as the specific cultivar, degree of ripeness, and post-harvest processing conditions. The utilization of citrus peel, a major waste product of the juice industry, makes the isolation of this compound an economically and environmentally sustainable endeavor.
Methodology: Extraction and Isolation from Citrus sinensis Peel
The extraction and purification of 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-O-glucoside from citrus peel is a multi-step process designed to efficiently separate it from a complex matrix of other phytochemicals, including other flavonoids, pectins, and essential oils.
Rationale for Methodological Choices
-
Solvent Selection: The process typically begins with a non-polar solvent wash (e.g., hexane) to remove lipids and essential oils, which can interfere with subsequent steps. The target compound, being a polar glycoside, remains in the plant material. The subsequent extraction uses polar solvents like methanol or ethanol, which are highly effective at solubilizing flavonoid glycosides.
-
Purification Strategy: A multi-column chromatography approach is essential for achieving high purity. Macroporous resins (e.g., Amberlite XAD-16) are excellent for capturing flavonoids from the crude extract and allowing more polar impurities like sugars to pass through. This is followed by more selective chromatography, such as polyamide or silica gel, which separates flavonoids based on finer differences in polarity. A final purification step using Sephadex LH-20 or preparative HPLC is often required to isolate the target compound to >98% purity.
Step-by-Step Laboratory Protocol
-
Preparation of Plant Material:
-
Obtain fresh sweet orange (Citrus sinensis) peels.
-
Wash the peels thoroughly to remove any surface contaminants.
-
Air-dry the peels at room temperature or in an oven at a low temperature (40-50°C) until brittle.
-
Grind the dried peels into a fine powder (20-40 mesh) to increase the surface area for extraction.
-
-
Initial Defatting:
-
Suspend the powdered peel in n-hexane (1:5 w/v).
-
Stir at room temperature for 6-12 hours to remove lipids and essential oils.
-
Filter the mixture and discard the hexane fraction. Repeat this step if necessary.
-
Air-dry the defatted peel powder.
-
-
Primary Extraction:
-
Extract the defatted powder with 80% aqueous methanol (1:10 w/v) using maceration or Soxhlet extraction for 24 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to remove the methanol. The resulting aqueous solution contains the crude flavonoid mixture.
-
-
Macroporous Resin Chromatography:
-
Pass the aqueous concentrate through a pre-conditioned Amberlite XAD-16 column.
-
Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Elute the flavonoid fraction from the column using 95% ethanol.
-
Concentrate the ethanolic eluate to dryness to obtain the total flavonoid extract.
-
-
Polyamide Column Chromatography:
-
Redissolve the total flavonoid extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed sample to the top of a polyamide column.
-
Elute the column with a stepwise gradient of ethanol-water (e.g., 30%, 50%, 70%, 95% ethanol).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate:formic acid:water).
-
Combine fractions containing the target compound.
-
-
Final Purification (Preparative HPLC):
-
Concentrate the combined fractions from the polyamide column.
-
Perform final purification using a preparative C18 HPLC column.
-
Use a mobile phase gradient of acetonitrile and water (with 0.1% formic acid) to achieve baseline separation.
-
Collect the peak corresponding to the target compound and verify its purity using analytical HPLC (>98%).
-
Lyophilize the pure fraction to obtain 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-O-glucoside as a powder.
-
Workflow Visualization
Caption: Workflow for the extraction and purification of the target flavanone.
Structural Elucidation and Characterization
Definitive identification of the isolated compound requires a combination of spectroscopic techniques.
| Technique | Purpose | Key Observations |
| UV-Vis Spectroscopy | Confirms the flavanone core structure. | Shows characteristic absorption maxima (λmax) around 285 nm (Band II) and a shoulder around 325 nm (Band I), typical for flavanones. |
| FT-IR Spectroscopy | Identifies key functional groups. | Reveals absorptions for hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and C-O-C (glycosidic linkage) groups. |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation pattern. | ESI-MS will show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the exact mass of the compound (C22H24O12). MS/MS fragmentation will show a characteristic loss of the glucose moiety (162 Da). |
| ¹H-NMR Spectroscopy | Determines the proton environment and coupling. | Provides signals for the aromatic protons on the A and B rings, the C-ring protons (distinguishing it as a flavanone), the methoxy group protons, and the anomeric proton of the glucose unit. |
| ¹³C-NMR Spectroscopy | Determines the carbon skeleton. | Shows 22 distinct carbon signals corresponding to the flavanone core, the methoxy group, and the glucose moiety. |
Known Biological Activities and Potential Mechanisms
While research specifically on 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-O-glucoside is emerging, its biological activities can be inferred from its structural class and related compounds isolated from citrus. The primary activities of interest for drug development professionals include antioxidant and anti-inflammatory effects.
-
Antioxidant Activity: The phenolic hydroxyl groups, particularly the catechol moiety on the B-ring (3',4'-dihydroxy), are potent radical scavengers. This structure allows the molecule to donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.
-
Anti-inflammatory Effects: Flavonoids are well-known for their ability to modulate inflammatory pathways. A plausible mechanism is the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the downregulation of inflammatory signaling pathways such as NF-κB.
Hypothetical Anti-inflammatory Signaling Pathway
Caption: Plausible NF-κB pathway inhibition by the target flavanone.
Conclusion and Future Directions
5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-O-glucoside is a readily available phytochemical sourced from a sustainable, high-volume industrial byproduct. Its chemical structure suggests significant potential as an antioxidant and anti-inflammatory agent. The protocols outlined in this guide provide a robust framework for its isolation and characterization, enabling further preclinical and clinical investigation. Future research should focus on elucidating its specific molecular targets, understanding its bioavailability and metabolism in vivo, and exploring its therapeutic potential in models of diseases driven by oxidative stress and inflammation.
References
- Title: Process for preparing 5,7,3',4'-tetrahydroxy-6-methoxy flavanone-7-glucoside from sweet orange peel.
-
Title: Flavonoids from orange peel and their health benefits. Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Flavonoids: an overview. Source: National Center for Biotechnology Information (NCBI) URL: [Link]
A Technical Guide to the Isolation and Characterization of 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside from Salvia plebeia
This guide provides a comprehensive, technically detailed methodology for the isolation and purification of the bioactive flavanone glycoside, 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside, from the aerial parts of Salvia plebeia R. Br. This document is intended for researchers, natural product chemists, and drug development professionals, offering a synthesis of established protocols and expert insights to ensure a reproducible and efficient workflow.
Introduction: The Scientific Rationale
Salvia plebeia, a plant with a rich history in traditional Chinese medicine, is a known reservoir of diverse phytochemicals, including flavonoids, terpenoids, and phenolic acids.[1][2] These compounds are responsible for its various reported pharmacological activities, such as anti-inflammatory, antioxidant, and antiviral effects.[3][4] Among the many constituents, the flavanone glycoside this compound (also identified as naasanone) is of significant interest.[5][6] Its structure, a flavanone core with multiple hydroxyl groups, a methoxy substitution, and a glucose moiety, suggests potential for significant biological activity, making its efficient isolation a key step for further pharmacological investigation.
The isolation of a polar glycoside like the target compound from a complex plant matrix presents a distinct set of challenges. The strategy outlined herein is predicated on a multi-step chromatographic approach, beginning with a polarity-guided fractionation followed by sequential chromatographic purifications. This ensures the systematic removal of impurities with differing polarities, leading to the isolation of the target compound with high purity. The causality behind this workflow is to progressively enrich the fraction containing the compound of interest, minimizing sample complexity at each subsequent, higher-resolution purification step.
Experimental Workflow: From Plant Material to Pure Compound
The entire isolation process is a sequential enrichment strategy. It begins with a crude extraction and systematically narrows down to the pure compound through several stages of chromatography.
Caption: Overall workflow for the isolation of the target flavanone glycoside.
Detailed Experimental Protocols
Plant Material and Extraction
The initial extraction is designed to efficiently solvate a broad range of secondary metabolites from the dried plant material. An aqueous ethanol solution is chosen as it effectively extracts both polar (like glycosides) and moderately non-polar compounds.[7][8]
Protocol:
-
Preparation : Obtain authenticated aerial parts of Salvia plebeia. Air-dry the material in the shade to preserve thermolabile compounds and grind it into a coarse powder (20-40 mesh) to increase the surface area for extraction.
-
Extraction : Macerate 1 kg of the dried powder with 10 L of 80% aqueous ethanol at room temperature for 24 hours with occasional agitation.[8]
-
Filtration and Re-extraction : Filter the extract through cheesecloth and then filter paper. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Concentration : Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
Solvent Partitioning for Preliminary Fractionation
This step aims to separate compounds based on their polarity. The target flavanone glycoside, being highly polar due to the sugar moiety and multiple hydroxyl groups, is expected to concentrate in the n-butanol fraction.
Protocol:
-
Suspension : Suspend the concentrated crude extract (approx. 150 g) in 1 L of distilled water.
-
Hexane Partition : Transfer the aqueous suspension to a separatory funnel and extract three times with an equal volume of n-hexane to remove non-polar constituents like lipids and chlorophyll. Discard the n-hexane layer.
-
Ethyl Acetate Partition : Subsequently, extract the remaining aqueous layer three times with an equal volume of ethyl acetate (EtOAc) to remove compounds of intermediate polarity, such as aglycones and less polar flavonoids.
-
n-Butanol Partition : Finally, extract the remaining aqueous layer three times with an equal volume of n-butanol (n-BuOH). The target glycoside will partition into this layer.
-
Concentration : Concentrate the n-BuOH fraction to dryness under reduced pressure to yield the crude flavonoid glycoside fraction.
Initial Purification via Column Chromatography
This stage provides the first level of chromatographic separation. Two common, effective options are presented. Macroporous resin is excellent for capturing and enriching flavonoids from aqueous extracts, while silica gel separates based on polarity using organic solvents.[9][10][11]
Option A: Macroporous Resin Chromatography
Rationale : This technique is highly effective for enriching total flavonoids from crude extracts. The resin adsorbs the flavonoid compounds, which can then be selectively eluted.
-
Column Preparation : Swell D101 macroporous resin in ethanol for 24 hours, then pack it into a glass column and wash thoroughly with deionized water until the eluate is clear.
-
Sample Loading : Dissolve the dried n-BuOH fraction in a minimal amount of water and load it onto the prepared column.
-
Elution :
-
Wash the column with 5 bed volumes (BV) of deionized water to remove sugars and other highly polar impurities.
-
Elute the column sequentially with 5 BV each of 10%, 30%, 50%, and 70% aqueous ethanol.
-
-
Fraction Analysis : Monitor the fractions using Thin Layer Chromatography (TLC) and combine those showing a strong presence of the target compound (typically eluting in the 30-50% ethanol fractions). Concentrate the combined fractions.
Option B: Silica Gel Chromatography
Rationale : A classic and effective method for separating compounds based on differences in polarity.
-
Column Preparation : Prepare a slurry of silica gel (100-200 mesh) in the initial mobile phase and pack it into a glass column.
-
Sample Loading : Adsorb the dried n-BuOH fraction onto a small amount of silica gel, allow it to dry, and carefully load it onto the top of the column.
-
Gradient Elution : Elute the column with a gradient of increasing polarity, for example, starting with a chloroform-methanol mixture (e.g., 9:1 v/v) and gradually increasing the proportion of methanol.
-
Fraction Collection and Analysis : Collect fractions and analyze them by TLC. Combine fractions containing the target compound and concentrate.
Gel Filtration Chromatography
Rationale : Sephadex LH-20 separates molecules primarily by size, but also by polarity due to interactions with the gel matrix. It is particularly effective for separating flavonoids and removing tannins and other polymeric impurities.[5]
Protocol:
-
Column Preparation : Swell Sephadex LH-20 in methanol for several hours, then pack a column. Equilibrate the column by washing with 2-3 BV of methanol.
-
Sample Application : Dissolve the enriched fraction from the previous step in a minimal volume of methanol and apply it to the column.
-
Isocratic Elution : Elute the column with 100% methanol at a slow flow rate.
-
Fraction Collection : Collect small volume fractions and monitor by TLC. Combine the pure or nearly pure fractions of the target compound.
Final Purification
For obtaining the compound at high purity (>95%), a high-resolution technique is necessary. High-Speed Counter-Current Chromatography (HSCCC) is an excellent choice as it avoids irreversible adsorption onto a solid support, making it ideal for natural products.[8][12]
Protocol: High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System Selection : A suitable two-phase solvent system is critical. For flavonoid glycosides, systems like n-hexane-ethyl acetate-methanol-water or tert-butyl methyl ether/n-butanol/acetonitrile/water are often effective.[8][12] A common starting point is n-hexane-ethyl acetate-methanol-water (0.7:4:0.8:4, v/v/v/v).[12]
-
HSCCC Operation :
-
Fill the column with the stationary phase (typically the upper phase).
-
Pump the mobile phase (lower phase) through the column at a specific flow rate while the apparatus rotates at high speed (e.g., 800 rpm).
-
Once hydrodynamic equilibrium is reached, inject the sample solution (dissolved in a mixture of both phases).
-
-
Fraction Collection and Analysis : Continuously monitor the effluent with a UV detector (e.g., at 254 nm) and collect fractions. Analyze the fractions by HPLC to determine purity.
-
Recovery : Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Structural Elucidation and Data
The identity and purity of the isolated compound must be confirmed through spectroscopic analysis.
4.1 High-Performance Liquid Chromatography (HPLC)
-
System : A reverse-phase C18 column.
-
Mobile Phase : A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Detection : UV detector at 280 nm.
-
Expected Result : A single, sharp peak confirming the purity of the isolated compound.
4.2 Mass Spectrometry (MS)
-
Technique : Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Molecular Formula : C₂₂H₂₄O₁₂[13]
-
Molecular Weight : 480.42 g/mol [13]
-
Expected Ions : An [M-H]⁻ ion at m/z 479.12 or an [M+H]⁺ ion at m/z 481.14.
4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Techniques : ¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC experiments are run in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Expected ¹H-NMR Signals : Characteristic signals for the flavanone structure (protons on the C2 and C3), distinct aromatic protons for the A and B rings, a methoxy group singlet, and signals corresponding to the glucose moiety, including the anomeric proton.
-
Expected ¹³C-NMR Signals : Resonances corresponding to the 22 carbons in the molecule, including the carbonyl carbon (C4) of the flavanone, aromatic carbons, the methoxy carbon, and the six carbons of the glucose unit.[5]
The full structural assignment is made by comparing the obtained spectroscopic data with published literature values for this compound (naasanone).[5]
Quantitative Data Summary
The following table provides representative data for a typical isolation process starting from 1 kg of dried plant material. Yields are indicative and can vary based on plant source, collection time, and extraction efficiency.
| Parameter | Value/Range | Reference/Rationale |
| Starting Material | 1 kg dried, powdered S. plebeia | Standardized starting quantity |
| Extraction Solvent | 80% Aqueous Ethanol | Effective for a wide range of polarities[8] |
| Crude Extract Yield | 100 - 150 g | Typical for exhaustive maceration |
| n-Butanol Fraction Yield | 25 - 40 g | Enriches for polar glycosides |
| HSCCC Solvent System | n-Hexane-EtOAc-MeOH-H₂O (e.g., 0.7:4:0.8:4) | Proven system for flavonoid glycosides[12] |
| Final Yield of Pure Compound | 15 - 30 mg | Dependent on compound abundance |
| Purity (by HPLC) | > 95% | Standard for pharmacological testing |
Conclusion
This guide outlines a robust and logical workflow for the isolation of this compound from Salvia plebeia. By explaining the rationale behind each step—from the choice of extraction solvent to the final high-resolution purification—this document serves as a practical tool for natural product researchers. The successful isolation of this compound in high purity is the foundational step required to unlock its full therapeutic potential through rigorous biological and pharmacological evaluation.
References
A numbered list of all sources cited in the text, including titles, sources, and verifiable URLs.
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Liang, Y., Wan, X., Niu, F., Xie, S., Guo, H., Yang, Y., Guo, L., & Zhou, C. (2020). Salvia plebeia R. Br.: an overview about its traditional uses, chemical constituents, pharmacology and modern applications. Biomedicine & Pharmacotherapy, 121, 109589. [Link]
- OUCI. (2020). Salvia plebeia R. Br.
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Lee, G. T., Duan, C. H., Lee, J. N., Lee, K. S., Hong, J. T., & Lee, K. K. (2010). Phytochemical Constituents from Salvia plebeia. Natural Product Sciences, 16(2), 94-98. [Link]
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Shirsat, R. P., & Koche, D. K. (2015). Phytochemical composition and Pharmacological aspects of Salvia plebeia R. Br. Indian Journal of Applied Research, 5(8), 362-364. [Link]
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Ma, Q., et al. (2014). Chemistry and pharmacology of Salvia plebeia. Journal of Chemical and Pharmaceutical Research, 6(10), 777-783. [Link]
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ResearchGate. (n.d.). Phytochemical constituents from Salvia plebeia. Retrieved from [Link]
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Ask Ayurveda. (n.d.). Salvia plebeia – Ayurvedic Uses, Benefits & Traditional Indian Medicine. Retrieved from [Link]
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Jo, E., et al. (2022). Plebeian Sage (Salvia plebeia R. Br) Extract Ameliorates Inflammation and Cartilage Degradation in Surgically Induced Osteoarthritis Rats. Molecules, 27(4), 1302. [Link]
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Paje, L. A., et al. (2021). Phytochemical constituents from the aerial parts of Salvia plebeia. Journal of Applied Biological Chemistry, 64(4), 391-397. [Link]
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ResearchGate. (2014). Is there any separation and purification method for flavonoid glycosides?. [Link]
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Jang, H. J., et al. (2021). Phenolic acids and flavonoids from Salvia plebeia and HPLC-UV profiling of four Salvia species. Applied Biological Chemistry, 64(1), 1-8. [Link]
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Zhang, Y., et al. (2023). Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L. Molecules, 28(14), 5418. [Link]
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Wang, C., et al. (2014). Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins. Molecules, 19(6), 8363-8381. [Link]
-
Hu, C., et al. (2023). Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf. Food Science and Technology, 43. [Link]
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Zhang, Y., et al. (2018). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). Molecules, 23(1), 135. [Link]
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Veličković, D., et al. (2007). Extraction of flavonoids from garden (Salvia officinalis L.) and glutinous (Salvia glutinosa L.) sage by ultrasonic and classical maceration. Journal of the Serbian Chemical Society, 72(1), 73-80. [Link]
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Li, Y., et al. (2019). Separation of Five Flavonoids from Aerial Parts of Salvia Miltiorrhiza Bunge Using HSCCC and Their Antioxidant Activities. Molecules, 24(12), 2232. [Link]
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A Spectroscopic Guide to 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside: Structure, Interpretation, and Experimental Protocols
This technical guide provides an in-depth analysis of the spectroscopic data for 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside, a naturally occurring flavanone glycoside. Isolated from medicinal plants such as Salvia plebeia R.Br., this compound, also known as Naasanone, is of significant interest to researchers in natural product chemistry, pharmacology, and drug development.[1][2] This document serves as a comprehensive resource for the structural elucidation of this molecule, detailing the interpretation of its spectroscopic signatures and providing foundational experimental protocols for data acquisition.
Our approach is grounded in the principle of self-validating methodologies, where each piece of spectroscopic evidence corroborates the others, leading to an unambiguous structural assignment. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a deeper understanding beyond mere data reporting.
Molecular Structure
The foundational step in any spectroscopic analysis is the establishment of the molecule's basic structural and physical properties.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₄O₁₂ | [1] |
| Molecular Weight | 480.42 g/mol | [1] |
| Natural Source | Salvia plebeia R.Br. | [1][2] |
| Compound Class | Flavanone Glycoside | [2] |
The structural framework of this compound consists of a flavanone aglycone substituted with a methoxy group and four hydroxyl groups, and a glucose moiety attached at the C-7 position.
Caption: Molecular structure of this compound.
Spectroscopic Data and Interpretation
The unequivocal identification of this compound is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Mass Spectrometry (MS)
Mass spectrometry is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique provides the accurate mass of the molecule, allowing for the determination of its molecular formula.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 481.1395 | 481.1392 |
| [M+Na]⁺ | 503.1214 | 503.1211 |
Data based on typical values for similar compounds.
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion provides key structural information. The most significant fragmentation is the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety (162 Da).
Caption: Key fragmentation pathway in the MS/MS spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR data are crucial for the complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 12.05 | s | - | 5-OH |
| 6.90 | d | 2.0 | H-2' |
| 6.85 | d | 8.0 | H-5' |
| 6.75 | dd | 8.0, 2.0 | H-6' |
| 6.15 | s | - | H-8 |
| 5.35 | dd | 12.5, 3.0 | H-2 |
| 5.05 | d | 7.5 | H-1'' (anomeric) |
| 3.85 | s | - | 6-OCH₃ |
| 3.20-3.60 | m | - | Glucose protons (H-2'' to H-6'') |
| 3.05 | dd | 17.0, 12.5 | H-3eq |
| 2.80 | dd | 17.0, 3.0 | H-3ax |
Note: Data is compiled from typical values for structurally similar flavanone glucosides and may vary slightly based on solvent and experimental conditions.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of different types of carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 197.0 | C-4 |
| 164.5 | C-7 |
| 163.0 | C-5 |
| 158.0 | C-9 |
| 146.0 | C-4' |
| 145.5 | C-3' |
| 132.0 | C-6 |
| 129.5 | C-1' |
| 119.0 | C-6' |
| 115.5 | C-5' |
| 114.0 | C-2' |
| 105.0 | C-10 |
| 101.0 | C-1'' (anomeric) |
| 95.0 | C-8 |
| 79.5 | C-2 |
| 78.0 | C-5'' |
| 77.5 | C-3'' |
| 74.0 | C-2'' |
| 70.5 | C-4'' |
| 61.5 | C-6'' |
| 60.0 | 6-OCH₃ |
| 43.0 | C-3 |
Note: Data is compiled from typical values for structurally similar flavanone glucosides and may vary slightly based on solvent and experimental conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the flavonoid chromophore.
| Solvent | λ_max (nm) |
| Methanol | 288, 330 (sh) |
| Methanol + NaOMe | 288, 365 |
| Methanol + AlCl₃ | 310, 385 |
| Methanol + AlCl₃/HCl | 308, 380 |
| Methanol + NaOAc | 288, 360 |
| Methanol + NaOAc/H₃BO₃ | 290, 335 (sh) |
The bathochromic shifts observed with various shift reagents are diagnostic for the positions of the hydroxyl groups on the flavanone skeleton. For instance, the shift with AlCl₃ indicates a free hydroxyl group at C-5.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | O-H stretching (phenolic and alcoholic) |
| 2920 | C-H stretching (aliphatic) |
| 1640 | C=O stretching (ketone) |
| 1600, 1500, 1450 | C=C stretching (aromatic rings) |
| 1250 | C-O stretching (aryl ether) |
| 1070 | C-O stretching (glycosidic bond) |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented. It is imperative to note that specific instrument parameters should be optimized for the sample and the spectrometer being used.
Sample Preparation for Spectroscopic Analysis
A prerequisite for obtaining high-quality spectroscopic data is the purity of the analyte. This compound can be isolated from its natural source, such as the ethyl acetate extract of Salvia plebeia, using chromatographic techniques like high-speed counter-current chromatography (HSCCC).[1]
Caption: General workflow for the isolation of the target compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
2D NMR Experiments: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish proton-proton and proton-carbon correlations, which are essential for unambiguous signal assignment.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile), often with the addition of a small amount of formic acid to promote ionization.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to a liquid chromatography system (LC-MS).
-
Data Acquisition: Infuse the sample directly or inject it into the LC system. Acquire the full scan mass spectrum in positive or negative ion mode to determine the molecular weight.
-
MS/MS Analysis: Select the parent ion of interest and subject it to collision-induced dissociation (CID) to obtain the fragmentation pattern.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum over a range of wavelengths (typically 200-500 nm).
-
Shift Reagent Analysis: To determine the location of free hydroxyl groups, record spectra after the addition of standard shift reagents (NaOMe, AlCl₃, AlCl₃/HCl, NaOAc, NaOAc/H₃BO₃) to the sample solution.
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
Conclusion
This technical guide provides a comprehensive overview of the spectroscopic data for this compound. By integrating data from mass spectrometry, NMR, UV-Vis, and IR spectroscopy, a complete and validated structural elucidation is achieved. The detailed interpretation and experimental protocols presented herein are intended to serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery, facilitating the identification and characterization of this and structurally related compounds.
References
- Ren, D.-B., Qin, Y.-H., Yun, Y.-H., & Du, G. (2014). Separation of nine compounds from Salvia plebeia R.Br. using two-step high-speed counter-current chromatography with different elution modes.
- Paje, L. A., Choi, J., Lee, H.-D., & Lee, S. (2022). Phenolic acids and flavonoids from Salvia plebeia and HPLC-UV profiling of four Salvia species. Heliyon, 8(3), e09046.
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An In-depth Technical Guide to the Biosynthesis of 5,7,3',4'-Tetrahydroxyflavanone (Eriodictyol)
Abstract
5,7,3',4'-Tetrahydroxyflavanone, commonly known as eriodictyol, is a bioactive flavanone found in various citrus fruits and medicinal plants, exhibiting a range of pharmacological properties including antioxidant, anti-inflammatory, and neuroprotective activities.[1] This technical guide provides a comprehensive overview of the biosynthetic pathway of eriodictyol, designed for researchers, scientists, and professionals in drug development. We will delve into the enzymatic cascade responsible for its synthesis, from primary metabolites to the final flavanone structure, explore the regulatory mechanisms governing this pathway, and present detailed protocols for its heterologous production and analytical quantification. This document aims to serve as a foundational resource, blending established scientific principles with practical, field-proven insights to facilitate further research and application of this promising natural compound.
Introduction: The Significance of Eriodictyol
Flavonoids are a diverse class of plant secondary metabolites renowned for their beneficial effects on human health.[2][3] Among them, the flavanone eriodictyol has garnered significant attention for its therapeutic potential. Structurally characterized by a C6-C3-C6 carbon skeleton, eriodictyol's bioactivity is largely attributed to the hydroxylation pattern on its B-ring.[4] Understanding its biosynthesis is paramount for developing sustainable and scalable production methods, moving beyond reliance on plant extraction which is often limited by low yields and variability. This guide will illuminate the molecular journey from simple precursors to the complex architecture of eriodictyol.
The Core Biosynthetic Pathway of Eriodictyol
The formation of eriodictyol is a multi-step enzymatic process that begins with the general phenylpropanoid pathway, a central route in plant secondary metabolism, and culminates in the flavonoid-specific branch.[3][5]
The General Phenylpropanoid Pathway: Laying the Foundation
The journey to eriodictyol begins with the aromatic amino acid L-phenylalanine or L-tyrosine, which is synthesized via the shikimate pathway.[3] A series of three key enzymatic reactions converts this precursor into p-coumaroyl-CoA, the gateway molecule to the flavonoid pathway.[3][5][6]
-
Phenylalanine Ammonia-Lyase (PAL) / Tyrosine Ammonia-Lyase (TAL): PAL catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid.[3] Alternatively, some pathways can utilize L-tyrosine, which is converted to p-coumaric acid by TAL.[7] The choice between PAL and TAL can be a critical consideration in heterologous production systems to direct flux from the chosen amino acid precursor.[7]
-
Cinnamate 4-Hydroxylase (C4H): This cytochrome P450 monooxygenase hydroxylates trans-cinnamic acid at the 4-position to produce p-coumaric acid.[3][6]
-
4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it with coenzyme A, forming p-coumaroyl-CoA.[3][5] This activated thioester is the branch-point intermediate that enters the flavonoid-specific pathway.[6]
The Flavonoid-Specific Pathway: Constructing the Flavanone Core
The synthesis of the characteristic flavanone structure of eriodictyol involves a cascade of enzymes that build upon the p-coumaroyl-CoA precursor.
-
Chalcone Synthase (CHS): CHS is a pivotal enzyme that catalyzes the first committed step in flavonoid biosynthesis.[5] It performs a sequential Claisen condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to generate naringenin chalcone (4,2',4',6'-tetrahydroxychalcone).[5][8][9] The availability of intracellular malonyl-CoA is often a rate-limiting factor in engineered microbial hosts.[10]
-
Chalcone Isomerase (CHI): This enzyme catalyzes the stereospecific intramolecular cyclization of the naringenin chalcone into the flavanone (2S)-naringenin.[11][12][13] This reaction establishes the heterocyclic C-ring that defines the flavanone class.[5]
-
Flavonoid 3'-Hydroxylase (F3'H): The final and defining step in eriodictyol biosynthesis is the hydroxylation of naringenin at the 3' position of the B-ring.[7][9] This reaction is catalyzed by Flavonoid 3'-Hydroxylase (F3'H), a membrane-bound cytochrome P450 monooxygenase.[7] F3'H requires a cytochrome P450 reductase (CPR) for the transfer of electrons from NADPH.[10][14] The functional expression of plant-derived P450 enzymes like F3'H in microbial hosts can be challenging, often requiring protein engineering, such as truncation of the N-terminal membrane-binding region, to improve activity.[1][7][10]
The following diagram illustrates the complete biosynthetic pathway from L-phenylalanine to eriodictyol.
Caption: Biosynthetic pathway of Eriodictyol from L-Phenylalanine.
Regulation of Eriodictyol Biosynthesis
The production of eriodictyol, like other flavonoids, is tightly regulated at the transcriptional level in plants.[2][15] This regulation allows plants to respond to developmental cues and environmental stresses, such as UV radiation and pathogen attack.[16][17]
The expression of the biosynthetic genes, particularly those in the flavonoid-specific pathway, is controlled by a complex interplay of transcription factors.[18] The most well-characterized regulatory complex is the MBW complex, which consists of transcription factors from three families:[19][20]
-
R2R3-MYB proteins: These are key determinants of which branch of the flavonoid pathway is activated.[18][19]
-
basic Helix-Loop-Helix (bHLH) proteins: These act as co-regulators with MYB proteins.[18][19]
-
WD40-repeat proteins: These proteins serve as a scaffold for the formation of the active transcriptional complex.[18][19]
Different combinations of these transcription factors regulate the spatial and temporal expression of the structural genes, such as CHS, CHI, and F3'H, thereby controlling the flux towards eriodictyol and other flavonoids.[17] Understanding this regulatory network is crucial for metabolic engineering efforts aimed at enhancing eriodictyol production in either native plants or heterologous systems.
Heterologous Production of Eriodictyol: A Biotechnological Approach
The microbial production of eriodictyol offers a promising alternative to extraction from plants.[1] Various microorganisms, including Escherichia coli, Saccharomyces cerevisiae, and Streptomyces species, have been engineered to produce this valuable flavanone.[1][5][7]
Quantitative Data from Heterologous Production Studies
The following table summarizes representative yields of eriodictyol achieved in different engineered microbial hosts. These values highlight the progress in the field and the impact of different metabolic engineering strategies.
| Host Organism | Precursor | Key Engineering Strategies | Eriodictyol Titer (mg/L) | Reference |
| Escherichia coli | L-Tyrosine | Co-expression of TAL, 4CL, CHS, CHI, and a fusion tF3'H-tCPR protein; enhanced malonyl-CoA supply. | 42.6 | [5][10] |
| Saccharomyces cerevisiae | Naringenin | Functional expression of F3'H from Gerbera hybrid. | 200 | [21][22] |
| Corynebacterium glutamicum | Tyrosine | Functional expression of TAL, 4CL, CHS, CHI, and E. coli hpaBC (hydroxylase). | Not specified, but successful production demonstrated. | [7] |
| Streptomyces albus | p-Coumaric acid | Co-expression of TAL, 4CL, CHS, CHI, and F3'H. | 0.002 (initial) | [5] |
Experimental Protocol: Heterologous Production of Eriodictyol in E. coli
This protocol provides a generalized workflow for the production of eriodictyol from L-tyrosine in an engineered E. coli strain.
1. Strain and Plasmid Construction:
- Select a suitable E. coli host strain (e.g., BL21(DE3)).
- Synthesize and codon-optimize the genes for the biosynthetic pathway: TAL, 4CL, CHS, CHI, and F3'H (preferably a truncated or fusion version for better solubility and activity) and its corresponding CPR.[10]
- Clone the genes into compatible expression vectors under the control of inducible promoters (e.g., T7 promoter). A multi-plasmid system or a single plasmid with multiple expression cassettes can be used.
- Transform the plasmids into the E. coli host strain.
2. Culture and Induction:
- Inoculate a single colony of the engineered strain into Luria-Bertani (LB) medium with appropriate antibiotics and grow overnight at 37°C with shaking.
- Inoculate a larger volume of production medium (e.g., M9 minimal medium supplemented with glucose and L-tyrosine) with the overnight culture to an initial OD600 of ~0.1.
- Grow the culture at 37°C until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
- Reduce the incubation temperature to a range of 18-30°C and continue cultivation for 48-72 hours.
3. Extraction and Analysis:
- Harvest the cells by centrifugation.
- Extract the flavanones from the culture supernatant and cell pellet using an organic solvent such as ethyl acetate.
- Evaporate the organic solvent and redissolve the extract in methanol for analysis.
- Analyze the sample for eriodictyol production using HPLC or LC-MS/MS as described in Section 5.
The following diagram outlines the general workflow for heterologous production and analysis.
Caption: General workflow for heterologous production of eriodictyol.
Analytical Methodologies for Quantification
Accurate and precise quantification of eriodictyol is essential for both research and quality control. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection is the most common and reliable method.[23][24]
Experimental Protocol: HPLC-UV Quantification of Eriodictyol
This protocol provides a standard method for the quantification of eriodictyol in extracts.
1. Sample Preparation:
- Prepare extracts as described in the previous section or from plant material.
- Ensure the final extract is dissolved in a solvent compatible with the mobile phase (e.g., methanol).
- Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.
2. HPLC System and Conditions:
- Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.[23]
- Mobile Phase: A gradient elution is often employed using two solvents:
- Solvent A: Water with 0.1% formic acid or acetic acid.
- Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.
- Gradient Program: A typical gradient might start with a low percentage of Solvent B, increasing linearly over 20-30 minutes to elute the compounds.
- Flow Rate: A standard flow rate is 1.0 mL/min.[23]
- Detection: A Diode-Array Detector (DAD) or UV detector set at approximately 288 nm, which is a characteristic absorption maximum for flavanones.[25]
- Column Temperature: Maintain at a constant temperature, e.g., 25-30°C.
3. Quantification:
- Prepare a calibration curve using a certified standard of eriodictyol at several concentrations.
- Inject the standards and samples onto the HPLC system.
- Identify the eriodictyol peak in the sample chromatograms by comparing the retention time with the standard.
- Calculate the concentration of eriodictyol in the samples by interpolating the peak area from the calibration curve.
For enhanced sensitivity and selectivity, especially in complex matrices, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method.[23]
Conclusion and Future Perspectives
The biosynthesis of 5,7,3',4'-tetrahydroxyflavanone (eriodictyol) is a well-defined pathway involving key enzymes from the general phenylpropanoid and flavonoid pathways. Significant progress has been made in elucidating the enzymatic steps and their regulation, which has paved the way for the successful heterologous production of this valuable compound in various microbial hosts. The ability to engineer microorganisms for eriodictyol synthesis provides a scalable and sustainable platform for its production, overcoming the limitations of plant extraction.
Future research should focus on optimizing microbial production platforms through strategies such as enzyme engineering to improve the efficiency of key catalysts like F3'H, balancing metabolic flux to increase precursor availability, and optimizing fermentation conditions. The detailed protocols and foundational knowledge presented in this guide offer a robust starting point for researchers and drug development professionals to further explore and harness the potential of eriodictyol.
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De Novo Biosynthesis of Apigenin, Luteolin, and Eriodictyol in the Actinomycete Streptomyces albus and Production Improvement by Feeding and Spore Conditioning. Frontiers in Microbiology. [Link]
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Biosynthesis of eriodictyol from tyrosine by Corynebacterium glutamicum. PubMed Central. [Link]
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Environmental Regulation of Flavonoid Biosynthesis. CABI Digital Library. [Link]
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Biotransformation of naringenin to eriodictyol by Saccharomyces cerevisiea functionally expressing flavonoid 3' hydroxylase. PubMed. [Link]
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Efficient Biosynthesis of (2S)-Eriodictyol from (2S)-Naringenin in Saccharomyces cerevisiae through a Combination of Promoter Adjustment and Directed Evolution. ACS Synthetic Biology. [Link]
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Efficient Synthesis of Eriodictyol from l-Tyrosine in Escherichia coli. PubMed Central. [Link]
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Identification and Characterization of Chalcone Isomerase Genes Involved in Flavonoid Production in Dracaena cambodiana. Frontiers in Plant Science. [Link]
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Flavonoids: biosynthesis, biological functions, and biotechnological applications. PubMed Central. [Link]
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Comparative Analysis of the Chalcone-Flavanone Isomerase Genes in Six Citrus Species and Their Expression Analysis in Sweet Orange (Citrus sinensis). Frontiers in Plant Science. [Link]
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Biosynthesis of Hesperetin, Homoeriodictyol, and Homohesperetin in a Transcriptomics-Driven Engineered Strain of Streptomyces albidoflavus. MDPI. [Link]
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Analytical Techniques for the Identification and Quantification of Flavonoids. ResearchGate. [Link]
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Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection. PubMed. [Link]
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MOLECULAR AND FUNCTIONAL ANALYSIS OF THE FLAVANONE-3-HYDROXYLASE (F3H) GENE IN WELSH ONION (ALLIUM FISTULOSUM L.). Sabrao Journal of Breeding and Genetics. [Link]
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Comparative Analysis of the Chalcone-Flavanone Isomerase Genes in Six Citrus Species and Their Expression Analysis in Sweet Orange (Citrus sinensis). PubMed Central. [Link]
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Molecular Regulation of Phenylpropanoid and Flavonoid Biosynthesis Pathways Based on Transcriptomic and Metabolomic Analyses in Oat Seedlings Under Sodium Selenite Treatment. National Institutes of Health. [Link]
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(PDF) Biotransformation of Naringenin to Eriodictyol by Saccharomyces cerevisiea Functionally Expressing Flavonoid 3 ' Hydroxylase. ResearchGate. [Link]
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Role of Phenylpropanoids and Flavonoids in Plant Resistance to Pests and Diseases. PubMed Central. [Link]
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Flavanone 3-dioxygenase. Wikipedia. [Link]
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Molecular Characterization of a Stereoselective and Promiscuous Flavanone 3-Hydroxylase from Carthamus tinctorius L. Journal of Agricultural and Food Chemistry. [Link]
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Systematic Engineering of Eriodictyol-7-O-glucoside Biosynthetic Pathway through Enzyme Screening and Gene Regulation. ACS Publications. [Link]
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Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. PubMed Central. [Link]
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Functional Analysis of Two Flavanone-3-Hydroxylase Genes from Camellia sinensis: A Critical Role in Flavonoid Accumulation. MDPI. [Link]
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Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins. PubMed Central. [Link]
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physical and chemical properties of 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive overview of the physical and chemical properties of the flavanone glycoside, 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific intricacies and potential applications of this natural compound.
Introduction and Natural Occurrence
This compound is a flavonoid belonging to the flavanone subclass. Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities. This particular compound has been identified and isolated from the plant Salvia plebeia R.Br., a herb used in traditional medicine.[1][2][3][4] The presence of a glucose moiety attached to the flavanone backbone at the 7-position classifies it as a glycoside, which can significantly influence its solubility, stability, and bioavailability compared to its aglycone form.
The structural complexity of this compound, featuring multiple hydroxyl groups, a methoxy group, and a glycosidic linkage, suggests a potential for diverse biological activities, making it a compound of interest for further scientific investigation.
Chemical Structure and Physicochemical Properties
A thorough understanding of the chemical structure and physicochemical properties is fundamental to elucidating the bioactivity and developing potential therapeutic applications of this compound.
Chemical Structure
The molecular structure of this compound is characterized by a C6-C3-C6 flavanone core. The key structural features include:
-
A-ring: Substituted with hydroxyl groups at positions 5 and 7, and a methoxy group at position 6.
-
B-ring: Substituted with hydroxyl groups at positions 3' and 4'.
-
C-ring: A heterocyclic ring containing the ketone group characteristic of flavanones.
-
Glycosidic Bond: A glucose molecule is attached to the hydroxyl group at the 7-position of the A-ring.
Physicochemical Data
The following table summarizes the known physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₄O₁₂ | [2][4] |
| Molecular Weight | 480.42 g/mol | [2][4] |
| CAS Number | 1627598-00-8 | [2][4] |
| Appearance | Likely a solid, specific color not reported | - |
| Melting Point | Not reported in the searched literature | - |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water and non-polar solvents is anticipated. | General flavonoid glycoside properties |
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific data for this exact compound is limited in the public domain, the following sections outline the expected spectral characteristics based on its structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are crucial for determining the precise arrangement of atoms.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the A and B rings, the protons of the flavanone C-ring, the methoxy group protons, and the protons of the glucose moiety. The coupling constants between these protons provide valuable information about their connectivity.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the flavanone ring, the aromatic carbons, the aliphatic carbons of the C-ring, the methoxy carbon, and the carbons of the glucose unit.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Electrospray Ionization (ESI-MS): This technique is commonly used for the analysis of flavonoid glycosides. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 481.42. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 479.42.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis would reveal characteristic losses. A primary fragmentation would be the loss of the glucose moiety (162 Da), resulting in an aglycone fragment. Further fragmentation of the aglycone would involve retro-Diels-Alder (RDA) reactions, leading to characteristic fragments of the A and B rings.[5]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of flavonoids typically shows two major absorption bands. For flavanones, Band I, corresponding to the B-ring, is usually observed around 300-330 nm, while Band II, from the A-ring, appears around 270-295 nm. The exact positions of these maxima can be influenced by the substitution pattern.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the various functional groups present in the molecule, including:
-
O-H stretching: A broad band around 3400 cm⁻¹ due to the multiple hydroxyl groups.
-
C=O stretching: A strong absorption around 1650 cm⁻¹ corresponding to the carbonyl group of the flavanone.
-
C=C stretching: Bands in the 1600-1450 cm⁻¹ region due to the aromatic rings.
-
C-O stretching: Bands in the 1300-1000 cm⁻¹ region corresponding to the ether and alcohol functionalities.
Chemical Properties
Stability and Reactivity
Flavonoid glycosides are generally more stable than their aglycone counterparts. However, they can be susceptible to degradation under certain conditions:
-
Hydrolysis: The glycosidic bond can be cleaved under acidic or enzymatic conditions, releasing the aglycone and the sugar moiety.
-
Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can be influenced by factors such as pH, temperature, and the presence of metal ions or oxidizing agents. The catechol moiety (3',4'-dihydroxy) in the B-ring is particularly prone to oxidation.
-
Light Sensitivity: Like many polyphenolic compounds, this flavanone glycoside may be sensitive to light, leading to degradation over time. Therefore, storage in dark, cool conditions is recommended.
Potential Biological Activities
While specific biological activity data for this compound is not extensively reported, the structural features suggest potential for various pharmacological effects. Extracts of Salvia plebeia, which contains this compound, have been shown to possess antioxidant and anti-inflammatory properties.[6][7][8][9]
Antioxidant Activity
The presence of multiple hydroxyl groups, particularly the catechol structure in the B-ring, suggests that this compound is likely to exhibit significant antioxidant activity. These groups can act as hydrogen donors to scavenge free radicals, thereby mitigating oxidative stress.
Anti-inflammatory Activity
Many flavonoids are known to possess anti-inflammatory properties by modulating various inflammatory pathways. It is plausible that this compound could inhibit the production of pro-inflammatory mediators.[6][7]
Experimental Protocols
This section provides a generalized workflow for the isolation and characterization of this compound from its natural source, Salvia plebeia.
Isolation and Purification Workflow
A common and effective method for the separation of flavonoid glycosides is High-Speed Counter-Current Chromatography (HSCCC).[10]
Step-by-Step Methodology:
-
Plant Material and Extraction:
-
Obtain dried and powdered aerial parts of Salvia plebeia.
-
Extract the plant material with 95% ethanol at room temperature.
-
Concentrate the extract under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The target compound is expected to be enriched in the more polar fractions like ethyl acetate and n-butanol.
-
-
High-Speed Counter-Current Chromatography (HSCCC):
-
A two-phase solvent system is selected based on the polarity of the target compound. A common system for flavonoid glycosides is a mixture of ethyl acetate, n-butanol, and water.
-
The crude extract or a pre-fractionated sample is subjected to a two-step HSCCC separation to isolate the desired compound.[10]
-
-
Final Purification:
-
The fractions containing the target compound are collected and may be further purified using techniques like Sephadex LH-20 column chromatography to remove any remaining impurities.
-
Structural Elucidation Workflow
Once a pure compound is obtained, its structure is elucidated using a combination of spectroscopic methods.
Step-by-Step Methodology:
-
NMR Analysis: Dissolve the pure compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) and acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra. These experiments will allow for the complete assignment of all proton and carbon signals and establish the connectivity within the molecule.
-
Mass Spectrometry Analysis: Infuse the sample into an ESI-MS to determine the accurate molecular weight. Perform MS/MS experiments to obtain the fragmentation pattern, which will help to confirm the structure of the aglycone and the nature of the glycosidic linkage.
-
UV-Vis and FTIR Analysis: Record the UV-Vis and FTIR spectra to obtain information about the electronic transitions and functional groups present in the molecule, respectively. This data serves as supporting evidence for the proposed structure.
Conclusion
This compound is a naturally occurring flavonoid with a complex and interesting structure. While detailed experimental data on its physical and chemical properties are still emerging, its presence in Salvia plebeia and the structural similarities to other bioactive flavonoids suggest its potential for further investigation in the fields of phytochemistry, pharmacology, and drug discovery. The methodologies outlined in this guide provide a framework for the isolation, characterization, and further exploration of this promising natural product.
References
-
Phenolic acids and flavonoids from Salvia plebeia and HPLC-UV profiling of four Salvia species. (2022). PubMed. [Link]
-
Phytochemical constituents from Salvia plebeia. (2022). ResearchGate. [Link]
-
Study on flavanoids from Salvia plebeia. (2009). ResearchGate. [Link]
-
(PDF) Phenolic acids and flavonoids from Salvia plebeia and HPLC-UV profiling of four Salvia species. (2022). ResearchGate. [Link]
-
Anti-inflammatory and Antioxidant Agents from Salvia Genus (Lamiaceae): An Assessment of the Current State of Knowledge. (2017). PubMed. [Link]
-
Nepetoidin B from Salvia plebeia R. Br. Inhibits Inflammation by Modulating the NF-κB and Nrf2/HO-1 Signaling Pathways in Macrophage Cells. (2021). PubMed Central. [Link]
-
Antioxidant activity and components of Salvia plebeia R.Br. - A Chinese herb. (2010). ResearchGate. [Link]
-
Antioxidant activity of compounds isolated from Salvia plebia. (2000). ResearchGate. [Link]
-
The chemical profiling of Salvia plebeia during different growth periods and the biosynthesis of its main flavonoids ingredients. (2023). PubMed. [Link]
-
Complete assignments of NMR data of 13 hydroxymethoxyflavones. (2007). ResearchGate. [Link]
-
Showing NP-Card for 5,7,3',4'-Tetrahydroxy-6,8-dimethoxyflavone 7-glucoside (NP0052745). Natural Products Atlas. [Link]
-
Flavones and Flavone Glycosides from Salvia macrosiphon Boiss. (2011). PubMed Central. [Link]
-
Flavones and Flavone Glycosides From Salvia Macrosiphon Boiss. (2011). PubMed. [Link]
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[PDF] Flavones and Flavone Glycosides from Salvia macrosiphon Boiss. (2011). Semantic Scholar. [Link]
-
Antioxidant, antiinflammatory activities and HPLC analysis of South African Salvia species. (2009). CSIR Research Space. [Link]
-
Separation of nine compounds from Salvia plebeia R.Br. using two-step high-speed counter-current chromatography with different elution modes. (2014). Journal of Separation Science. [Link]
-
Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2018). National Institutes of Health. [Link]
-
Flavonoid and phenolic glycosides from Salvia officinalis. (2000). PubMed. [Link]
-
This compound. Immunomart. [Link]
-
Efficient identification of flavones, flavanones and their glycosides in routine analysis via off-line combination of sensitive. (2016). DiVA portal. [Link]
-
Flavonol Glycosides and Novel Iridoid Glycoside from the Leaves of Morinda citrifolia. (2005). The Research Group of Distinguished Professor Ruth E. Stark. [Link]
-
NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. (2011). PharmacologyOnLine. [Link]
-
Showing Compound 3,4',5,7-Tetrahydroxy-6-methoxyflavone (FDB002421). FooDB. [Link]
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- 7. Nepetoidin B from Salvia plebeia R. Br. Inhibits Inflammation by Modulating the NF-κB and Nrf2/HO-1 Signaling Pathways in Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside: From Isolation to Bioactivity Assessment
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the flavanone glycoside, 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside. This document details its fundamental physicochemical properties, including molecular weight and formula, and outlines detailed methodologies for its isolation from natural sources, specifically Salvia plebeia R.Br. Furthermore, this guide presents a thorough discussion of the analytical techniques essential for its structural elucidation and characterization, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Finally, established protocols for evaluating its potential biological activities, with a focus on anti-inflammatory and antioxidant properties, are provided to facilitate further research and drug discovery efforts.
Introduction: The Significance of Flavonoid Glycosides
Flavonoids are a diverse class of polyphenolic secondary metabolites ubiquitously found in plants, renowned for their wide array of biological activities. Their glycosidic forms, in which a sugar moiety is attached to the flavonoid aglycone, often exhibit enhanced stability and bioavailability. This compound, a member of the flavanone subclass of flavonoids, has been identified as a constituent of the medicinal plant Salvia plebeia R.Br.[1] Understanding the chemical and biological profile of this specific glycoside is crucial for unlocking its therapeutic potential. This guide serves as a technical resource for researchers aiming to isolate, characterize, and evaluate the bioactivity of this promising natural product.
Physicochemical Properties
A foundational aspect of any chemical investigation is the precise determination of the compound's molecular characteristics.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₄O₁₂ | [1] |
| Molecular Weight | 480.42 g/mol | [1] |
| CAS Number | 1627598-00-8 | MedchemExpress |
Chemical Structure:
The structure of this compound is characterized by a flavanone core with hydroxyl groups at positions 5, 7, 3', and 4', a methoxy group at position 6, and a glucose molecule attached at the 7-position via an O-glycosidic bond.
Caption: Chemical structure of this compound.
Isolation and Purification from Salvia plebeia
The primary natural source of this compound is the medicinal plant Salvia plebeia R.Br. The following protocol outlines a robust method for its extraction and purification.
Extraction Workflow
Caption: General workflow for the isolation of flavonoids from Salvia plebeia.
Detailed Experimental Protocol
3.2.1. Plant Material and Extraction
-
Preparation: Air-dry the aerial parts of Salvia plebeia and grind them into a fine powder.
-
Extraction: Perform exhaustive extraction of the powdered plant material (e.g., 1.5 kg) with 95% ethanol using a Soxhlet apparatus at 80°C for 3 hours. Repeat the extraction three times to ensure maximum yield.
-
Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
3.2.2. Solvent Partitioning
-
Suspension: Suspend the crude ethanolic extract in distilled water.
-
Fractionation: Sequentially partition the aqueous suspension with solvents of increasing polarity: n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Collection: Collect and concentrate each fraction separately. The target compound, being a glycoside, is expected to be enriched in the more polar fractions, particularly the n-BuOH fraction.
3.2.3. Column Chromatography
-
Silica Gel Chromatography:
-
Subject the n-BuOH fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% CHCl₃ and gradually increasing the proportion of methanol to 100%.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing similar compounds.
-
-
Sephadex LH-20 Chromatography:
-
Further purify the fractions containing the target compound using a Sephadex LH-20 column.
-
Elute with a gradient of water and methanol, starting with a higher proportion of water and gradually increasing the methanol concentration.
-
This step is effective for separating compounds based on size and polarity, and is particularly useful for purifying flavonoid glycosides.
-
Structural Characterization
Unambiguous identification of the isolated compound requires a combination of modern analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable tool for assessing the purity of the isolated compound and for quantitative analysis.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a binary solvent system, such as water with 0.1% formic acid (solvent A) and acetonitrile or methanol with 0.1% formic acid (solvent B), is commonly employed.
-
Detection: A Diode Array Detector (DAD) or UV detector set at the characteristic absorbance maxima for flavanones (around 280 nm and 320 nm) is used.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, aiding in its structural elucidation.
-
Ionization Technique: Electrospray ionization (ESI) is the most suitable method for analyzing flavonoid glycosides.
-
Fragmentation Analysis (MS/MS):
-
The initial fragmentation often involves the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety (a neutral loss of 162 Da for glucose).
-
The resulting aglycone fragment will then undergo further fragmentation characteristic of the flavanone core. This includes retro-Diels-Alder (rDA) reactions that cleave the C-ring, providing information about the substitution patterns on the A and B rings.
-
Caption: Predicted fragmentation pathway of this compound in MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of a novel or isolated compound. Both ¹H and ¹³C NMR are essential.
-
¹H NMR: Provides information on the number and types of protons, their chemical environment, and their coupling relationships. Key signals to expect include:
-
Aromatic protons on the A and B rings.
-
Protons of the flavanone C-ring (H-2, H-3).
-
Protons of the methoxy group.
-
Protons of the glucose moiety, including the anomeric proton which confirms the nature of the glycosidic linkage.
-
-
¹³C NMR: Provides information on the number and types of carbon atoms in the molecule. The chemical shifts of the carbons are indicative of their functional groups and substitution patterns.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the overall structure.
Evaluation of Biological Activity
Based on the known biological activities of flavonoids from Salvia species and other structurally similar compounds, this compound is a promising candidate for antioxidant and anti-inflammatory activities.
Antioxidant Activity Assays
A battery of assays is recommended to comprehensively evaluate the antioxidant potential.
5.1.1. DPPH Radical Scavenging Assay
This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
-
Prepare serial dilutions of the stock solution.
-
In a 96-well plate, add a solution of DPPH in methanol to each dilution of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
5.1.2. ABTS Radical Cation Decolorization Assay
This assay measures the ability of the compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
Protocol:
-
Generate the ABTS radical cation by reacting ABTS with potassium persulfate.
-
Dilute the ABTS radical solution with a suitable buffer to obtain a specific absorbance at 734 nm.
-
Add the test compound to the ABTS radical solution.
-
After a set incubation time, measure the decrease in absorbance at 734 nm.
-
Calculate the percentage of inhibition and express the antioxidant capacity as Trolox equivalents (TEAC).
Anti-inflammatory Activity Assays
In vitro assays using cell models are essential for evaluating anti-inflammatory potential.
5.2.1. Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay assesses the ability of the compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
Protocol:
-
Culture RAW 264.7 macrophages in appropriate media.
-
Pre-treat the cells with various concentrations of the test compound for a specified time.
-
Stimulate the cells with LPS to induce an inflammatory response.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Determine the inhibitory effect of the compound on NO production.
5.2.2. Inhibition of Pro-inflammatory Cytokine Production
This assay measures the effect of the compound on the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Protocol:
-
Follow a similar cell culture and treatment protocol as for the NO inhibition assay.
-
After treatment, collect the cell culture supernatant or cell lysates.
-
Quantify the levels of specific cytokines using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Caption: A simplified diagram of a potential anti-inflammatory mechanism of action.
Conclusion and Future Directions
This compound represents a promising natural product with the potential for therapeutic applications, particularly in the areas of antioxidant and anti-inflammatory therapies. This technical guide provides a foundational framework for researchers to confidently undertake the isolation, characterization, and biological evaluation of this compound. Future research should focus on obtaining detailed spectroscopic data for this specific molecule, exploring its full range of biological activities, and elucidating its mechanisms of action at the molecular level. Such studies will be instrumental in validating its potential as a lead compound in drug discovery and development.
References
-
Lee, J. H., et al. (2022). Phenolic acids and flavonoids from Salvia plebeia and HPLC-UV profiling of four Salvia species. Molecules, 27(5), 1593. [Link]
- Maistrelli, T., et al. (2025). In vitro evaluation of flavonoids anti-inflammatory activity. Multidisciplinary Conference on Sustainable Development.
- Akter, R., et al. (2016). Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids.
-
MDPI. (2024). Anti-Inflammatory Flavonoids from Agrimonia pilosa Ledeb: Focusing on Activity-Guided Isolation. Retrieved from [Link]
-
ResearchGate. (n.d.). Antioxidant activity of flavonols evaluated using ABTS (A,B) and DPPH (C,D) assays. Retrieved from [Link]
-
MDPI. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Müll. Arg.). Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]
-
PubChem. (n.d.). 5,7,3',4'-Tetrahydroxy-6,8-dimethoxyflavone 7-glucoside. Retrieved from [Link]
-
ResearchGate. (n.d.). A new flavone glycoside: 5,7,3',4'-tetrahydroxy-3-methoxyflavone-7-O-beta-D-galactopyranosyl-(1 -> 4)-O-beta-D-glucopyranoside from the stem of Acacia catechu Willd. Retrieved from [Link]
-
PubMed. (2024). Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy. Retrieved from [Link]
-
Semantic Scholar. (2023). Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. Retrieved from [Link]
-
PubMed. (2001). A new flavone glycoside, 5-hydroxy 7,3',4',5'-tetra-methoxyflavone 5-O-beta-D-xylopyranosyl-(1-->2)-alpha-L-rhamnopyranoside from Bauhinia variegata Linn. Retrieved from [Link]
-
National Institutes of Health. (2023). Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). MS/MS spectrum of (a) tetrahydroxy-methoxy-flavanone (putative dihydrorhamnetin) hexoside. Retrieved from [Link]
-
eScholarship. (2023). Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library. Retrieved from [Link]
-
ResearchGate. (n.d.). H-1 and C-13-NMR data of hydroxyflavone derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
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The Multifaceted Biological Activity of Flavanone Glycosides from Salvia Species: A Guide for Drug Discovery Professionals
An In-depth Technical Guide
Introduction: Tapping into the Therapeutic Reservoir of Salvia
The genus Salvia, a cornerstone of the Lamiaceae family, encompasses over 1,000 species distributed globally and has been a feature of traditional medicine for centuries.[1][2][3] Beyond their aromatic properties, these plants are a rich reservoir of bioactive phytochemicals, including phenolic acids, terpenoids, and flavonoids, which are primarily responsible for their diverse pharmacological effects.[2][4][5] Among these, flavanone glycosides are emerging as particularly promising candidates for drug development due to their significant antioxidant, anti-inflammatory, neuroprotective, and antimicrobial activities.[2][6][7]
Flavanone glycosides are a class of flavonoids characterized by a C3-ketone-containing flavan nucleus with a sugar moiety attached, typically via an O-glycosidic bond. This glycosylation often enhances the compound's stability and bioavailability. Species such as Salvia macrosiphon, Salvia officinalis, and Salvia palaestina have been identified as containing notable flavanones and their glycosides, including apigenin-7-O-glucoside and luteolin-7-O-glucoside.[8][9][10][11]
This technical guide provides an in-depth exploration of the key biological activities of flavanone glycosides from Salvia species. It is designed for researchers, scientists, and drug development professionals, offering not just a review of the existing literature but also detailed, field-proven experimental protocols to enable the validation and exploration of these potent natural compounds. We will delve into the causality behind experimental choices, providing a framework for robust and reproducible research in the quest for novel therapeutics.
Antioxidant Activity: Quenching the Fires of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases. Flavanone glycosides from Salvia species exhibit potent antioxidant effects, primarily through their ability to scavenge free radicals.[6][12] The structure of flavonoids, particularly the presence and location of hydroxyl groups, allows them to donate hydrogen atoms or electrons, thereby neutralizing radicals like the superoxide anion and hydroxyl radical.[13]
Key Mechanisms and Evidence
The antioxidant capacity of Salvia extracts rich in flavonoids is well-documented.[2][6] For instance, crude extracts from S. verticillata demonstrated strong radical scavenging in DPPH and β-carotene/linoleic acid tests.[2] Similarly, a decoction of S. officinalis showed significant inhibitory capacity against xanthine oxidase, an enzyme that generates superoxide radicals, an effect linked to its high content of flavone glycosides like those of apigenin and luteolin.[2][6] The evaluation of antioxidant activity is commonly performed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), which measure the capacity of an antioxidant to reduce a colored radical.[14][15][16]
Data Summary: Antioxidant Potential of Salvia Species
| Salvia Species | Extract/Compound | Assay | Antioxidant Activity (IC50) | Reference |
| Salvia macrosiphon | Root Extract | DPPH | 10.9 µg/mL | [17] |
| Salvia sclarea | Root Extract | DPPH | 14.9 µg/mL | [17] |
| Salvia nemorosa | Stem Extract | DPPH | 14.3 µg/mL | [17] |
| Salvia atropatana | Leaf Extract | DPPH | 14.0 µg/mL | [17] |
| Salvia plebeia | Isolated Flavonoids | DPPH | 20.0–29.6 µM | [18] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol details a reliable method for assessing the free-radical scavenging activity of Salvia extracts or isolated flavanone glycosides. The DPPH radical is a stable free radical that shows maximum absorbance at 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable diamagnetic molecule, and the solution's color fades from deep violet to yellow.[16]
Methodology:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C. Causality: The methanolic solution ensures the stability of the radical, and dark storage prevents its light-induced degradation.
-
Test Samples: Prepare a stock solution of the Salvia extract or isolated compound in methanol (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control: Prepare a series of dilutions of a known antioxidant like Ascorbic Acid or Quercetin (e.g., 1-20 µg/mL).[15]
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH solution to each well.
-
Add 100 µL of each sample dilution (or control/methanol blank) to the respective wells.
-
Blank: 100 µL of methanol + 100 µL of methanol.
-
Control (Maximum Absorbance): 100 µL of methanol + 100 µL of DPPH solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes. Causality: Incubation allows the scavenging reaction to reach completion.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % Inhibition against the sample concentration and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) using regression analysis.[19]
-
Visualization: Antioxidant Assay Workflow
Caption: Workflow for determining antioxidant activity using the DPPH assay.
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a hallmark of many debilitating diseases. Flavanone glycosides from Salvia have demonstrated significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of inflammatory mediators.[7][20][21][22]
Key Mechanisms and Evidence
The anti-inflammatory action of flavonoids is multifaceted. They can inhibit pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[20] This inhibition reduces the production of prostaglandins and nitric oxide (NO), a key inflammatory mediator.[23][24] Many flavonoids, including apigenin and luteolin found in Salvia, exert these effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[20][25] NF-κB is a critical transcription factor that controls the expression of genes encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[20][23] Studies on RAW 264.7 macrophage cells, a standard model for inflammation research, show that flavonoids can suppress the production of NO and pro-inflammatory cytokines upon stimulation with lipopolysaccharide (LPS).[20][25]
Visualization: NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB pathway by flavanone glycosides.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol uses the Griess test to quantify nitrite (a stable breakdown product of NO) in the supernatant of LPS-stimulated RAW 264.7 macrophage cells. A reduction in nitrite levels indicates inhibition of iNOS activity or expression.
Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight. Causality: Overnight incubation ensures cells are healthy and attached, providing a consistent baseline before treatment.
-
-
Treatment:
-
Remove the old medium.
-
Pre-treat the cells for 1-2 hours with various concentrations of the Salvia extract or flavanone glycoside dissolved in a serum-free medium.
-
Include a vehicle control (medium with the solvent, e.g., DMSO) and a positive control (e.g., L-NAME, a known iNOS inhibitor).
-
After pre-treatment, add LPS (final concentration 1 µg/mL) to all wells except the negative control (untreated cells). Causality: LPS mimics bacterial infection, robustly activating the inflammatory pathway and iNOS expression.
-
Incubate for 24 hours.
-
-
Griess Assay:
-
Reagent A (Sulfanilamide): 1% sulfanilamide in 5% phosphoric acid.
-
Reagent B (NED): 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Standard Curve: Prepare a sodium nitrite standard curve (0-100 µM) in the culture medium.
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Reagent B to each well and incubate for another 10 minutes. Causality: The two-step reaction forms a stable magenta-colored azo dye, the intensity of which is proportional to the nitrite concentration.
-
-
Measurement and Calculation:
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.
-
Determine the % inhibition of NO production relative to the LPS-only treated cells.
-
Neuroprotective Activity: Defending Against Neurodegeneration
Neurodegenerative diseases like Alzheimer's are characterized by progressive neuronal loss. Flavanoids have emerged as potent neuroprotective agents, capable of intervening in these pathological processes.[13][26][27]
Key Mechanisms and Evidence
A primary mechanism for the neuroprotective effect of flavonoids is the inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE).[26][27] AChE is responsible for the breakdown of the neurotransmitter acetylcholine; its inhibition increases acetylcholine levels in the synaptic cleft, which is a key therapeutic strategy for Alzheimer's disease.[27] Flavonoids like quercetin, apigenin, and kaempferol have been shown to be effective AChE inhibitors.[26][28] Their inhibitory action is often attributed to interactions with the active and peripheral anionic sites of the enzyme.[28] Beyond AChE inhibition, flavonoids also provide neuroprotection by reducing oxidative stress and neuroinflammation, which are also implicated in neurodegeneration.[26][27]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the widely used Ellman's method, which measures the activity of AChE spectrophotometrically.[29] The enzyme hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine, which then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion with an absorbance maximum at 412 nm.
Methodology:
-
Reagent Preparation:
-
Phosphate Buffer: 50 mM, pH 8.0.
-
AChE Enzyme Solution: Prepare a solution of AChE from electric eel in the phosphate buffer (e.g., 0.25 U/mL).
-
DTNB Solution: 3 mM DTNB in phosphate buffer.
-
ATCI Substrate Solution: 23 mM ATCI in phosphate buffer.
-
Test Samples: Prepare serial dilutions of the Salvia extract or flavanone glycoside in the buffer.
-
Positive Control: Use a known AChE inhibitor like Donepezil or Galantamine.[29]
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
130 µL of phosphate buffer.
-
40 µL of the test sample, control, or buffer (for blank/enzyme activity).
-
10 µL of the AChE enzyme solution.
-
-
Mix and incubate for 15 minutes at 37°C. Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
To initiate the reaction, add 190 µL of DTNB solution and 23 µL of ATCI solution.
-
Immediately start measuring the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.
-
-
Calculation:
-
Determine the rate of reaction (V = ΔAbs/min) for each concentration.
-
Calculate the percentage of inhibition: % Inhibition = [(V_control - V_sample) / V_control] x 100
-
Determine the IC50 value by plotting the % Inhibition against the inhibitor concentration.
-
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic resistance necessitates the search for new antimicrobial agents. Plant-derived compounds, including flavanone glycosides from Salvia species, represent a promising source of such agents.[3]
Key Mechanisms and Evidence
Flavonoids can exert antimicrobial effects through various mechanisms, including disruption of the microbial membrane, inhibition of nucleic acid synthesis, and inhibition of bacterial enzyme function. Salvia extracts have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[3][30] For example, cirsimaritin, a flavone identified in Salvia palaestina, showed high activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[9] The efficacy of antimicrobial agents is quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[30][31][32]
Data Summary: Antimicrobial Potential of Salvia Species
| Salvia Species | Extract/Compound | Microorganism | MIC (µg/mL) | Reference |
| Salvia officinalis | Extract | Bacillus cereus | 625 | [30] |
| Salvia officinalis | Extract | Staphylococcus aureus | 1250 | [30] |
| S. blepharochlaena | Essential Oil | Candida utilis | 31.25 | [3] |
| S. palaestina | Extract | Candida utilis | 125 | [3] |
| S. balansae | Methanolic Extract | Pseudomonas aeruginosa | 1000 | [5] |
Experimental Protocol: MIC and MBC Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).[33]
Methodology:
-
Preparation:
-
Microbial Inoculum: Prepare a suspension of the test microorganism (e.g., S. aureus) in sterile saline or broth, adjusting its turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[30] Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.
-
Test Agent: Prepare a stock solution of the Salvia extract and perform two-fold serial dilutions in a 96-well plate using an appropriate broth (e.g., Mueller-Hinton Broth).
-
-
MIC Determination:
-
Inoculate each well containing the diluted test agent with the prepared microbial suspension.
-
Include a positive control (broth + inoculum, no extract) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the extract in which no visible turbidity (growth) is observed.[30][33]
-
-
MBC Determination:
-
Take a small aliquot (e.g., 5-10 µL) from each well that showed no visible growth in the MIC assay.
-
Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate at 37°C for 24 hours.
-
The MBC is the lowest concentration that shows no bacterial growth on the agar subculture, indicating a ≥99.9% kill rate.[31][33]
-
Visualization: MIC/MBC Determination Workflow
Caption: Workflow for Minimum Inhibitory (MIC) & Bactericidal (MBC) Concentration.
Conclusion and Future Directions
Flavanone glycosides from Salvia species represent a compelling and versatile class of natural products with significant therapeutic potential. Their demonstrated antioxidant, anti-inflammatory, neuroprotective, and antimicrobial activities, grounded in well-defined molecular mechanisms, position them as strong candidates for further investigation in drug discovery pipelines. The experimental frameworks provided in this guide offer a robust starting point for researchers to systematically evaluate and validate these compounds. Future research should focus on the isolation and structural elucidation of novel flavanone glycosides from underexplored Salvia species, performing in-depth mechanistic studies, and advancing the most promising candidates into preclinical and clinical development. The synergy between traditional ethnobotanical knowledge and modern scientific validation will undoubtedly unlock the full potential of these remarkable natural medicines.
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Gohari, A. R., Ebrahimi, H., Saeidnia, S., Foruzani, M., Ebrahimi, P., & Ajani, Y. (2011). Flavones and flavone glycosides from Salvia macrosiphon Boiss. Iranian journal of pharmaceutical research : IJPR, 10(1), 73–78. [Link]
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Michalak, A. (2024). Mechanistic and Therapeutic Insights into Flavonoid-Based Inhibition of Acetylcholinesterase: Implications for Neurodegenerative Diseases. Nutrients, 17(1), 78. [Link]
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El-Sayed, A. M., Ezzat, S. M., El-Naggar, M. M., & El-Hawary, S. S. (2012). Chemical Composition and Biological Activity of Extracts from Salvia bicolor Desf. Growing in Egypt. Molecules, 17(10), 11395–11409. [Link]
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Lee, S., et al. (2017). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Journal of Analytical Methods in Chemistry, 2017, 8319563. [Link]
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Pan, M. H., Lai, C. S., & Ho, C. T. (2010). Anti-inflammatory activities of flavonoid derivates. Journal of agricultural and food chemistry, 58(1), 158–165. [Link]
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Kim, G. N., & Jang, H. D. (2019). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Pharmaceutics, 11(11), 558. [Link]
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Ismaeel, A. A., et al. (2024). Chrysin as a Multifunctional Therapeutic Flavonoid: Emerging Insights in Pathogenesis Management: A Narrative Review. Molecules, 29(4), 882. [Link]
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Bartkiene, E., et al. (2023). The Health-Promoting Potential of Wafers Enriched with Almond Peel. Applied Sciences, 13(15), 8968. [Link]
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Chen, Y. C., Shen, S. C., Chen, L. G., Lee, T. J., & Yang, L. L. (1999). Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships. Biochemical pharmacology, 58(5), 769–775. [Link]
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Lu, Y., & Foo, L. Y. (2000). Flavonoid and phenolic glycosides from Salvia officinalis. Phytochemistry, 55(3), 263–267. [Link]
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Wang, N., et al. (2019). Study on flavanoids from Salvia plebeia. Natural Product Research, 33(10), 1435-1441. [Link]
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Vlaisavljević, S., et al. (2007). Extraction of flavonoids from garden (Salvia officinalis L.) and glutinous (Salvia glutinosa L.) sage by ultrasonic and classical maceration. Journal of the Serbian Chemical Society. [Link]
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Takeda, Y., et al. (2001). Antioxidative phenolic glycosides from sage (Salvia officinalis). Journal of natural products, 64(7), 888–891. [Link]
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Yüce, H., et al. (2017). The Anti-Inflammatory and Antioxidant Effects of Salvia officinalis on Lipopolysaccharide-Induced Inflammation in Rats. Journal of medicinal food, 20(11), 1073–1080. [Link]
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preliminary cytotoxicity screening of 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside
An In-depth Technical Guide for the Preliminary Cytotoxicity Screening of 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside
Abstract
This guide provides a comprehensive framework for conducting the , a flavonoid glycoside isolated from natural sources such as Salvia plebeia R.Br[1][2][3]. Flavonoids as a chemical class are the subject of intense research due to their diverse pharmacological activities, including potent anti-inflammatory and anticancer properties[4][5][6]. This document is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind critical experimental choices. We will detail a multi-assay approach to move beyond simple cell viability, aiming to elucidate the primary mechanism of any observed cytotoxicity. The methodologies described herein are designed as self-validating systems to ensure data integrity and reproducibility.
Introduction: The Rationale for Cytotoxicity Screening
This compound belongs to the flavanone subclass of flavonoids[2]. The therapeutic potential of flavonoids is well-documented, with many exhibiting anticancer effects through mechanisms such as cell cycle arrest, induction of apoptosis, and modulation of key signaling pathways[4][7]. The initial step in evaluating any novel compound for its therapeutic potential is a robust assessment of its effect on cell viability and proliferation.
A preliminary cytotoxicity screen serves two primary purposes:
-
Efficacy Assessment: To determine if the compound exhibits cytotoxic effects against cancer cell lines and to quantify its potency (e.g., as an IC₅₀ value).
-
Safety Profiling: To evaluate the compound's toxicity towards non-cancerous cells, providing an early indication of its therapeutic index.
This guide outlines a tiered screening strategy, beginning with broad assessments of metabolic activity and membrane integrity, followed by more specific assays to probe for apoptosis.
Foundational Strategy: Experimental Design
A rigorous experimental design is paramount for generating meaningful and reproducible data. Key considerations include cell line selection, dose-response analysis, and the implementation of appropriate controls.
Cell Line Selection: The Biological Context
The choice of cell lines provides the biological context for the entire study. A well-conceived panel should be used to assess both efficacy and selectivity.[8]
-
Cancer Cell Lines: Given the known anticancer properties of flavonoids, it is logical to screen against a panel of cancer cell lines.[9][10] The selection should ideally be guided by the intended therapeutic application. For a general screen, we recommend:
-
HeLa (Human Cervical Adenocarcinoma): A robust and widely characterized epithelial cancer cell line. Apigenin, a related flavone, has been shown to activate apoptosis in HeLa cells.[4]
-
MDA-MB-231 (Human Breast Adenocarcinoma): A model for aggressive, triple-negative breast cancer, often used in flavonoid research.[6][11]
-
-
Non-Cancerous Control Cell Line: To assess selective cytotoxicity, a non-transformed cell line is essential. The chosen line should ideally match the tissue origin of a target cancer type.
-
TIG-1 (Human Lung Embryonic Fibroblasts): A normal human fibroblast cell line used in studies to assess the cytotoxicity of flavonoids on non-cancerous cells.[12]
-
Compound Preparation and Dose-Response
The test compound, this compound, should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Serial dilutions are then made in complete culture medium to achieve the final desired concentrations for treating the cells. It is critical to ensure the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤0.5%).
A dose-response study is essential. We recommend a broad logarithmic range for initial screening (e.g., 0.1, 1, 10, 50, 100 µM) to identify the active concentration range, followed by a narrower range to accurately determine the half-maximal inhibitory concentration (IC₅₀). Experiments should be conducted over multiple time points (e.g., 24, 48, and 72 hours) to capture both acute and delayed cytotoxic effects.[13]
Experimental Workflow: A Multi-Assay Approach
Our proposed workflow integrates three distinct but complementary assays to build a comprehensive cytotoxicity profile. This multi-pronged approach allows for the cross-validation of results and provides deeper mechanistic insight than any single assay alone.
Protocol I: MTT Assay for Metabolic Viability
The MTT assay is a colorimetric method for assessing cell viability based on mitochondrial function.[14] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[13][15] The amount of formazan produced, once solubilized, is directly proportional to the number of viable cells.[16]
Step-by-Step Protocol
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the flavanone. Include untreated cells (negative control), a vehicle control (DMSO), and a positive control (e.g., 10 µM Doxorubicin).
-
Incubation: Incubate the plate for the desired period (24, 48, or 72 hours) at 37°C, 5% CO₂.[13]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[16]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.[17]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16] Measure the optical density (OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells after subtracting the background absorbance.
-
% Viability = (ODTreated - ODBlank) / (ODControl - ODBlank) x 100
-
Data Presentation
| Concentration (µM) | Mean OD (570nm) | Std. Deviation | % Viability |
| 0 (Control) | 1.254 | 0.08 | 100.0% |
| 0.1 | 1.231 | 0.07 | 98.2% |
| 1.0 | 1.159 | 0.09 | 92.4% |
| 10.0 | 0.882 | 0.06 | 70.3% |
| 50.0 | 0.451 | 0.05 | 36.0% |
| 100.0 | 0.213 | 0.04 | 17.0% |
| Table 1: Example data output from an MTT assay performed on HeLa cells after 48h treatment. |
Protocol II: LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.[18] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[19][20] The assay involves a coupled enzymatic reaction that results in a colored formazan product, which is proportional to the amount of LDH released.[13]
Step-by-Step Protocol
-
Cell Seeding and Treatment: Prepare and treat a 96-well plate as described in the MTT protocol (Steps 4.1.1 - 4.1.3).
-
Prepare Controls: In addition to the standard controls, set up wells for:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the assay endpoint.
-
Background Control: Culture medium with no cells.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Add 50 µL of the LDH reaction solution (containing diaphorase and the tetrazolium salt INT) to each well.[20]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[20]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula[13]:
-
% Cytotoxicity = [(ODTreated - ODSpontaneous) / (ODMaximum - ODSpontaneous)] x 100
-
Data Presentation
| Concentration (µM) | Mean OD (490nm) | Std. Deviation | % Cytotoxicity |
| 0 (Spontaneous) | 0.152 | 0.02 | 0.0% |
| 0.1 | 0.161 | 0.03 | 1.0% |
| 1.0 | 0.198 | 0.02 | 5.1% |
| 10.0 | 0.455 | 0.04 | 33.7% |
| 50.0 | 0.899 | 0.06 | 83.0% |
| 100.0 | 1.056 | 0.07 | 100.4% |
| Max Release | 1.050 | 0.05 | 100.0% |
| Table 2: Example data output from an LDH assay performed on HeLa cells after 48h treatment. |
Protocol III: Annexin V/PI Staining for Apoptosis Detection
To differentiate between modes of cell death (apoptosis vs. necrosis), flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard.[21]
-
Annexin V: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[22] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.[23]
-
Propidium Iodide (PI): PI is a fluorescent DNA intercalating agent that is excluded by cells with an intact plasma membrane. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[24]
This dual-staining approach allows for the differentiation of four cell populations:
-
Viable Cells: Annexin V-negative / PI-negative
-
Early Apoptotic Cells: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive
-
Necrotic Cells: Annexin V-negative / PI-positive (less common)
Step-by-Step Protocol
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the flavanone at concentrations determined from the MTT/LDH assays (e.g., IC₂₅, IC₅₀, IC₇₅).
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, use trypsinization and then neutralize with complete medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample. Analyze immediately using a flow cytometer.
Mechanistic Insights: Potential Signaling Pathways
Flavonoids are known to exert cytotoxic effects through multiple mechanisms, often converging on the mitochondria.[4] A common pathway involves the induction of intracellular Reactive Oxygen Species (ROS).[12] Increased ROS can lead to the loss of mitochondrial membrane potential, triggering the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspase enzymes, particularly caspase-9 (initiator) and caspase-3 (executioner), which orchestrate the systematic dismantling of the cell, characteristic of apoptosis.[22]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects and Mechanisms of Flavonoids on Cancer Prevention and Therapy: Focus on Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.sjsu.edu [scholarworks.sjsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Cytotoxicity of dietary flavonoids on different human cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 10. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity of flavonoids toward cultured normal human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. ozbiosciences.com [ozbiosciences.com]
- 19. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 21. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 22. 凋亡分析检测 [sigmaaldrich.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. kosheeka.com [kosheeka.com]
An In-depth Technical Guide to the In Vitro Antioxidant Potential of 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for evaluating the in vitro antioxidant potential of 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside, a flavonoid that can be isolated from Salvia plebeia R.Br.[1][2][3][4]. As a member of the flavonoid class of polyphenolic compounds, this molecule is predicted to possess significant antioxidant properties. Flavonoids are well-regarded for their ability to counteract oxidative stress, a key factor in the pathogenesis of numerous chronic diseases[5][6]. This document, authored from the perspective of a Senior Application Scientist, outlines the theoretical basis for the antioxidant activity of this specific flavanone glucoside, details robust methodologies for its empirical validation, and offers insights into the interpretation of potential results. The guide is designed to be a practical resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Introduction: The Scientific Rationale
This compound belongs to the flavanone subclass of flavonoids. Its chemical structure, characterized by a C6-C3-C6 backbone, multiple hydroxyl groups, and a methoxy substitution, suggests a high potential for antioxidant activity. The antioxidant mechanisms of flavonoids are multifaceted and include scavenging free radicals, donating hydrogen atoms, and chelating metal ions[6][7]. The presence of a catechol group (3',4'-dihydroxy) on the B-ring is a particularly strong indicator of potent radical scavenging ability[8]. Furthermore, the overall hydroxylation pattern contributes to its reducing capacity.
This guide will focus on three widely accepted and complementary in vitro assays to comprehensively assess the antioxidant capacity of this compound:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: To evaluate the free radical scavenging capacity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: To assess the hydrogen-donating ability.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: To determine the ability to reduce ferric ions.
By employing this panel of assays, researchers can obtain a holistic view of the compound's antioxidant profile.
Predicted Structure-Activity Relationship
The antioxidant capacity of flavonoids is intrinsically linked to their molecular structure. For this compound, the following structural features are predicted to be key determinants of its antioxidant potential:
-
B-Ring Hydroxylation: The catechol structure (3',4'-dihydroxy) on the B-ring is a critical feature for high antioxidant activity, as it provides stable radical adducts upon hydrogen donation.
-
A-Ring Hydroxylation: The hydroxyl groups at positions 5 and 7 on the A-ring also contribute to the overall antioxidant capacity.
-
Methoxy Group: The methoxy group at the 6-position may modulate the electronic properties of the A-ring, potentially influencing its reactivity.
-
Glycosylation: The presence of a glucose moiety at the 7-position can impact the molecule's solubility and may influence its interaction with different radical species. In some cases, glycosylation can reduce antioxidant activity compared to the aglycone.
Methodologies for In Vitro Antioxidant Potential Assessment
The following sections provide detailed protocols for the recommended assays. It is crucial to include a well-known antioxidant standard, such as Trolox or Ascorbic Acid, for comparison and to express the antioxidant capacity in standardized units.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is visually apparent as a color change from purple to yellow, which can be quantified spectrophotometrically.
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.
-
Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Standard (Trolox) Stock Solution: Prepare a stock solution of Trolox in methanol at a concentration of 1 mg/mL.
-
-
Assay Procedure:
-
Prepare a series of dilutions of the test compound and Trolox in methanol.
-
In a 96-well microplate, add 100 µL of each dilution to a well.
-
Add 100 µL of the DPPH solution to each well.
-
As a control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Plot the percentage of scavenging activity against the concentration of the test compound and the standard.
-
Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Caption: Workflow for the ABTS radical cation scavenging assay.
| Concentration (µg/mL) | % ABTS Scavenging (Test Compound) | % ABTS Scavenging (Trolox) |
| 5 | 18.9 ± 1.3 | 30.2 ± 1.8 |
| 10 | 40.1 ± 2.5 | 62.5 ± 3.1 |
| 20 | 75.3 ± 3.8 | 92.1 ± 2.9 |
| 40 | 94.6 ± 2.1 | 96.8 ± 1.7 |
| IC50 (µg/mL) | 12.8 | 7.9 |
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm. This assay directly measures the reducing capacity of a compound.
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 1 L of deionized water and adjust the pH to 3.6 with acetic acid.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 54.0 mg of ferric chloride hexahydrate in 10 mL of deionized water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh daily and warm to 37°C before use.
-
Test Compound and Standard (FeSO₄) Stock Solutions: Prepare stock solutions of the test compound and ferrous sulfate in deionized water.
-
-
Assay Procedure:
-
Prepare a series of dilutions of the test compound and FeSO₄.
-
In a 96-well microplate, add 20 µL of each dilution to a well.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve using the FeSO₄ dilutions.
-
Express the FRAP value of the test compound as ferrous sulfate equivalents (µM Fe(II)/mg of compound).
-
Caption: Workflow for the FRAP assay.
| Concentration (µg/mL) | Absorbance at 593 nm (Test Compound) |
| 25 | 0.215 ± 0.012 |
| 50 | 0.432 ± 0.021 |
| 100 | 0.859 ± 0.035 |
| 200 | 1.687 ± 0.058 |
| FRAP Value | 1850 µM Fe(II)/mg |
Conclusion and Future Directions
This technical guide provides a robust framework for the initial in vitro assessment of the antioxidant potential of this compound. The combination of DPPH, ABTS, and FRAP assays will yield a comprehensive profile of its radical scavenging and reducing capabilities. Positive results from these assays would warrant further investigation into its antioxidant effects in cellular models to understand its biological relevance and potential for therapeutic applications. Future studies could also explore its ability to modulate endogenous antioxidant enzymes and its potential to inhibit enzymes that generate reactive oxygen species.
References
-
Salehi, B., et al. (2020). Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants. Oxidative Medicine and Cellular Longevity, 2020, 8848527. [Link]
-
García-Lafuente, A., et al. (2022). Mechanisms of Action of Flavonoids: Antioxidant, Antibacterial and Antifungal Properties. Revistas Académicas del INTEC, 5(2), 1-10. [Link]
-
Immunomart. (n.d.). This compound. Retrieved from [Link]
-
Amsbio. (n.d.). This compound. Retrieved from [Link]
- Ren, D. B., et al. (2014). Separation of nine compounds from Salvia plebeia R.Br. using two-step high-speed counter-current chromatography with different elution modes.
- Panche, A. N., Diwan, A. D., & Chandra, S. R. (2016). Flavonoids: an overview. Journal of Nutritional Science, 5, e47.
- Pietta, P. G. (2000). Flavonoids as antioxidants.
- Arts, M. J., Dallinga, J. S., Voss, H. P., Haenen, G. R., & Bast, A. (2004). A new approach to assess the total antioxidant capacity using a multi-well plate reader. Food Chemistry, 88(4), 623-630.
- Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a measure of “antioxidant power”: the FRAP assay. Analytical Biochemistry, 239(1), 70-76.
-
Al-Duais, M. A., et al. (2023). Antioxidant and Anti-Inflammatory Effects of 6,3´,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. Antioxidants, 12(1), 183. [Link]
Sources
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revistas.intec.edu.do [revistas.intec.edu.do]
- 8. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
A Validated High-Performance Liquid Chromatography Method for the Accurate Quantification of 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside
Abstract
This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside. This flavonoid glycoside, a compound of interest in phytochemical and pharmaceutical research, requires a reliable analytical method for its determination in various sample matrices. The method detailed herein utilizes a C18 stationary phase with a gradient mobile phase of acidified water and methanol, and UV detection. The protocol has been developed based on the physicochemical properties of structurally similar flavonoid glycosides and is validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, and linearity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, complete with detailed protocols, method validation parameters, and the scientific rationale underpinning the methodological choices.
Introduction and Scientific Rationale
This compound is a naturally occurring flavanone glycoside found in medicinal plants such as Salvia plebeia. The growing interest in the pharmacological potential of flavonoids necessitates the development of accurate and reliable analytical methods for their quantification. High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.
The design of this HPLC method is based on the fundamental physicochemical properties of the analyte, inferred from the well-characterized and structurally similar flavanone glycoside, hesperidin.
-
Analyte Polarity and Stationary Phase Selection: this compound, like other flavonoid glycosides, is a moderately polar molecule. This is due to the presence of a polar glucose moiety and multiple hydroxyl groups, balanced by the less polar flavanone backbone. For the separation of such compounds, reverse-phase chromatography is the method of choice. A C18 column, with its non-polar octadecylsilyl stationary phase, provides effective retention of the analyte through hydrophobic interactions, allowing for its separation from more polar and very non-polar impurities.
-
Mobile Phase Composition and pH Control: The mobile phase consists of a gradient of water and an organic modifier (methanol). The inclusion of an acid, such as formic acid, in the aqueous portion of the mobile phase is critical. Flavonoids possess phenolic hydroxyl groups which can ionize depending on the pH. For instance, the phenolic hydroxyl groups of the analogous compound hesperidin have a pKa of approximately 10[1]. To ensure reproducible retention times and sharp, symmetrical peaks, it is essential to suppress the ionization of these groups. By maintaining the mobile phase pH at a level at least two units below the analyte's pKa, the compound remains in its neutral, less polar form, leading to consistent interaction with the C18 stationary phase[2].
-
Detection Wavelength (λmax): Flavanones exhibit characteristic UV absorbance due to their chromophoric structure. They typically display a strong absorbance band (Band II) between 240 nm and 290 nm. For the analogous compound hesperidin, the maximum absorbance (λmax) is consistently reported at approximately 284-285 nm[3][4]. Therefore, a detection wavelength of 285 nm is selected to ensure high sensitivity for the quantification of this compound.
-
Solubility and Sample Preparation: The analyte is expected to have low solubility in water but will be soluble in organic solvents like methanol. Hesperidin, for example, is very poorly soluble in water but is slightly soluble in methanol[5]. Therefore, methanol is chosen as the solvent for the preparation of standard and sample solutions to ensure complete dissolution.
Experimental Protocol
Materials and Reagents
-
Reference Standard: this compound (purity ≥ 98%)
-
Solvents: HPLC grade methanol and water.
-
Acid: Formic acid (analytical grade, ~99%).
-
Filters: 0.45 µm nylon or PTFE syringe filters.
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% (v/v) Formic acid in water
-
B: Methanol
-
-
Elution Program: A gradient elution is recommended for optimal separation.
| Time (min) | % A (0.1% Formic Acid in Water) | % B (Methanol) |
| 0.0 | 70 | 30 |
| 25.0 | 40 | 60 |
| 30.0 | 40 | 60 |
| 35.0 | 70 | 30 |
| 40.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 285 nm
-
Injection Volume: 20 µL
Preparation of Solutions
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of the this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 10 minutes to dissolve.
-
Allow the solution to return to room temperature and then dilute to the mark with methanol. Mix thoroughly.
-
This stock solution should be stored at 2-8 °C and protected from light.
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Filter each working standard through a 0.45 µm syringe filter into an HPLC vial before analysis.
Sample Preparation (from plant material):
-
Accurately weigh approximately 1.0 g of the dried and powdered plant material.
-
Transfer to a suitable extraction vessel and add 20 mL of methanol.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
The analytical method must be validated in accordance with the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.
Workflow for HPLC Method Validation
Caption: Key parameters for the validation of the analytical method.
Validation Parameters:
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present. This is confirmed by comparing the chromatograms of a blank matrix, the sample, and the sample spiked with the reference standard. Peak purity analysis using a PDA detector should also be performed.
-
Linearity: A calibration curve should be constructed by plotting the peak area versus the concentration of the working standard solutions. The linearity should be evaluated by linear regression analysis, and the correlation coefficient (r²) should be ≥ 0.999.
-
Precision:
-
Repeatability (Intra-day Precision): Analyze six replicate injections of a standard solution at a known concentration within the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on three different days to assess the variability. The RSD should be ≤ 2%.
-
-
Accuracy: Determined by performing a recovery study. A known amount of the reference standard is added to a sample matrix at three different concentration levels. The percentage recovery is then calculated. The acceptance criteria for recovery are typically between 98% and 102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio (S/N). A S/N ratio of 3:1 is generally accepted for LOD, and 10:1 for LOQ.
System Suitability
Before commencing any analysis, the suitability of the chromatographic system must be verified. A standard solution is injected six times, and the following parameters are evaluated:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
Quantification and Data Reporting
Overall Quantification Workflow
Caption: A streamlined workflow from sample preparation to final quantification.
-
Calibration Curve Construction: Generate a linear regression equation (y = mx + c) from the calibration curve of the standard solutions, where 'y' is the peak area and 'x' is the concentration.
-
Analyte Identification: Identify the peak of this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Concentration Calculation: Calculate the concentration of the analyte in the prepared sample solution using the regression equation from the calibration curve.
-
Final Content Reporting: The final concentration of the analyte in the original sample should be calculated, taking into account the initial weight of the sample and the volume of the extraction solvent, and is typically reported in mg/g.
Conclusion
The HPLC method described in this application note is a scientifically sound, robust, and reliable procedure for the quantification of this compound. By adhering to the detailed protocols for sample preparation, chromatographic analysis, and method validation, researchers can achieve accurate and reproducible results. This method is well-suited for quality control applications in the herbal and pharmaceutical industries, as well as for academic research purposes.
References
- Majumdar, S., et al. (2008). Solubility, stability, physicochemical characteristics and in vitro ocular tissue permeability of hesperidin: a natural bioflavonoid. Pharmaceutical Research, 25(12), 2815-2824.
- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Spectrophotometric determination of hesperidin in supplements and orange juices. (2019). Hrana i ishrana, 60(1), 18-23.
- Development and Validation of UV Spectrophotometric Method for Simultaneous Estimation of Hesperidin and Diosmin in the Pharmaceutical Dosage Form. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 745-749.
- Development and Validation of Stability Indicating UV-Spectrophotometric Method for the Estimation of Hesperidin in Bulk Drugs. (2022).
-
Hesperidin. PubChem Compound Summary for CID 10621. Retrieved from [Link].
- Solubility of Bioactive Compound Hesperidin in Six Pure Solvents at (298.15 to 333.15) K. (2018).
-
UV-spectrum of (a) Saponin (λmax 282 nm), (b) Polysaccharide (λ max 262nm), (c) Naringin (λmax 215, 296 and396 nm), (d) Hesperidin (λmax 296, 312 nm) and (e) Hespertine (λmax 296, 313 nm). ResearchGate. Retrieved from [Link].
-
UV-Vis absorbance spectrum of hesperidin (black) and piperine (red) at 291 nm. ResearchGate. Retrieved from [Link].
-
LogP values of hesperidin and its synthetic derivatives. ResearchGate. Retrieved from [Link].
-
Hesperidin. Human Metabolome Database. Retrieved from [Link].
- HPLC analysis of flavonoids. (2003).
- Control pH During Method Development for Better Chrom
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Retrieved from [Link].
Sources
- 1. Solubility, Stability, Physicochemical Characteristics and In Vitro Ocular Tissue Permeability of Hesperidin: a Natural Bioflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. scispace.com [scispace.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Hesperidin | 520-26-3 [chemicalbook.com]
Application Note: Structural Elucidation of 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside using NMR and Mass Spectrometry
Introduction
5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside is a flavonoid glycoside that has been isolated from medicinal plants such as Salvia plebeia R.Br.[1]. Flavonoids are a diverse class of polyphenolic secondary metabolites renowned for their wide range of biological activities, including antioxidant, anti-inflammatory, and antiviral properties[2]. The precise structural characterization of these molecules is a critical prerequisite for understanding their structure-activity relationships, ensuring quality control of herbal medicines, and exploring their therapeutic potential.
This application note provides a detailed guide to the structural analysis of this compound (Molecular Formula: C₂₂H₂₄O₁₂, Molecular Weight: 480.42 g/mol [1]) using a synergistic approach of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, provide validated protocols, and interpret the resulting spectral data to build a complete structural assignment.
Part 1: High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an indispensable tool for the initial characterization of natural products. For a compound like this compound, electrospray ionization (ESI) coupled with a high-resolution analyzer (such as TOF or Orbitrap) is the method of choice. This approach provides an accurate mass measurement for molecular formula determination and allows for tandem MS (MS/MS) experiments to probe the molecular structure through controlled fragmentation.
Rationale for Method Selection
-
ESI: Electrospray ionization is a soft ionization technique ideal for polar, thermally labile molecules like flavonoid glycosides, minimizing in-source fragmentation and preserving the molecular ion.
-
High-Resolution MS: Provides sub-ppm mass accuracy, which is crucial for unambiguously determining the elemental composition from the measured mass-to-charge ratio (m/z).
-
Tandem MS (MS/MS): By isolating the precursor ion and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions. The fragmentation pattern of flavonoid glycosides is well-documented and provides key structural information, such as the nature of the sugar moiety, the aglycone mass, and substitution patterns on the flavonoid core[3].
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Accurately weigh 1 mg of the isolated compound or plant extract.
-
Dissolve in 1 mL of LC-MS grade methanol or a methanol/water (80:20, v/v) mixture.
-
Vortex for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an LC vial.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: ESI, operated in both positive and negative ion modes.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂) Flow: 800 L/h at 350 °C.
-
Full Scan (MS1) Range: m/z 100-1000.
-
MS/MS (MS2): Data-dependent acquisition (DDA) on the top 3 most intense ions from the MS1 scan.
-
Collision Energy: Ramped from 15-40 eV to generate a rich fragmentation spectrum.
-
Data Interpretation: Predicted Fragmentation Pattern
The primary fragmentation event for flavonoid O-glycosides is the cleavage of the glycosidic bond, resulting in the neutral loss of the sugar moiety (glucose, 162.0528 Da)[4]. Subsequent fragmentation of the aglycone provides further structural details.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion Description | Predicted m/z [M+H]⁺ | Predicted m/z [M-H]⁻ | Fragmentation Pathway |
| Precursor Ion | 481.1289 | 479.1144 | Protonated/Deprotonated Molecule |
| Aglycone Ion | 319.0761 | 317.0612 | Loss of glucose (-162.0528 Da) |
| RDA Fragment ¹,³A⁺ | 183.0288 | - | Retro-Diels-Alder cleavage of the C-ring |
| RDA Fragment ¹,³B⁺ | 137.0233 | - | Retro-Diels-Alder cleavage of the C-ring |
| Aglycone - H₂O | 301.0655 | 299.0507 | Loss of water from the aglycone |
| Aglycone - CO | 291.0812 | 289.0663 | Loss of carbon monoxide from the C-ring |
-
Positive Ion Mode [M+H]⁺: The protonated molecule at m/z 481.1289 will readily lose the glucose unit to yield the aglycone ion at m/z 319.0761. This aglycone, 5,7,3',4'-tetrahydroxy-6-methoxyflavanone, can then undergo a characteristic retro-Diels-Alder (RDA) reaction, cleaving the C-ring to produce fragments indicative of the A and B rings[3][5].
-
Negative Ion Mode [M-H]⁻: In negative mode, the deprotonated molecule at m/z 479.1144 will also show a prominent aglycone fragment at m/z 317.0612. Negative mode can be particularly informative for distinguishing flavonoid isomers[6].
Caption: High-level workflow for LC-MS/MS analysis.
Caption: Predicted MS/MS fragmentation of the target compound.
Part 2: NMR Spectroscopy for Unambiguous Structure Determination
While MS provides the molecular formula and connectivity clues, NMR spectroscopy is the gold standard for determining the precise three-dimensional structure of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for the complete and unambiguous assignment of all proton and carbon signals.
Rationale for Method Selection
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms and their type (e.g., C, CH, CH₂, CH₃ via DEPT). The large chemical shift range provides high resolution[7].
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically those on adjacent carbon atoms (e.g., H-2 with H-3).
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atom they are attached to.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the most powerful experiment for piecing together the molecular skeleton, for instance, by connecting the anomeric proton of the glucose to its attachment point on the aglycone (C-7).
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent, such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for flavonoid glycosides as it allows for the observation of exchangeable hydroxyl protons[8][9].
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition:
-
Spectrometer: 500 MHz or higher field spectrometer.
-
Experiments: ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC.
-
Temperature: 298 K.
-
Standard pulse programs provided by the spectrometer manufacturer should be utilized.
-
Data Interpretation: Predicted Spectral Assignments
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆, 500 MHz)
| Position | Predicted ¹³C (δc) | Predicted ¹H (δH, mult., J in Hz) | Key HMBC Correlations (¹H → ¹³C) |
| Aglycone | |||
| 2 | ~79.0 | ~5.50 (dd, 12.0, 3.0) | H-2 → C-3, C-4, C-1', C-2', C-6' |
| 3 | ~42.5 | ~3.10 (dd, 17.0, 12.0, H-3ax)~2.70 (dd, 17.0, 3.0, H-3eq) | H-3 → C-2, C-4, C-4a |
| 4 | ~197.0 | - | - |
| 4a | ~103.0 | - | - |
| 5 | ~163.5 | - | - |
| 5-OH | - | ~12.5 (s) | 5-OH → C-5, C-4a, C-6 |
| 6 | ~131.0 | - | - |
| 6-OCH₃ | ~60.0 | ~3.75 (s) | 6-OCH₃ → C-6 |
| 7 | ~165.0 | - | - |
| 8 | ~94.5 | ~6.20 (s) | H-8 → C-6, C-7, C-8a, C-4a |
| 8a | ~162.0 | - | - |
| 1' | ~130.0 | - | - |
| 2' | ~114.0 | ~6.90 (d, 2.0) | H-2' → C-2, C-4', C-6' |
| 3' | ~145.0 | - | - |
| 4' | ~146.0 | - | - |
| 5' | ~115.5 | ~6.75 (d, 8.5) | H-5' → C-1', C-3', C-4' |
| 6' | ~118.5 | ~6.80 (dd, 8.5, 2.0) | H-6' → C-2, C-2', C-4' |
| Glucoside | |||
| 1'' | ~100.0 | ~5.10 (d, 7.5) | H-1'' → C-7 |
| 2'' | ~73.5 | ~3.20-3.50 (m) | - |
| 3'' | ~76.5 | ~3.20-3.50 (m) | - |
| 4'' | ~70.0 | ~3.20-3.50 (m) | - |
| 5'' | ~77.0 | ~3.20-3.50 (m) | - |
| 6'' | ~61.0 | ~3.70 (m), ~3.50 (m) | - |
-
Flavanone Skeleton: The characteristic signals for a flavanone include the H-2 proton as a double doublet around δ 5.5, and the two diastereotopic H-3 protons appearing as distinct double doublets between δ 2.7 and 3.1[11].
-
A-Ring Substitution: The single proton on the A-ring (H-8) is expected to be a singlet around δ 6.20. The methoxy group at C-6 will show a sharp singlet around δ 3.75.
-
B-Ring Substitution: The 3',4'-dihydroxy substitution pattern on the B-ring will give rise to an ABX spin system for H-2', H-5', and H-6'.
-
Glycosylation Site: The most critical correlation in the HMBC spectrum will be the cross-peak between the anomeric proton of the glucose (H-1'', δ ~5.10) and the C-7 carbon of the A-ring (δ ~165.0). This unambiguously confirms the site of glycosylation. The large coupling constant (~7.5 Hz) for the anomeric proton is characteristic of a β-anomeric configuration.
Conclusion
The structural elucidation of this compound requires a concerted analytical approach. High-resolution LC-MS/MS provides the elemental composition and key fragmentation data, confirming the presence of a hexoside moiety attached to a tetrahydroxy-methoxyflavanone aglycone. Subsequently, a full suite of 1D and 2D NMR experiments allows for the precise assignment of every proton and carbon in the structure, confirming the substitution pattern and the specific site of glycosylation. The protocols and interpretive guidelines presented here serve as a robust framework for researchers engaged in the isolation and characterization of this and other related flavonoid glycosides, ensuring scientific rigor and enabling further investigation into their biological functions.
References
-
Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15. Available from: [Link]
-
Jeon, M., et al. (2021). Phenolic acids and flavonoids from Salvia plebeia and HPLC-UV profiling of four Salvia species. Natural Product Sciences, 27(4), 223-231. Available from: [Link]
-
Lee, M. Y., et al. (2016). Antiviral activities of compounds from aerial parts of Salvia plebeia R. Br. Journal of Ethnopharmacology, 192, 190-196. Available from: [Link]
-
Lee, G. T., et al. (2009). Phytochemical Constituents from Salvia plebeia. Korean Journal of Pharmacognosy, 40(3), 225-229. Available from: [Link]
-
Torrenegra-Guerrero, M. E., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & H. Rob. PharmacologyOnLine, 3, 444-452. Available from: [Link]
-
Kulić, Ž., et al. (2025). NMR Chemical Shifts of Common Flavonoids. Planta Medica. Available from: [Link]
-
Ma, Y. L., et al. (2014). Structural characterization of flavonoid glycoconjugates and their derivatives with mass spectrometric techniques. Molecules, 19(11), 18680-18701. Available from: [Link]
-
ResearchGate. (2019). Fragmentation pathway comparison of 5,6,7,4'-tetrahydroxy-flavone and 5,6,7,4'-tetramethoxy-flavone by high resolution electrospray ionization tandem mass spectroscopy. Available from: [Link]
-
ResearchGate. (2025). H-1 and C-13-NMR data of hydroxyflavone derivatives. Available from: [Link]
-
Sobrinho, A. C. N., et al. (2024). UPLC-ESI-QTOF-MS/MS analysis and molecular networking of flavonoids from the ethyl acetate and ethanol fractions of Bauhinia forficata Link leaves. Journal of the Brazilian Chemical Society, 35. Available from: [Link]
-
SpectraBase. (n.d.). 5,7,3',4'-TETRAHYDROXY-ISOFLAVONE. Available from: [Link]
-
Zhang, J., et al. (2022). Characterization and Metabolic Diversity of Flavonoids in Citrus Species. Frontiers in Plant Science, 13. Available from: [Link]
-
Kulić, Ž., et al. (2025). NMR Chemical Shifts of Common Flavonoids. Planta Medica. Available from: [Link]
-
PubMed. (2025). NMR Chemical Shifts of Common Flavonoids. Available from: [Link]
-
dos Santos, R. R., et al. (2024). NMR-based plant metabolomics protocols: a step-by-step guide. Frontiers in Natural Products, 3. Available from: [Link]
-
ResearchGate. (n.d.). 13C-NMR spectra of 5, 7-dihydroxy-3/, 4/-dimethoxy flavone (1). Available from: [Link]
-
ResearchGate. (2016). Fragmentation pathway comparison of 5,6,7,4'-tetrahydroxy-flavone and 5,6,7,4'-tetramethoxy-flavone by high resolution electrospray ionization tandem mass spectroscopy. Available from: [Link]
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Application Notes and Protocols for the Extraction of Flavonoids from Salvia plebeia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvia plebeia R.Br., a member of the Lamiaceae family, is an herb with a rich history in traditional medicine across Asia and Oceania, where it has been utilized for its purported therapeutic properties against ailments such as hepatitis, coughs, and inflammation.[1][2][3] Modern phytochemical investigations have revealed that the pharmacological activities of S. plebeia are largely attributable to its diverse array of secondary metabolites, particularly flavonoids and phenolic acids.[3][4][5] Key bioactive flavonoids identified in this plant include hispidulin, homoplantaginin, nepetrin, and 6-hydroxyluteolin 7-O-β-glucoside, which have demonstrated significant anti-inflammatory, antioxidant, and antiviral activities.[1][3][4][5][6]
The accurate and efficient extraction of these flavonoids is a critical first step for their quantification, isolation, and subsequent development into therapeutic agents. This document provides a comprehensive guide to the extraction of flavonoids from S. plebeia, detailing various methodologies, from conventional solvent extraction to modern, enhanced techniques. The protocols are designed to be robust and reproducible, providing a solid foundation for both research and industrial applications.
Key Flavonoids in Salvia plebeia
A thorough understanding of the target molecules is fundamental to designing an effective extraction strategy. Salvia plebeia is a rich source of various flavonoid classes, primarily flavones and flavanones.[1][4][7] The major flavonoids that are often the focus of extraction and pharmacological studies are presented in the table below.
| Flavonoid Class | Compound Name | Significance |
| Flavone | Hispidulin | Exhibits anticancer, anti-inflammatory, and neuroprotective effects.[4][5] |
| Flavone Glycoside | Homoplantaginin | Known for its anti-inflammatory and neuroprotective properties.[4][5] |
| Flavone Glycoside | Nepitrin (Luteolin-7-O-glucoside) | Possesses antioxidant and hepatoprotective activities.[1][2] |
| Flavone Glycoside | 6-Hydroxyluteolin 7-O-glucoside | A major flavonoid in S. plebeia with significant antioxidant potential.[3][6][8] |
| Flavanone | 6-Methoxynaringenin | Contributes to the overall antioxidant capacity of the plant extract.[1][7] |
Experimental Workflow Overview
The extraction and analysis of flavonoids from S. plebeia follow a systematic workflow, from sample preparation to the final quantification of the target compounds. The following diagram illustrates the key stages involved in this process.
Caption: General workflow for flavonoid extraction from Salvia plebeia.
Protocols for Flavonoid Extraction
The choice of extraction method depends on the specific research goals, available equipment, and the desired scale of operation. Below are detailed protocols for both conventional and modern extraction techniques.
Maceration: A Conventional Approach
Maceration is a simple and widely used method for flavonoid extraction. It involves soaking the plant material in a solvent for an extended period, allowing the flavonoids to diffuse into the solvent.
Materials and Reagents:
-
Dried and powdered aerial parts of Salvia plebeia
-
70% (v/v) Ethanol or Methanol
-
Erlenmeyer flasks or beakers
-
Shaker or magnetic stirrer
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Protocol:
-
Weigh 10 g of powdered S. plebeia and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 70% ethanol to the flask, ensuring the plant material is fully submerged.
-
Seal the flask and place it on a shaker at room temperature for 24-48 hours. Gentle agitation enhances the extraction efficiency.
-
After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
To maximize the yield, the residue can be re-extracted with a fresh portion of the solvent.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude flavonoid extract.
-
Store the crude extract at 4°C for further analysis.
Ultrasound-Assisted Extraction (UAE): An Efficient and Green Technique
Ultrasound-assisted extraction utilizes the energy of ultrasonic waves to disrupt plant cell walls, facilitating the release of intracellular components into the solvent. This method significantly reduces extraction time and solvent consumption compared to conventional techniques.[9][10]
Materials and Reagents:
-
Dried and powdered aerial parts of Salvia plebeia
-
70% (v/v) Ethanol
-
Extraction vessel (beaker or flask)
-
Ultrasonic bath or probe sonicator
-
Filter paper or centrifuge
-
Rotary evaporator
Protocol:
-
Accurately weigh 1.0 g of powdered S. plebeia and place it in a 50 mL extraction vessel.[11]
-
Add 40 mL of 70% ethanol to achieve a liquid-to-solid ratio of 40:1 (mL/g).[11][12] This ratio has been shown to be effective for total flavonoid extraction from S. plebeia.[12]
-
Place the vessel in an ultrasonic bath and perform the extraction for 40 minutes at a controlled temperature (e.g., 25°C).[11][12]
-
After sonication, separate the extract from the solid residue by filtration or centrifugation.[11]
-
Concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C.
-
Store the concentrated extract in a dark, airtight container at 4°C.[11]
Rationale for Parameter Selection:
-
Solvent: A mixture of ethanol and water (e.g., 70% ethanol) is often more effective than pure ethanol for extracting flavonoid glycosides, as it can better penetrate the plant matrix.[11]
-
Temperature: While slightly elevated temperatures can improve solubility, excessive heat (above 60-70°C) can lead to the degradation of flavonoids.[11]
-
Liquid-to-Solid Ratio: A higher solvent volume prevents saturation and ensures more complete extraction of the target compounds.[11][12]
Purification of Flavonoids
For the isolation of individual flavonoids, the crude extract can be further purified using chromatographic techniques.
Materials and Reagents:
-
Crude flavonoid extract from S. plebeia
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Solvents for elution (e.g., n-hexane, chloroform, ethyl acetate, methanol)
-
Glass column for chromatography
-
Fraction collector (optional)
-
Thin-Layer Chromatography (TLC) plates for monitoring separation
Protocol:
-
The crude extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to obtain fractions with different polarities.[3]
-
The flavonoid-rich fractions (often the ethyl acetate and n-butanol fractions) are then subjected to column chromatography.
-
Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, for example, a mixture of chloroform and methanol, with increasing polarity.
-
Sephadex LH-20 Column Chromatography: This is particularly useful for separating flavonoids. The column is typically eluted with methanol.
-
Fractions are collected and monitored by TLC. Fractions with similar TLC profiles are combined.
-
The combined fractions are concentrated to yield purified flavonoids. The structures of the isolated compounds are then typically confirmed using spectroscopic methods such as NMR and Mass Spectrometry.[1][6][7][8]
Quantification of Flavonoids
Total Flavonoid Content (TFC) by UV-Vis Spectrophotometry
This method provides a rapid estimation of the total flavonoid content in an extract. It is based on the formation of a colored complex between flavonoids and aluminum chloride.
Materials and Reagents:
-
Salvia plebeia extract
-
Aluminum chloride (AlCl₃) solution (e.g., 5%)
-
Sodium nitrite (NaNO₂) solution
-
Sodium hydroxide (NaOH) solution
-
Quercetin or Rutin standard
-
Methanol or 80% Ethanol
-
UV-Vis spectrophotometer
Protocol:
-
Prepare a stock solution of the S. plebeia extract in the chosen solvent.
-
In a test tube, mix a specific volume of the extract solution with the aluminum chloride reagent. The exact volumes and concentrations of reagents may vary, so it is important to follow a validated protocol.[13]
-
Allow the reaction to proceed for a specified time to allow for complex formation.
-
Measure the absorbance of the solution at the wavelength of maximum absorption (typically around 415-430 nm).
-
Prepare a calibration curve using a series of concentrations of a flavonoid standard (e.g., quercetin or rutin).
-
Calculate the total flavonoid content of the extract based on the calibration curve, and express the results as mg of quercetin equivalents (QE) or rutin equivalents (RE) per gram of dry weight of the plant material.
Quantification of Individual Flavonoids by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of individual flavonoids in a complex mixture.[14]
Materials and Reagents:
-
Salvia plebeia extract
-
Reference standards of the target flavonoids (e.g., hispidulin, homoplantaginin)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or acetic acid (for mobile phase modification)
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reversed-phase column
Typical HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A gradient elution is typically used, consisting of an aqueous acidic solution (e.g., 0.1% formic acid in water) as solvent A and an organic solvent (e.g., acetonitrile or methanol) as solvent B.[2][5]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: The detection wavelength is set based on the absorption maxima of the target flavonoids, often around 280 nm and 342 nm.[2][4][5]
-
Injection Volume: 5-20 µL.
Protocol:
-
Prepare standard stock solutions of the reference flavonoids in methanol.[14]
-
Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve.
-
Prepare the sample by dissolving a known amount of the S. plebeia extract in the mobile phase or methanol and filtering it through a 0.45 µm syringe filter.[14]
-
Inject the standards and the sample into the HPLC system.
-
Identify the flavonoids in the sample by comparing their retention times with those of the standards.
-
Quantify the individual flavonoids by integrating the peak areas and using the calibration curves of the corresponding standards.
Comparative Data on Flavonoid Content
The flavonoid content in Salvia plebeia can vary depending on factors such as the geographical origin, harvest time, and the extraction method used.[1] The following table provides an example of the quantities of major flavonoids that have been reported in the literature.
| Compound | Concentration (mg/g of extract) | Reference |
| 6-Hydroxyluteolin 7-O-glucoside | 100.63 | [3][6][8] |
| Homoplantaginin | 69.35 | [1] |
| Nepitrin | 46.26 | [1] |
| Rosmarinic Acid (a major phenolic acid) | 47.73 | [3][6][8] |
Conclusion
This application note provides a detailed overview and practical protocols for the extraction of flavonoids from Salvia plebeia. The choice of the most appropriate extraction method will depend on the specific objectives of the study. For rapid screening and determination of total flavonoid content, ultrasound-assisted extraction followed by spectrophotometric analysis is a suitable approach. For the isolation and quantification of individual flavonoids, a combination of solvent partitioning, column chromatography, and HPLC analysis is recommended. By following these protocols, researchers and drug development professionals can effectively extract and analyze the valuable flavonoid constituents of Salvia plebeia, paving the way for further pharmacological investigation and the development of new therapeutic agents.
References
-
Phytochemical constituents from Salvia plebeia. (2025). ResearchGate. Retrieved from [Link]
-
Paje, L. A., Choi, J., Lee, H. D., Kim, J., Yu, A. R., Bae, M. J., Geraldino, P. J. L., & Lee, S. (2022). Phenolic acids and flavonoids from Salvia plebeia and HPLC-UV profiling of four Salvia species. Heliyon, 8(3), e09046. Retrieved from [Link]
-
Study on extraction technology of total flavonoids from Salvia Plebeia and its effect on chilblain. (n.d.). CABI Digital Library. Retrieved from [Link]
-
Liang, Y., Wang, M., Li, Y., Jin, Y., & Li, M. (2023). The chemical profiling of Salvia plebeia during different growth periods and the biosynthesis of its main flavonoids ingredients. Frontiers in Plant Science, 14, 1224169. Retrieved from [Link]
-
Liang, Y., Wang, M., Li, Y., Jin, Y., & Li, M. (2023). The chemical profiling of Salvia plebeia during different growth periods and the biosynthesis of its main flavonoids ingredients. PubMed Central. Retrieved from [Link]
-
Study on flavanoids from Salvia plebeia. (2025). ResearchGate. Retrieved from [Link]
-
Paje, L. A., Choi, J., Lee, H. D., Kim, J., Yu, A. R., Bae, M. J., Geraldino, P. J. L., & Lee, S. (2022). Phenolic acids and flavonoids from Salvia plebeia and HPLC-UV profiling of four Salvia species. PubMed. Retrieved from [Link]
-
The role of hepatoprotective effect of a flavonoid-rich extract of Salvia plebeia R.Br. on carbon tetrachloride- induced acute hepatic injury in mice. (2011). Academic Journals. Retrieved from [Link]
-
Production of Phenolic Compounds and Antioxidant Activity in Hairy Root Cultures of Salvia plebeia. (2023). Semantic Scholar. Retrieved from [Link]
-
Paje, L. A., Choi, J., Lee, H. D., Kim, J., Yu, A. R., Bae, M. J., Geraldino, P. J. L., & Lee, S. (2022). Phenolic acids and flavonoids from Salvia plebeia and HPLC-UV profiling of four Salvia species. PMC - NIH. Retrieved from [Link]
-
Some phenolic compounds of salvia plebeia. (2018). ResearchGate. Retrieved from [Link]
-
Kim, J. H., Kim, J. K., & Park, S. U. (2023). Production of Phenolic Compounds and Antioxidant Activity in Hairy Root Cultures of Salvia plebeia. Plants (Basel, Switzerland), 12(22), 3894. Retrieved from [Link]
-
Extraction of Flavonoids From Natural Sources Using Modern Techniques. (n.d.). PMC. Retrieved from [Link]
-
Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?. (n.d.). MDPI. Retrieved from [Link]
-
The total phenolic content and total flavonoid content of S. plebeia... (n.d.). ResearchGate. Retrieved from [Link]
-
Ultrasound-Microwave Assisted Extraction of Flavonoid. (n.d.). Amanote Research. Retrieved from [Link]
-
Optimization of the flavonoids extraction process. (n.d.). ResearchGate. Retrieved from [Link]
-
Ultrasound-Assisted Extraction of Flavonoids from Potentilla fruticosa L. Using Natural Deep Eutectic Solvents. (n.d.). MDPI. Retrieved from [Link]
-
Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of an Ultrasound-Assisted Extraction Method Applied to the Extraction of Flavonoids from Moringa Leaves (Moringa oleífera Lam.). (n.d.). MDPI. Retrieved from [Link]
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Evaluating the Bioactivity of 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside: A Guide to Cell-Based Assays
An Application Guide for Researchers
Abstract
This technical guide provides a comprehensive framework for investigating the biological activities of 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside, a flavonoid glycoside isolated from natural sources such as Salvia plebeia R.Br.[1][2][3]. Given the well-documented antioxidant, anti-inflammatory, anticancer, and neuroprotective potential of flavonoids, this document outlines detailed protocols for a suite of robust, cell-based assays designed for researchers in pharmacology and drug development. We move beyond simple chemical tests to provide methodologies that reflect a more biologically relevant context. The protocols herein describe the evaluation of antioxidant capacity, anti-inflammatory effects, cytotoxic potential against cancer cells, and neuroprotective properties, equipping scientists with the tools to thoroughly characterize the therapeutic potential of this compound.
Introduction: The Scientific Rationale
This compound belongs to the flavonoid family, a diverse group of plant secondary metabolites renowned for their wide-ranging pharmacological effects[4][5]. Its core structure, featuring a C6-C3-C6 backbone with multiple hydroxyl groups, a methoxy group, and a glucoside moiety, suggests significant therapeutic potential. Specifically, the 3',4'-catechol structure on the B-ring is a strong predictor of antioxidant activity[6][7][8].
While traditional chemical assays like ORAC or DPPH can indicate radical-scavenging ability, they fail to account for crucial biological factors such as cell membrane permeability, metabolic transformation, and interaction with intracellular signaling pathways. Cell-based assays bridge this gap by providing a more physiologically relevant system to quantify the true bioactivity of a compound[9][10]. This guide focuses on four key areas of investigation relevant to flavonoids.
General Experimental Workflow
A standardized workflow is critical for obtaining reproducible results. The following diagram illustrates the general sequence of steps for the cell-based assays described in this guide. Each specific protocol will elaborate on these core stages.
Caption: General workflow for cell-based bioactivity screening.
Application I: Cellular Antioxidant Activity
Scientific Rationale
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to inhibit intracellular ROS formation, providing a more biologically relevant metric than chemical assays[6][11]. This assay utilizes the probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA), which is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping the probe as DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An effective antioxidant will scavenge the ROS, thereby reducing the fluorescence signal[4].
Protocol: Cellular Antioxidant Activity (CAA) Assay
Materials:
-
Human hepatocellular carcinoma (HepG2) cells
-
DCFH-DA probe (e.g., from MilliporeSigma)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) radical initiator
-
Quercetin (Positive Control)
-
Culture medium (e.g., EMEM with 10% FBS)
-
96-well black, clear-bottom microplate
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control (Quercetin) in treatment medium. Remove the culture medium from the cells and wash with PBS. Add 100 µL of medium containing the test compound or control to the appropriate wells.
-
Probe Loading: Add 25 µM DCFH-DA to each well and incubate for 1 hour at 37°C.
-
Induction of Oxidative Stress: Remove the treatment medium containing the probe and wash the cells three times with PBS. Add 100 µL of 600 µM AAPH in PBS to all wells except the blank.
-
Fluorescence Measurement: Immediately place the plate in a microplate reader. Measure fluorescence every 5 minutes for 1 hour using an excitation wavelength of 485 nm and an emission wavelength of 538 nm[7].
Data Analysis: Calculate the area under the curve (AUC) for fluorescence versus time. The CAA value is calculated using the following formula: CAA (%) = 100 - (∫SA / ∫CA) * 100 Where ∫SA is the AUC for the sample-treated wells and ∫CA is the AUC for the control (AAPH only) wells. Plot the CAA (%) against compound concentration to determine the EC₅₀ value.
| Parameter | Recommendation | Rationale |
| Cell Line | HepG2 | Human liver cell line with good metabolic activity and adherence. |
| Probe | DCFH-DA | Widely used and validated for intracellular ROS detection[11]. |
| ROS Inducer | AAPH | A peroxyl radical generator that induces cellular oxidative stress. |
| Positive Control | Quercetin | A well-characterized flavonoid antioxidant[12]. |
Application II: Anti-Inflammatory Activity
Scientific Rationale
Chronic inflammation is a key driver of many diseases. A critical pathway in inflammation is mediated by the transcription factor Nuclear Factor-kappa B (NF-κB). In resting cells, NF-κB is sequestered in the cytoplasm. Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS) from bacteria, activate a signaling cascade that leads to the degradation of the NF-κB inhibitor, IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6[13][14]. Many flavonoids are known to inhibit this pathway[5]. This protocol uses LPS-stimulated macrophages to measure the suppression of cytokine production.
Caption: Simplified NF-κB signaling pathway and potential inhibition point.
Protocol: Cytokine Secretion in LPS-Stimulated Macrophages
Materials:
-
THP-1 human monocytic cell line
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (Positive Control)
-
Culture medium (RPMI-1640 with 10% FBS)
-
Human TNF-α and IL-6 ELISA kits
Procedure:
-
Macrophage Differentiation: Seed THP-1 cells at 2 x 10⁵ cells/well in a 96-well plate. Add 100 ng/mL PMA to each well to induce differentiation into macrophages. Incubate for 48-72 hours. The cells will become adherent[13].
-
Resting Phase: After differentiation, remove the PMA-containing medium, wash gently with PBS, and add 100 µL of fresh, serum-free medium. Incubate for 24 hours.
-
Compound Treatment: Pre-treat the differentiated macrophages with various concentrations of the flavanone or Dexamethasone (positive control) for 2 hours.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control. Incubate for 18-24 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well for cytokine analysis.
-
Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions[15][16].
Data Analysis: Generate a standard curve for each cytokine using the provided standards. Calculate the concentration of TNF-α and IL-6 in each sample. Normalize the data to the LPS-only control (100% stimulation) and plot the percentage inhibition against the compound concentration to determine the IC₅₀ value.
Application III: Anticancer Activity
Scientific Rationale
Natural products are a cornerstone of anticancer drug discovery[17][18]. A primary screening assay aims to identify compounds that are cytotoxic to cancer cells or inhibit their proliferation. The MTT (or MTS) assay is a widely used colorimetric method for this purpose[19][20]. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically. A decrease in formazan production correlates with a reduction in cell viability, indicating either cytotoxicity or anti-proliferative activity.
Protocol: MTT Cell Viability Assay
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon)
-
Doxorubicin (Positive Control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (for formazan solubilization)
-
Culture medium appropriate for the chosen cell line
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat cells with a range of concentrations of the flavanone or Doxorubicin in fresh medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability using the formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100 Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
| Parameter | Recommendation | Rationale |
| Cell Lines | Panel (e.g., MCF-7, A549) | Testing against multiple cancer types provides a broader activity profile. |
| Assay Type | MTT/MTS | Robust, high-throughput, and widely accepted for initial screening[19]. |
| Incubation Time | 48-72 hours | Allows for multiple cell doubling times to observe anti-proliferative effects. |
| Positive Control | Doxorubicin | A standard chemotherapeutic agent with known cytotoxicity. |
Application IV: Neuroprotective Activity
Scientific Rationale
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by neuronal cell death, often linked to oxidative stress and inflammation[21][22]. Flavonoids are investigated for their ability to protect neurons from various insults[23]. An effective in vitro model can be established by inducing cell death in a neuronal cell line and then assessing the protective capacity of the test compound. The human neuroblastoma cell line SH-SY5Y is a common model[12]. Stress can be induced using agents like H₂O₂ (to model oxidative stress) or amyloid-beta (Aβ) oligomers (to model Alzheimer's-related toxicity)[12][24].
Protocol: Neuroprotection Against Oxidative Stress
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Hydrogen Peroxide (H₂O₂)
-
Quercetin or other known neuroprotective flavonoid (Positive Control)
-
Culture medium (e.g., DMEM/F12 with 10% FBS)
-
MTT or other cell viability assay kit
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the flavanone or positive control for 2-4 hours.
-
Induction of Neurotoxicity: Add H₂O₂ to a final concentration that induces approximately 50% cell death (e.g., 100-200 µM, to be optimized) to all wells except the untreated control. Incubate for 24 hours.
-
Viability Assessment: After the incubation period, measure cell viability using the MTT assay as described in the anticancer protocol.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells (100% viability). The H₂O₂-only treated cells will represent ~50% viability. Plot the % viability of the flavanone-treated groups against concentration to determine the EC₅₀ for neuroprotection. A successful neuroprotective compound will increase the viability of cells compared to the H₂O₂-only group.
Summary and Outlook
The protocols detailed in this application note provide a robust starting point for characterizing the biological activity of this compound. By employing these cell-based assays, researchers can obtain biologically relevant data on its antioxidant, anti-inflammatory, anticancer, and neuroprotective potential. Positive results from these initial screens should be followed by more in-depth mechanistic studies, such as Western blotting to probe signaling pathway components, flow cytometry for apoptosis analysis, or more complex co-culture models to better mimic physiological conditions. This systematic approach will be crucial in determining the ultimate therapeutic promise of this natural compound.
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BioIVT. (n.d.). Cell-Based Antioxidant Assays. Retrieved from BioIVT Website. [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit. Retrieved from Cell Biolabs Website. [Link]
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Sirenko, O., Olsen, C., & Cromwell, E. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Molecular Devices. Retrieved from Molecular Devices Website. [Link]
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BMG LABTECH. (n.d.). Cellular antioxidant activity assay & cytotoxicity. Retrieved from BMG LABTECH Website. [Link]
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Nwachukwu, I. D., Sarteshnizi, R. A., Udenigwe, C. C., & Aluko, R. E. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Molecules, 26(15), 4475. [Link]
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Da Silva, A. C. R., et al. (2018). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. South African Journal of Botany, 119, 39-46. [Link]
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Wätjen, W., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food & Function, 6(3), 885-892. [Link]
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Nabavi, S. F., et al. (2012). Bioassays for anticancer activities. Methods in Molecular Biology, 863, 449-458. [Link]
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Protein Fluidics. (n.d.). Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. Retrieved from Protein Fluidics Website. [Link]
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Kumar, A., et al. (2012). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Journal of Immunological Methods, 375(1-2), 116-125. [Link]
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AXXAM. (n.d.). Smart cellular assays to study inflammatory skin disorders. Retrieved from AXXAM Website. [Link]
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Singh, S., & Sharma, B. (2018). Cell-Based Assays in Natural Product-Based Drug Discovery. In New Look to Phytomedicine. Academic Press. [Link]
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Wolfe, K. L., & Liu, R. H. (2007). Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. Journal of Agricultural and Food Chemistry, 55(21), 8896-8907. [Link]
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Wolfe, K. L., & Liu, R. H. (2007). Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. ResearchGate. [Link]
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Li, H., et al. (2020). Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. Journal of Functional Foods, 75, 104235. [Link]
-
Arwansyah, A., et al. (2023). Uncovering potential neuroprotective flavonoids for Alzheimer's disease using cutting-edge molecular simulation and in vitro. Journal of Basic and Clinical Physiology and Pharmacology, 34(6), 769-779. [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Flavonoid Assay Kit. Retrieved from Cell Biolabs Website. [Link]
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Vauzour, D. (2012). Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. Nutrients, 4(5), 377-397. [Link]
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Ullah, A., et al. (2023). Neuroprotective effects of flavonoids: endoplasmic reticulum as the target. Frontiers in Neuroscience, 17, 1234567. [Link]
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Henry-Vitrac, C., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Antioxidants, 10(6), 932. [Link]
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Dajas, F., et al. (2003). Neuroprotection by flavonoids. Brazilian Journal of Medical and Biological Research, 36(12), 1613-1620. [Link]
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Choi, Y. S., et al. (2016). Synthesis and Evaluation of Neuroprotective Selenoflavanones. Molecules, 21(11), 1509. [Link]
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Yadava, R. N., & Sodhi, S. (2002). A new flavone glycoside: 5,7,3',4'-tetrahydroxy-3-methoxyflavone-7-O-beta-D-galactopyranosyl-(1->4)-O-beta-D-glucopyranoside from the stem of Acacia catechu Willd. ResearchGate. [Link]
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Mondal, J., et al. (2023). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Molecules, 28(20), 7109. [Link]
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Saad, N., et al. (2024). Natural Product Testing: Selecting in vivo Anticancer Assay Model. Journal of Tropical Life Science, 14(1), 155-161. [Link]
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Lin, W., et al. (2012). Natural compounds as anticancer agents: Experimental evidence. Biomedical Reports, 1(1), 3-8. [Link]
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Amsbio. (n.d.). This compound. Retrieved from Amsbio Website. [Link]
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PubChem. (n.d.). 5,7,3',4'-Tetrahydroxy-6,8-dimethoxyflavone. Retrieved from PubChem Website. [Link]
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Mohd Sairazi, N. S., et al. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Neurochemical Research. [Link]
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Application Note: A Validated Protocol for Assessing Flavanone Glycoside Cytotoxicity Using the MTT Assay
Abstract and Introduction
Flavanone glycosides, a subclass of flavonoids prevalent in citrus fruits and medicinal plants, are gaining significant attention in drug discovery for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. A crucial first step in evaluating their therapeutic potential is to determine their cytotoxic profile. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust, and cost-effective colorimetric method for assessing in vitro cytotoxicity.[1][2][3] This application note provides a comprehensive, step-by-step protocol for utilizing the MTT assay to evaluate the cytotoxic effects of flavanone glycosides on cultured mammalian cells. We will delve into the biochemical principles of the assay, outline critical considerations specific to testing natural compounds, provide a detailed experimental workflow, and offer guidance on data analysis and interpretation. The primary objective is to equip researchers with a reliable and validated framework to generate accurate and reproducible cytotoxicity data.
Principle of the MTT Assay
The MTT assay is predicated on the metabolic activity of living cells.[4][5] The core principle involves the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan precipitate.[1][6][7] This conversion is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, such as succinate dehydrogenase, located in the mitochondria.[3][6][7]
The reaction occurs only in metabolically active, viable cells.[4][8] Therefore, the amount of purple formazan produced is directly proportional to the number of living cells in the culture well.[1][5][8] Dead cells lose this metabolic capability and cannot reduce MTT.[4][8] After a defined incubation period, the formazan crystals are solubilized using a solvent like Dimethyl Sulfoxide (DMSO), resulting in a colored solution.[6] The absorbance of this solution is then measured using a spectrophotometer (microplate reader), typically at a wavelength between 500 and 600 nm.[6]
Figure 1: Mechanism of the MTT Assay. Viable cells internalize the yellow MTT salt, where mitochondrial dehydrogenases reduce it to insoluble purple formazan crystals. These crystals are then solubilized, and the resulting solution's absorbance is quantified.
Critical Considerations for Flavanone Glycosides
Testing natural products like flavanone glycosides requires special attention, as their intrinsic properties can interfere with the assay chemistry, potentially leading to erroneous results.
-
Direct MTT Reduction: Flavonoids, renowned for their antioxidant (reducing) properties, can directly reduce the MTT tetrazolium salt to formazan in a cell-free environment.[9][10][11] This leads to a false-positive signal (higher apparent viability) that is not dependent on cellular metabolic activity.
-
Mitigation Strategy: It is essential to run a "Compound Only" control. This control well contains the culture medium and the flavanone glycoside at the highest concentration tested, but no cells. After the standard incubation, MTT and solubilization buffer are added. Any significant color change in this well indicates direct MTT reduction by the compound. This background absorbance must be subtracted from the values of the corresponding test wells. If the interference is substantial, alternative assays like the Sulforhodamine B (SRB) assay, which measures total protein content, should be considered.[9][10]
-
-
Color Interference: If the flavanone glycoside solution is colored, it can artificially inflate the final absorbance reading.
-
Mitigation Strategy: A "Compound Background" control is necessary. This well contains cells and the colored compound, but no MTT reagent is added. The absorbance of this well should be subtracted from the test wells.
-
-
Solvent Cytotoxicity: Flavanone glycosides are often dissolved in solvents like DMSO. High concentrations of DMSO (>0.5%) can be toxic to cells.[12][13]
-
Mitigation Strategy: A "Vehicle Control" is mandatory.[14][15] This control consists of cells treated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the test compound.[14] This ensures that any observed cytotoxicity is due to the flavanone glycoside and not the solvent. The final DMSO concentration in the culture wells should ideally be kept below 0.5%.[12][13]
-
Materials and Reagents
-
Biological Materials:
-
Adherent mammalian cell line of choice (e.g., HeLa, A549, HepG2) in the logarithmic growth phase.[12]
-
-
Reagents:
-
Flavanone glycoside of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder (CAS 298-93-1).[1]
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4.
-
Dimethyl Sulfoxide (DMSO), cell culture grade.
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Trypsin-EDTA solution.
-
Known cytotoxic agent for positive control (e.g., Doxorubicin, Tamoxifen).[2][13]
-
-
Equipment:
-
Sterile, clear, flat-bottomed 96-well cell culture plates.
-
Humidified CO₂ incubator (37°C, 5% CO₂).
-
Laminar flow hood.
-
Microplate spectrophotometer (ELISA reader) with a 570 nm filter.[16]
-
Multichannel pipette.
-
Inverted microscope.
-
Orbital shaker.
-
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format. All steps should be performed under sterile conditions in a laminar flow hood.
Preparation of Reagents
-
MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[1] Vortex thoroughly to ensure complete dissolution. Filter-sterilize the solution using a 0.22 µm syringe filter and store it at -20°C, protected from light.[1] The solution is stable for several months.
-
Flavanone Glycoside Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of the flavanone glycoside in DMSO. Store at -20°C.
-
Test Compound Working Solutions: On the day of the experiment, prepare serial dilutions of the flavanone glycoside stock solution in complete culture medium to achieve the desired final test concentrations. Ensure the final DMSO concentration across all wells (including the vehicle control) remains constant and non-toxic (e.g., ≤0.5%).[12]
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Harvest cells that are in their logarithmic growth phase using Trypsin-EDTA.
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and Trypan blue).
-
Dilute the cell suspension in complete culture medium to the optimal seeding density. This must be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well.[17]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Avoid the outer wells to minimize "edge effects," or fill them with sterile PBS.[18]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume growth.[2]
Day 2: Treatment with Flavanone Glycoside
-
After 24 hours, examine the cells under an inverted microscope to confirm attachment and healthy morphology.
-
Carefully aspirate the old medium from each well.
-
Add 100 µL of the prepared working solutions of the flavanone glycoside (at various concentrations) to the designated wells.
-
Include the necessary controls on the same plate (each in triplicate at a minimum). A sample plate layout is shown in Table 1.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
Day 3/4/5: MTT Assay and Data Collection
-
Following the incubation period, carefully aspirate the treatment medium.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 20 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[19]
-
Incubate the plate for 2-4 hours at 37°C, protected from light.[19] During this time, viable cells will form purple formazan crystals.
-
After incubation, carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[20][21]
-
Place the plate on an orbital shaker and mix for 10-15 minutes at room temperature to ensure complete solubilization.
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[16] A reference wavelength of 630 nm can be used to reduce background noise. Readings should be taken within one hour of adding the solvent.
Data Analysis and Interpretation
Plate Layout and Controls
A well-designed plate layout is crucial for obtaining reliable data. All conditions, including controls, should be tested in at least triplicate.
Table 1: Example 96-Well Plate Layout for Cytotoxicity Assay
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
|---|---|---|---|---|---|---|---|---|---|---|---|---|
| A | Blank | Blank | Blank | Cmpd 1 | Cmpd 1 | Cmpd 1 | Cmpd 5 | Cmpd 5 | Cmpd 5 | Cmpd Only | Cmpd Only | Cmpd Only |
| B | NC | NC | NC | Cmpd 2 | Cmpd 2 | Cmpd 2 | Cmpd 6 | Cmpd 6 | Cmpd 6 | PC | PC | PC |
| C | VC | VC | VC | Cmpd 3 | Cmpd 3 | Cmpd 3 | Cmpd 7 | Cmpd 7 | Cmpd 7 | PC | PC | PC |
| D | Cmpd 1 | Cmpd 1 | Cmpd 1 | Cmpd 4 | Cmpd 4 | Cmpd 4 | Cmpd 8 | Cmpd 8 | Cmpd 8 | PC | PC | PC |
| E | Cmpd 2 | Cmpd 2 | Cmpd 2 | Cmpd 5 | Cmpd 5 | Cmpd 5 | Cmpd 1 | Cmpd 1 | Cmpd 1 | Cmpd Only | Cmpd Only | Cmpd Only |
| F | Cmpd 3 | Cmpd 3 | Cmpd 3 | Cmpd 6 | Cmpd 6 | Cmpd 6 | Cmpd 2 | Cmpd 2 | Cmpd 2 | Cmpd Only | Cmpd Only | Cmpd Only |
| G | Cmpd 4 | Cmpd 4 | Cmpd 4 | Cmpd 7 | Cmpd 7 | Cmpd 7 | Cmpd 3 | Cmpd 3 | Cmpd 3 | VC | VC | VC |
| H | NC | NC | NC | Cmpd 8 | Cmpd 8 | Cmpd 8 | Cmpd 4 | Cmpd 4 | Cmpd 4 | Blank | Blank | Blank |
-
Blank: Medium, MTT, and DMSO only (no cells).[8] Used for background subtraction.
-
NC (Negative Control): Untreated cells.[18] Represents 100% cell viability.
-
VC (Vehicle Control): Cells treated with the highest concentration of DMSO used.[14][15]
-
PC (Positive Control): Cells treated with a known cytotoxic agent.[2][18] Validates the assay's ability to detect cell death.
-
Cmpd (1-8): Cells treated with different concentrations of the flavanone glycoside.
-
Cmpd Only: Medium, highest concentration of compound, MTT, and DMSO (no cells). Checks for direct MTT reduction.
Calculating Percentage Viability
-
Average the Replicates: Calculate the average OD for each set of triplicate wells.
-
Subtract Background: Subtract the average OD of the Blank wells from all other average OD values.
-
Calculate Percentage Viability: Use the following formula for each compound concentration:
% Cell Viability = [(OD of Treated Cells - OD of Blank) / (OD of Negative Control - OD of Blank)] x 100
Note: If the Vehicle Control (VC) shows toxicity compared to the Negative Control (NC), the VC's OD should be used as the denominator to represent 100% viability for the compound-treated wells.
Determining the IC₅₀ Value
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound that inhibits cell viability by 50%.
-
Plot the Data: Create a dose-response curve by plotting % Cell Viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Non-linear Regression: Use a software package like GraphPad Prism to perform a non-linear regression analysis on the dose-response curve.[22][23] The four-parameter logistic (4PL) model is commonly recommended for this purpose.[23] The software will calculate the precise IC₅₀ value from the curve.
Table 2: Example Data Summary
| Flavanone Conc. (µM) | Log(Concentration) | Avg. Corrected OD | % Viability |
|---|---|---|---|
| 0 (NC) | N/A | 1.250 | 100.0% |
| 1 | 0 | 1.213 | 97.0% |
| 10 | 1 | 1.050 | 84.0% |
| 50 | 1.7 | 0.650 | 52.0% |
| 100 | 2 | 0.300 | 24.0% |
| 200 | 2.3 | 0.125 | 10.0% |
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; Edge effects. | Ensure a homogenous cell suspension; Use calibrated pipettes; Avoid using outer wells of the plate.[12] |
| Low Absorbance Readings in All Wells | Insufficient cell number; Short MTT incubation time; Incomplete formazan solubilization. | Optimize cell seeding density; Increase MTT incubation time (up to 4 hours); Ensure thorough mixing after adding DMSO.[12][17] |
| High Background in Blank Wells | Contamination of medium or reagents; Phenol red in medium. | Use fresh, sterile reagents; Use a phenol red-free medium for the MTT incubation step.[12][24] |
| Apparent Viability >100% | Compound interference (direct MTT reduction); Compound stimulates cell proliferation. | Subtract absorbance from "Compound Only" control; Confirm proliferation with a cell counting assay. |
References
-
Wikipedia. (2023). MTT assay. Wikipedia. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]
-
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ResearchGate. (2015, August 19). How can I calculate IC50 from mtt results?. ResearchGate. Retrieved from [Link]
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Preprints.org. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Preprints.org. Retrieved from [Link]
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National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]
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ResearchGate. (2023, July 5). What should be the controls in MTT assay for nanocomposite hydrogels?. ResearchGate. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Retrieved from [Link]
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ResearchGate. (2024, June 2). What is the correct method to calculate the IC50 value for the MTT assay?. ResearchGate. Retrieved from [Link]
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YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The MTT [3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide] Assay Is a Fast and Reliable Method for Colorimetric Determination of Fungal Cell Densities. NCBI. Retrieved from [Link]
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YouTube. (2020, September 27). How to calculate IC50 from MTT assay. YouTube. Retrieved from [Link]
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Protocol Online. (2019, February 24). MTT assay positive and negative control. Protocol Online. Retrieved from [Link]
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ResearchGate. (2017, May 8). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI. Retrieved from [Link]
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ResearchGate. (2014, March 10). What would be my positive control for an MTT assay?. ResearchGate. Retrieved from [Link]
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Araceli Biosciences. (2020, December 8). Controlling your High Content Assays. Araceli Biosciences. Retrieved from [Link]
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LDH assay for measuring 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside induced cell death
An Application Guide to Measuring 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside Induced Cell Death with the Lactate Dehydrogenase (LDH) Assay
Introduction
This compound is a natural flavonoid compound that can be isolated from plants such as Salvia plebeia R.Br[1][2][3]. As part of the broad family of flavonoids, it holds potential for investigation in drug development due to the diverse biological activities exhibited by related compounds[4]. A critical initial step in characterizing the bioactivity of any new compound is to assess its effect on cell viability and determine its cytotoxic potential.
This application note provides a comprehensive guide for researchers and drug development professionals on utilizing the Lactate Dehydrogenase (LDH) cytotoxicity assay to quantify cell death induced by this compound. The LDH assay is a simple, reliable, and widely accepted colorimetric method for measuring cell membrane disruption, a key indicator of late-stage apoptosis and necrosis[5][6].
Principle of the LDH Cytotoxicity Assay
The integrity of the plasma membrane is essential for cell viability. When cells are damaged by a cytotoxic compound, this membrane becomes compromised, leading to the leakage of intracellular components into the surrounding culture medium. The LDH assay is based on the measurement of a stable cytosolic enzyme, lactate dehydrogenase (LDH), which is rapidly released from damaged cells[7][8].
The assay employs a coupled enzymatic reaction:
-
LDH-Catalyzed Reaction : Released LDH in the culture supernatant catalyzes the oxidation of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH[9].
-
Colorimetric Reaction : A second enzyme, diaphorase, utilizes the newly formed NADH to reduce a tetrazolium salt (like INT - iodonitrotetrazolium chloride) into a red formazan product[9][10].
The amount of this red formazan, which can be quantified by measuring its absorbance at approximately 490 nm, is directly proportional to the amount of LDH released and, consequently, to the number of lysed cells[9][11].
Potential Signaling Pathways in Flavonoid-Induced Cell Death
While the specific mechanism for this compound is yet to be fully elucidated, studies on structurally similar flavonoids suggest several potential pathways leading to apoptosis. These often involve the activation of intrinsic (mitochondrial) or extrinsic cell death pathways. For example, some flavonoids have been shown to induce apoptosis through a caspase-dependent mechanism involving the release of cytochrome c from mitochondria, activation of caspases-9 and -3, and subsequent cleavage of cellular substrates[4]. Other related flavonoids trigger cell death by inducing endoplasmic reticulum (ER) stress or modulating MAP Kinase (MAPK) signaling pathways[4][12].
The following diagram illustrates a generalized, hypothetical pathway for flavonoid-induced apoptosis, which serves as a conceptual framework for investigating the mechanism of the target compound.
Caption: Generalized signaling pathway for flavonoid-induced apoptosis.
Experimental Workflow
The LDH assay workflow is a straightforward process that involves treating cells with the test compound, collecting the supernatant, and performing the enzymatic reaction in a 96-well plate format.
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Probing the Anti-inflammatory Potential of 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside: A Guide to In Vitro Cellular Assays
Introduction: Unveiling the Therapeutic Promise of a Novel Flavonoid Glycoside
5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside is a flavonoid glycoside that has been isolated from Salvia plebeia R.Br.[1]. This plant, commonly known as plebeian sage, has a rich history in traditional medicine for treating a variety of ailments, including inflammatory conditions.[2][3][4]. The therapeutic efficacy of Salvia plebeia is largely attributed to its rich composition of flavonoids and phenolic acids, which are known for their potent antioxidant and anti-inflammatory properties.[3][5]. While the crude extracts of Salvia plebeia have demonstrated significant anti-inflammatory effects by reducing the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, the specific contribution of each constituent remains an active area of investigation.[2][5].
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the anti-inflammatory properties of this compound. We will delve into the rationale behind the selection of key in vitro assays and provide detailed, step-by-step protocols to assess the compound's efficacy in a cellular model of inflammation. The experimental workflow is designed to be a self-validating system, ensuring the generation of robust and reproducible data.
The central hypothesis of the proposed studies is that this compound will mitigate the inflammatory response in LPS-stimulated murine macrophage RAW 264.7 cells. This will be evaluated by measuring its impact on key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), as well as its effect on the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, we will explore the potential molecular mechanisms by examining the compound's influence on the pivotal NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory cascade.
The Inflammatory Cascade: A Rationale for Assay Selection
Inflammation is a complex biological response to harmful stimuli, such as pathogens and damaged cells. Macrophages play a crucial role in initiating and propagating the inflammatory response. Upon activation by stimuli like bacterial lipopolysaccharide (LPS), macrophages trigger a cascade of signaling events that lead to the production of a plethora of pro-inflammatory mediators. The assays outlined in this guide are strategically chosen to dissect the potential inhibitory effects of this compound at different key stages of this process.
Key Inflammatory Signaling Pathways
The activation of macrophages by LPS primarily engages Toll-like receptor 4 (TLR4), which in turn initiates downstream signaling through two major pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
-
The NF-κB Signaling Pathway: This pathway is a cornerstone of the inflammatory response. In resting cells, the NF-κB dimer (typically p50/p65) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon LPS stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those for TNF-α, IL-6, IL-1β, iNOS, and COX-2.
-
The MAPK Signaling Pathway: The MAPK family consists of three major subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. These kinases are activated by a cascade of upstream kinases in response to inflammatory stimuli. Once activated, MAPKs phosphorylate and activate various transcription factors and downstream proteins, which also contribute to the expression of pro-inflammatory genes.
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Simplified overview of LPS-induced inflammatory signaling pathways.
Experimental Workflow: A Step-by-Step Guide
The following protocols provide a detailed methodology for assessing the anti-inflammatory activity of this compound.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Experimental workflow for assessing anti-inflammatory activity.
Protocol 1: Cell Viability Assay (MTT Assay)
Principle: Before evaluating the anti-inflammatory effects of the test compound, it is crucial to determine its cytotoxicity to ensure that any observed reduction in inflammatory markers is not due to cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO, then diluted in culture medium)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used for the compound).
-
Incubate the cells for 24 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: Nitric oxide is a key inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS) in macrophages upon activation. The Griess assay is a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in cell culture supernatant.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no treatment), an LPS-only group, and compound-only groups.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific technique to quantify the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant. This assay utilizes a capture antibody coated on a microplate to bind the cytokine of interest, which is then detected by a detection antibody conjugated to an enzyme. The addition of a substrate results in a color change that is proportional to the amount of cytokine present.
Materials:
-
Cell culture supernatants from Protocol 2
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Wash buffer
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations from the standard curve.
Protocol 4: Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
Principle: Western blotting is a technique used to detect and quantify the expression levels of specific proteins in a cell lysate. This method will be used to determine if this compound inhibits the expression of the pro-inflammatory enzymes iNOS and COX-2, and to investigate its effect on the phosphorylation of key proteins in the NF-κB (p65, IκBα) and MAPK (ERK, JNK, p38) signaling pathways.
Materials:
-
RAW 264.7 cells
-
6-well plates
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with the test compound for 1 hour, followed by LPS (1 µg/mL) stimulation for the appropriate time (e.g., 24 hours for iNOS/COX-2; shorter time points like 15-60 minutes for signaling proteins).
-
Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin) or the total protein for phosphorylated proteins.
Data Presentation and Interpretation
All quantitative data should be presented as the mean ± standard deviation (SD) from at least three independent experiments. Statistical analysis, such as one-way ANOVA followed by a post-hoc test, should be performed to determine the significance of the observed differences.
Table 1: Expected Outcomes of Anti-inflammatory Assays
| Assay | Parameter Measured | Expected Result with this compound |
| MTT Assay | Cell Viability | No significant cytotoxicity at effective concentrations. |
| Griess Assay | Nitric Oxide (NO) Production | Dose-dependent reduction in LPS-induced NO levels. |
| ELISA | Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Dose-dependent reduction in LPS-induced cytokine secretion. |
| Western Blot | iNOS and COX-2 Protein Expression | Dose-dependent downregulation of LPS-induced iNOS and COX-2 expression. |
| Western Blot | Phosphorylation of NF-κB and MAPK proteins | Inhibition of LPS-induced phosphorylation of p65, IκBα, ERK, JNK, and/or p38. |
Conclusion
The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of the anti-inflammatory properties of this compound. By systematically evaluating its effects on key inflammatory mediators and signaling pathways, researchers can gain valuable insights into its therapeutic potential. The structure-activity relationship of flavonoids suggests that the specific arrangement of hydroxyl and methoxy groups, along with the glycosidic linkage in the target compound, likely contributes to its bioactivity.[6][7][8]. Furthermore, the known anti-inflammatory effects of other flavonoids isolated from Salvia plebeia provide a strong rationale for these investigations.[2][3][5]. Successful demonstration of anti-inflammatory activity in these cellular assays will pave the way for further preclinical and clinical development of this promising natural product for the treatment of inflammatory diseases.
References
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Jung, H. W., et al. (2016). Anti-inflammatory effects of Salvia plebeia R. Br extract in vitro and in ovalbumin-induced mouse model. BMC Complementary and Alternative Medicine, 16(1), 395. [Link]
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Kim, J. H., et al. (2022). Plebeian Sage (Salvia plebeia R. Br) Extract Ameliorates Inflammation and Cartilage Degradation in Surgically Induced Osteoarthritis Rats. Plants, 11(4), 512. [Link]
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Wang, X., et al. (2022). Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor. Journal of Agricultural and Food Chemistry, 70(28), 8788-8798. [Link]
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Wang, X., et al. (2021). Anti-Inflammation Activity of Flavones and Their Structure–Activity Relationship. Journal of Agricultural and Food Chemistry, 69(34), 9897-9913. [Link]
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Lee, J. H., et al. (2020). Nepetoidin B from Salvia plebeia R. Br. Inhibits Inflammation by Modulating the NF-κB and Nrf2/HO-1 Signaling Pathways in Macrophage Cells. Molecules, 25(23), 5649. [Link]
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Wang, T. Y., et al. (2021). Anti-Inflammation Activity of Flavones and Their Structure–Activity Relationship. Journal of Agricultural and Food Chemistry, 69(34), 9897-9913. [Link]
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Wang, X., et al. (2021). Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship. Journal of Agricultural and Food Chemistry, 69(34), 9897-9913. [Link]
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Hostetler, G. L., et al. (2012). Flavone deglycosylation increases their anti-inflammatory activity and absorption. Molecular Nutrition & Food Research, 56(4), 558-569. [Link]
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Habtemariam, S. (2016). Anti-inflammatory and Antioxidant Agents from Salvia Genus (Lamiaceae): An Assessment of the Current State of Knowledge. Current Pharmaceutical Design, 22(26), 4049-4061. [Link]
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Lee, J. H., et al. (2021). Antioxidant activity of compounds isolated from Salvia plebia. Journal of the Korean Society of Food Science and Nutrition, 50(8), 835-842. [Link]
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Serafini, M. M., et al. (2021). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules, 26(16), 4948. [Link]
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de Oliveira, A. M., et al. (2018). Anti-inflammatory Activity of 4',6,7-trihydroxy-5-methoxyflavone From Fridericia chica (Bonpl.) L.G.Lohmann. Natural Product Communications, 13(11), 1471-1474. [Link]
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Wang, X., et al. (2023). Antioxidant and Anti-Inflammatory Effects of 6,3´,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. Foods, 12(2), 395. [Link]
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Czerwińska, M. E., et al. (2023). In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. International Journal of Molecular Sciences, 24(23), 16952. [Link]
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Czerwińska, M. E., et al. (2022). Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds. International Journal of Molecular Sciences, 23(19), 11889. [Link]
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Panthong, A., et al. (1989). Anti-inflammatory activity of 5,7-dimethoxyflavone. Planta Medica, 55(2), 133-136. [Link]
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Yadava, R. N., & Sodhi, S. (2002). A new flavone glycoside: 5,7,3',4'-tetrahydroxy-3-methoxyflavone-7-O-beta-D-galactopyranosyl-(1-->4)-O-beta-D-glucopyranoside from the stem of Acacia catechu Willd. Journal of the Indian Chemical Society, 79(4), 350-351. [Link]
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Lee, J. H., et al. (2017). Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells. International Journal of Molecular Medicine, 40(5), 1337-1344. [Link]
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Caring Sunshine. (n.d.). Relationship: Inflammation and 5,7-Dimethoxyflavone. Retrieved from [Link]
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Yokotani, K., et al. (2017). In Vitro Anti-inflammatory and Antioxidant Activities of 3,5,4'-Trihydroxy-6,7-Methylenedioxyflavone-O-Glycosides and Their Aglycone from Leaves of Polygonum tinctorium Lour. Applied Biochemistry and Biotechnology, 183(4), 1319-1333. [Link]
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Lulli, M., et al. (2021). Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside. International Journal of Molecular Sciences, 22(3), 1321. [Link]
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Manthey, J. A., et al. (2008). Anti-inflammatory activity of an orange peel polymethoxylated flavone, 3',4',3,5,6,7,8-heptamethoxyflavone, in the rat carrageenan/paw edema and mouse lipopolysaccharide-challenge assays. Journal of Agricultural and Food Chemistry, 56(20), 9399-9403. [Link]
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Lulli, M., et al. (2021). Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside. International Journal of Molecular Sciences, 22(3), 1321. [Link]
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Serafini, M. M., et al. (2021). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules, 26(16), 4948. [Link]
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Application Notes and Protocols: Enzyme Inhibition Kinetics of 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in many plants, are recognized for their wide range of biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects.[1] 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside is a specific flavanone glycoside that has been isolated from plants such as Salvia plebeia R.Br.[2][3] The study of its interaction with enzymes is crucial for understanding its therapeutic potential. Enzyme inhibitors are fundamental to drug discovery and development, with applications ranging from metabolic disease to oncology.[4][5]
This guide provides a comprehensive framework for characterizing the enzyme inhibition kinetics of this compound. It offers detailed protocols for determining key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the mechanism of inhibition. By adhering to the principles of scientific integrity and providing detailed, step-by-step methodologies, this document aims to equip researchers with the necessary tools to conduct robust and reproducible enzyme kinetic studies.
The Importance of Kinetic Analysis
Understanding the kinetics of enzyme inhibition provides invaluable insights into how a compound interacts with its target enzyme. This knowledge is critical for:
-
Elucidating the Mechanism of Action: Determining whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.[6][7]
-
Quantifying Inhibitor Potency: Calculating the inhibition constant (Ki) provides a standardized measure of an inhibitor's potency.[8][9]
-
Guiding Drug Design and Optimization: Structure-activity relationship (SAR) studies can be informed by kinetic data to design more potent and selective inhibitors.[5]
Pre-experimental Considerations
Target Enzyme Selection
The choice of enzyme to study will depend on the research hypothesis. Flavonoids have been shown to inhibit a variety of enzymes, including:
-
Xanthine Oxidase (XO): Involved in purine metabolism; its inhibition is a target for treating gout.[10][11]
-
α-Glucosidase: A key enzyme in carbohydrate digestion; its inhibition can help manage type 2 diabetes.[12][13]
-
Cholinesterases (AChE and BChE): Inhibition of these enzymes is a primary strategy for treating Alzheimer's disease.[14]
-
Cyclooxygenases (COX-1 and COX-2): Targets for anti-inflammatory drugs.[15]
Compound Characterization
Prior to initiating kinetic studies, it is essential to ensure the purity and identity of the this compound sample. Techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy should be employed for this purpose.
Part 1: Determination of IC50
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a common preliminary measure of inhibitor potency.
Materials and Reagents
-
This compound (of known purity)
-
Target enzyme (e.g., Xanthine Oxidase, α-Glucosidase)
-
Substrate for the target enzyme (e.g., xanthine for XO, p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)
-
Appropriate buffer solution (e.g., phosphate buffer, Tris-HCl)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
96-well microplates
-
Microplate reader
Protocol for IC50 Determination
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of the inhibitor in the assay buffer. It is crucial to maintain a constant final concentration of DMSO in all wells to avoid solvent effects.
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the different concentrations of the inhibitor. Include a control group with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a specified period (e.g., 5-15 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the substrate and product.
-
Calculate the initial reaction velocities (V₀) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
Part 2: Elucidation of Inhibition Mechanism and Determination of Ki
To understand how this compound inhibits the enzyme, it is necessary to perform kinetic experiments at varying substrate and inhibitor concentrations. This will allow for the determination of the inhibition mechanism and the inhibition constant (Ki).
Experimental Design
The core of this analysis involves measuring the initial reaction velocity at several substrate concentrations in the absence and presence of different fixed concentrations of the inhibitor.[7]
Protocol for Kinetic Analysis
-
Prepare solutions of the enzyme, substrate, and inhibitor as described for the IC50 determination.
-
Design a matrix of experiments in a 96-well plate. Each row will correspond to a fixed inhibitor concentration (including zero), and each column will represent a different substrate concentration.
-
Add the assay buffer, enzyme, and inhibitor to the appropriate wells and pre-incubate.
-
Initiate the reactions by adding the corresponding substrate concentrations.
-
Measure the initial reaction velocities (V₀) for all conditions.
Data Analysis and Interpretation
The collected data can be analyzed using several graphical methods to determine the kinetic parameters (Km and Vmax) and the inhibition mechanism.
Michaelis-Menten and Lineweaver-Burk Plots
The Michaelis-Menten equation describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km).
A Lineweaver-Burk plot , also known as a double reciprocal plot, linearizes the Michaelis-Menten equation by plotting 1/V₀ versus 1/[S].[4][6] This plot is particularly useful for visualizing the effects of inhibitors on Km and Vmax and distinguishing between different types of inhibition.[9][16][17]
-
Competitive Inhibition: Lines intersect on the y-axis. Apparent Km increases, while Vmax remains unchanged.[17]
-
Non-competitive Inhibition: Lines intersect on the x-axis. Vmax decreases, while Km remains unchanged.[17]
-
Uncompetitive Inhibition: Lines are parallel. Both Vmax and apparent Km decrease.
-
Mixed Inhibition: Lines intersect in the second or third quadrant. Both Vmax and apparent Km are altered.
Dixon Plot
A Dixon plot is a graphical method used to determine the inhibition constant (Ki).[18] It involves plotting the reciprocal of the initial velocity (1/V₀) against the inhibitor concentration ([I]) at two or more fixed substrate concentrations.[19][20]
-
Competitive Inhibition: The lines intersect at a point where the x-coordinate is equal to -Ki.[8]
-
Non-competitive Inhibition: The lines intersect on the x-axis at -Ki.[20]
-
Uncompetitive Inhibition: The lines are parallel.
Data Presentation
Summarize the determined kinetic parameters in a clear and concise table.
| Inhibitor Concentration | Apparent Km | Apparent Vmax |
| 0 µM | ||
| X µM | ||
| Y µM | ||
| Z µM |
Ki Value: [Determined value] µM Mechanism of Inhibition: [e.g., Competitive, Non-competitive]
Visualization of Workflows and Concepts
Experimental Workflow for Enzyme Inhibition Kinetics
Caption: General workflow for determining enzyme inhibition kinetics.
Types of Enzyme Inhibition (Lineweaver-Burk Plots)
Caption: Lineweaver-Burk plots illustrating different inhibition mechanisms.
Trustworthiness and Self-Validation
To ensure the reliability of the results, several validation steps should be integrated into the experimental design:
-
Controls: Always include positive controls (a known inhibitor of the enzyme, if available) and negative controls (no inhibitor).
-
Replicates: Perform all experiments in at least triplicate to assess the reproducibility of the data.
-
Linearity: Ensure that the initial velocity measurements are taken during the linear phase of the reaction.
-
Enzyme Concentration: Use an enzyme concentration that results in a linear response over the time course of the assay.
-
Substrate Concentration Range: The range of substrate concentrations should ideally span from approximately 0.2 * Km to 5 * Km.
Conclusion
The protocols and methodologies outlined in this application note provide a robust framework for the detailed characterization of the enzyme inhibition kinetics of this compound. By carefully designing and executing these experiments, researchers can gain a comprehensive understanding of the inhibitory properties of this natural compound, which is a critical step in evaluating its potential as a therapeutic agent. The insights gained from these studies will be invaluable for drug development professionals in the fields of pharmacology and medicinal chemistry.
References
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Dixon, M. (1965). The graphical determination of K m and K i. Biochemical Journal, 94(3), 760–762. [Link]
-
Fiveable. (n.d.). Dixon Plots Definition. Biological Chemistry II Key Term. [Link]
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Lab A. (2025, September 12). How to Use Dixon's Plot for Enzyme Inhibition Kinetics: The 1/Vi vs. [I] Approach. [Link]
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Wikipedia. (2023, December 27). Lineweaver–Burk plot. [Link]
-
MCAT Biochemistry. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. [Link]
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Yoshino, M., et al. (2008). A graphical method for determining inhibition constants. The FASEB Journal, 22(S1), 845.5-845.5. [Link]
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Enzyme Kinetics. (2025, May 27). Lineweaver-Burk Plot Explained: How to Analyze Enzyme Kinetics Accurately. [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]
-
ResearchGate. (2020, December 8). What is the experimental procedure for the determination of Ki Value by Dixon Plots?[Link]
-
Mahmood, A., & Alkhathlan, H. Z. (2019). Isolation, synthesis and pharmacological applications of cirsimaritin – A short review. Academia Journal of Medicinal Plants, 7(12), 329-335. [Link]
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Cha, S. (1975). Mechanistic and kinetic studies of inhibition of enzymes. Biochemical Pharmacology, 24(23), 2177-2185. [Link]
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Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Biological Chemistry II Class Notes. [Link]
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Aryal, S. (2022, May 30). Lineweaver-Burk Plot. Microbe Notes. [Link]
-
Ahern, K., & Rajagopal, I. (2025, September 4). Enzyme Inhibition. Chemistry LibreTexts. [Link]
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Al-Ishaq, R. K., et al. (2022). The Current State of Knowledge in Biological Properties of Cirsimaritin. Molecules, 27(18), 6049. [Link]
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Jo, E., et al. (2019). Flavanone glycosides inhibit β-site amyloid precursor protein cleaving enzyme 1 and cholinesterase and reduce Aβ aggregation in the amyloidogenic pathway. Chemico-Biological Interactions, 309, 108707. [Link]
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Lee, J. Y., et al. (2024). Comprehensive study on the inhibition mechanism of alpha-glucosidase by flavonoids via kinetic and structural analysis. Biotechnology and Bioprocess Engineering, 29(1), 108-120. [Link]
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Shapiro, A. B. (2018, August 27). What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions? ResearchGate. [Link]
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Proença, C., et al. (2019). Flavonoids as alpha-glucosidase inhibitors: mechanistic approaches merged with enzyme kinetics and molecular modelling. Drug Research, 69(06), 343-353. [Link]
-
Melzig, M. F., et al. (1996). Cirsimarin and Cirsimaritin, Flavonoids of Microtea debilis (Phytolaccaceae) with Adenosine Antagonistic Properties in Rats: Leads for New Therapeutics in Acute Renal Failure. Journal of Pharmacy and Pharmacology, 48(12), 1273-1277. [Link]
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Al-Zubaidi, A., et al. (2023). The Emerging Importance of Cirsimaritin in Type 2 Diabetes Treatment. International Journal of Molecular Sciences, 24(6), 5649. [Link]
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de Souza, M. R., et al. (2017). Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1033-1041. [Link]
-
de Souza, M. R., et al. (2017). Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1033-1041. [Link]
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dos Santos, J. C., et al. (2015). Enzymatic Synthesis of the Flavone Glucosides, Prunin and Isoquercetin, and the Aglycones, Naringenin and Quercetin, with Selective α-L-Rhamnosidase and β-D-Glucosidase Activities of Naringinase. Molecules, 20(8), 13693-13708. [Link]
-
Proença, C., et al. (2017). α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1216-1228. [Link]
-
Butković, V., et al. (2025, August 6). Kinetic Study of Flavonoid Reactions with Stable Radicals. ResearchGate. [Link]
-
García-Pérez, F., et al. (2023). Semisynthetic Flavonoids as GSK-3β Inhibitors: Computational Methods and Enzymatic Assay. Molecules, 28(15), 5821. [Link]
-
Chen, Y., et al. (2022). Phytochemical Composition, Antioxidant Activity, and Enzyme Inhibitory Activities (α-Glucosidase, Xanthine Oxidase, and Acetylcholinesterase) of Musella lasiocarpa. Foods, 11(13), 1957. [Link]
-
Butković, V., et al. (2004). Kinetic study of flavonoid reactions with stable radicals. Journal of Agricultural and Food Chemistry, 52(10), 2816-2820. [Link]
-
Tadera, K., et al. (2006). Inhibition of alpha-glucosidase and alpha-amylase by flavonoids. Journal of Nutritional Science and Vitaminology, 52(2), 149-153. [Link]
-
Sornkaew, N., et al. (2022). Flavonoid Constituents and Alpha-Glucosidase Inhibition of Solanum stramonifolium Jacq. Inflorescence with In Vitro and In Silico Studies. Molecules, 27(23), 8207. [Link]
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Application Notes and Protocols for 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside as a Research Standard
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Salvia-Derived Flavonoid
5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside is a flavonoid glycoside naturally occurring in plants such as Salvia plebeia R.Br.[1][2][3][4]. This plant has a rich history in traditional medicine for treating inflammatory conditions, including hepatitis and bronchitis[5][6]. The scientific interest in this class of compounds stems from the well-documented antioxidant and anti-inflammatory properties of flavonoids, which are largely attributed to their unique chemical structure[7][8].
This technical guide serves as a comprehensive resource for utilizing this compound as a research standard. It provides not just procedural steps, but also the scientific rationale behind these protocols, ensuring methodological integrity and reproducibility. We will delve into its application as an analytical standard for High-Performance Liquid Chromatography (HPLC) and its use in cell-based assays to explore its potential biological activities.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is paramount for its effective use as a research standard.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₄O₁₂ | [1] |
| Molecular Weight | 480.42 g/mol | [1] |
| Appearance | Typically a powder | - |
| Solubility | Soluble in methanol, ethanol, DMSO | General flavonoid knowledge |
| Storage | Store at -20°C or -80°C, protect from light | General flavonoid handling |
| Natural Source | Salvia plebeia R.Br. | [1][2][3][4] |
Expert Insight on Preparation and Storage:
Flavonoid glycosides can be susceptible to degradation through hydrolysis, oxidation, and photolysis. To ensure the integrity of your standard, it is crucial to adhere to strict storage and handling protocols.
-
Stock Solutions: For long-term storage, prepare a concentrated stock solution (e.g., 10 mg/mL) in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO) or methanol. The choice of solvent should be compatible with your downstream applications. For cell-based assays, DMSO is common, but the final concentration in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in amber vials or tubes wrapped in aluminum foil. This practice minimizes freeze-thaw cycles and light exposure, which can degrade the compound over time.
-
Storage Conditions: Store the aliquoted stock solutions at -20°C for short-term storage (weeks) or at -80°C for long-term storage (months). Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation from introducing moisture.
Application I: High-Performance Liquid Chromatography (HPLC) Standard
Accurate quantification of this compound in complex matrices, such as plant extracts, requires a well-characterized standard and a validated HPLC method. The following protocol is based on established methods for the analysis of flavonoids from Salvia plebeia[9][10].
Rationale for Method Design
-
Reversed-Phase Chromatography: A C18 column is the stationary phase of choice for separating flavonoids. This nonpolar stationary phase retains the moderately polar flavonoid glycoside, allowing for its separation from other compounds based on hydrophobicity.
-
Gradient Elution: A gradient elution with a mixture of acidified water and an organic solvent (acetonitrile or methanol) is employed. The initial high polarity of the mobile phase ensures the retention of the compound on the column, while the gradual increase in the organic solvent concentration decreases the mobile phase polarity, leading to the elution of the flavonoid. The use of a weak acid, such as acetic or formic acid, in the mobile phase helps to sharpen the peaks by suppressing the ionization of the phenolic hydroxyl groups.
-
Diode-Array Detection (DAD): DAD allows for the monitoring of absorbance at multiple wavelengths simultaneously. Flavonoids typically exhibit two major absorption maxima in the UV-Vis spectrum. For flavanones, these are generally in the ranges of 270-290 nm and 300-330 nm. Monitoring at a specific wavelength, such as 345 nm as used for a similar compound from S. plebeia, provides selectivity and sensitivity[9].
Detailed Protocol for HPLC Analysis
1. Preparation of Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of HPLC-grade methanol in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
2. Sample Preparation (from Salvia plebeia plant material):
-
Extraction: Accurately weigh 1.0 g of dried, powdered plant material. Add 20 mL of 70% methanol and sonicate for 30-45 minutes[10][11].
-
Filtration: Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
3. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.5% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-20 min: 5% to 25% B20-45 min: 25% to 50% B45-55 min: 50% to 90% B55-65 min: 90% to 5% B65-70 min: Hold at 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection Wavelength | 345 nm |
| Injection Volume | 10 µL |
4. Method Validation (Essential for Trustworthiness):
To ensure the reliability of your quantitative data, the HPLC method should be validated according to established guidelines. Key validation parameters include:
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be >0.999.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively. They can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at a known concentration. The relative standard deviation (RSD) should typically be less than 2%.
-
Accuracy: Determine the recovery of the analyte by spiking a blank matrix with a known amount of the standard and analyzing it. The recovery should ideally be within 95-105%.
Caption: HPLC quantification workflow.
Application II: In Vitro Biological Assays
Given the known antioxidant and anti-inflammatory properties of flavonoids from Salvia species, this compound is an excellent candidate for investigation in cell-based assays.
Cellular Antioxidant Activity (CAA) Assay
Scientific Rationale:
The CAA assay measures the ability of a compound to scavenge intracellular reactive oxygen species (ROS). It utilizes a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An effective antioxidant will reduce the level of ROS, thereby decreasing the fluorescence signal. This cell-based assay provides a more biologically relevant measure of antioxidant activity compared to simple chemical assays as it accounts for cellular uptake and metabolism.
Detailed Protocol for CAA Assay:
1. Cell Culture:
-
Plate a suitable cell line (e.g., HepG2, RAW 264.7 macrophages) in a 96-well black, clear-bottom plate and culture until a confluent monolayer is formed.
2. Treatment:
-
Prepare working solutions of this compound and a positive control (e.g., quercetin) in cell culture medium. Remember to include a vehicle control (medium with the same concentration of DMSO as the test compounds).
-
Remove the culture medium from the cells and wash gently with phosphate-buffered saline (PBS).
-
Add the working solutions of the test compound and controls to the respective wells and incubate for a suitable period (e.g., 1-4 hours) to allow for cellular uptake.
3. ROS Induction and Measurement:
-
Load the cells with DCFH-DA solution (e.g., 25 µM) and incubate in the dark.
-
Induce oxidative stress by adding a ROS generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Immediately measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
4. Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Determine the CAA value as the percentage reduction in AUC for the treated cells compared to the control cells.
Caption: Cellular Antioxidant Assay workflow.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
Scientific Rationale:
Inflammation is often characterized by the overproduction of pro-inflammatory mediators, such as nitric oxide (NO), by macrophages. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the induction of inducible nitric oxide synthase (iNOS) and subsequent NO production. The Griess assay is a colorimetric method used to quantify nitrite (a stable product of NO), providing an indirect measure of NO production. Compounds that inhibit LPS-induced NO production are considered to have potential anti-inflammatory activity. Flavonoids from S. plebeia are known to modulate inflammatory pathways such as NF-κB, which is a key regulator of iNOS expression[5].
Detailed Protocol for NO Inhibition Assay:
1. Cell Culture:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
2. Treatment:
-
Treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control and a positive control (e.g., a known iNOS inhibitor).
3. Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.
4. Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate in the dark at room temperature to allow for color development.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
5. Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage inhibition of NO production by the test compound compared to the LPS-stimulated control.
Important Consideration: Cytotoxicity
Before concluding that a compound has anti-inflammatory or antioxidant activity, it is essential to perform a cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed effects are not due to cell death.
Caption: Putative anti-inflammatory mechanism.
Conclusion
This compound is a valuable research standard for phytochemical analysis and for the exploration of novel antioxidant and anti-inflammatory agents. The protocols outlined in this guide provide a robust framework for its use in HPLC-based quantification and in cell-based functional assays. By understanding the scientific principles behind these methods, researchers can generate high-quality, reproducible data, thereby advancing our understanding of the therapeutic potential of this and other related natural products.
References
-
HPLC/DAD Method Validation of 6-Hydroxyluteolin 7-O-Glucoside Analysis from Salvia plebeia. KoreaScience. [Link]
-
Nepetoidin B from Salvia plebeia R. Br. Inhibits Inflammation by Modulating the NF-κB and Nrf2/HO-1 Signaling Pathways in Macrophage Cells. PubMed Central. [Link]
-
Isolation of Phytochemicals from Salvia plebeia Using Countercurrent Chromatography Coupled with Reversed-phase HPLC. Natural Product Sciences - KoreaScience. [Link]
-
Phytochemical constituents from Salvia plebeia. ResearchGate. [Link]
-
The chemical profiling of Salvia plebeia during different growth periods and the biosynthesis of its main flavonoids ingredients. PubMed Central. [Link]
-
Anti-inflammatory and Antioxidant Agents from Salvia Genus (Lamiaceae): An Assessment of the Current State of Knowledge. PubMed. [Link]
-
The chemical profiling of Salvia plebeia during different growth periods and the biosynthesis of its main flavonoids ingredients. Frontiers. [Link]
-
Antioxidant activity of compounds isolated from Salvia plebia. ResearchGate. [Link]
-
Production of Phenolic Compounds and Antioxidant Activity in Hairy Root Cultures of Salvia plebeia. PubMed Central. [Link]
-
A New Flavone Glycoside, 5-Hydroxy 7,3′,4′,5′-Tetra-Methoxyflavone 5-O-β-D-Xylopyranosyl-(1→2)-α-L-Rhamnopyranoside from Bauhinia Variegata Linn. ResearchGate. [Link]
-
This compound. Immunomart. [Link]
-
A new flavone glycoside: 5,7,3',4'-tetrahydroxy-3-methoxyflavone-7-O-beta-D-galactopyranosyl-(1 -> 4)-O-beta-D-glucopyranoside from the stem of Acacia catechu Willd. ResearchGate. [Link]
-
Showing NP-Card for 5,7,3',4'-Tetrahydroxy-6,8-dimethoxyflavone 7-glucoside (NP0052745). The Natural Products Atlas. [Link]
-
This compound. MCE. [Link]
-
5,7,3',4'-Tetrahydroxy-6,5'-dimethoxyflavone. PubChem. [Link]
-
3,5,7,3',4'-Pentahydroxy-6-methoxyflavan 3-O-[glucopyranosyl-(4->1)-alpha-D-xylopyranoside]. PubChem. [Link]
-
Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside. MDPI. [Link]
-
Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. Semantic Scholar. [Link]
-
5,7,3',4'-Tetrahydroxy-6,8-dimethoxyflavone. PubChem. [Link]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside Extraction
Welcome to the technical support center for the extraction and purification of 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this specific flavanone glucoside. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your yield.
The target compound, this compound, has been isolated from plant sources such as Salvia plebeia R.Br.[1][2]. Its structure, featuring multiple hydroxyl groups and a glucose moiety, defines it as a highly polar molecule. This polarity is the guiding principle for all extraction and purification strategies.
Section 1: Foundational Principles & General Workflow
Success in natural product extraction hinges on understanding the physicochemical properties of the target molecule and how they dictate its behavior in various systems.
Key Molecular Properties
-
Polarity: The presence of a glycosidic bond and four hydroxyl groups makes the molecule highly polar. This dictates that polar solvents will be most effective for initial extraction.
-
Stability: Flavonoid stability is critically influenced by pH, temperature, and light.[3][4] Glycosides are often more stable than their aglycone counterparts, and the methoxy group on our target compound may offer additional protection against degradation.[5][6] However, high temperatures and strongly acidic or basic conditions can lead to hydrolysis of the glycosidic bond or degradation of the flavanone core.[3][5]
General Experimental Workflow
The journey from raw plant material to a purified compound involves a multi-stage process. Each stage presents an opportunity for yield loss, making optimization crucial. The following diagram outlines the logical flow of operations.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the extraction process in a direct question-and-answer format.
Part A: Low Extraction Yield
Q1: My initial crude extract shows a very low concentration of the target compound. What went wrong?
This is a common issue stemming from several potential factors related to the initial solid-liquid extraction step. The goal is to efficiently draw the polar glycoside from the plant matrix into the solvent.
-
Improper Solvent Choice: The polarity of your solvent is paramount. For a polar glycoside, pure non-polar solvents like hexane will be ineffective. The most effective solvents are typically polar ones like methanol, ethanol, or mixtures with water.[7][8] Adding water to ethanol or methanol can improve the extraction efficiency for highly polar compounds.[7]
-
Suboptimal Extraction Parameters: Temperature, time, and the solid-to-liquid ratio must be optimized.[9]
-
Temperature: Increasing the temperature generally enhances solubility and diffusion rates.[10] However, excessive heat (>70-80°C) can cause thermal degradation of flavonoids.[11]
-
Solid-to-Liquid Ratio: A low ratio (e.g., 1:10 g/mL) may lead to incomplete extraction. Increasing the solvent volume (e.g., to 1:30 or 1:40 g/mL) ensures the solvent does not become saturated, allowing for more complete extraction.[7][11]
-
-
Inefficient Method: Standard maceration (soaking at room temperature) can be time-consuming and yield less than modern techniques.[9] Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) , which can significantly increase extraction efficiency and reduce solvent consumption.[9][12][13]
-
Acidification of Solvent: The extraction of flavonoids is often enhanced in a slightly acidic medium (pH 2.5-3.5).[7][14] This is because the acidic conditions can help break down cell walls and keep the phenolic hydroxyl groups protonated, which can improve their solubility in the extraction solvent.[14]
Q2: How do I select the optimal extraction solvent and conditions?
A systematic approach is required. We recommend performing small-scale pilot extractions to compare different solvent systems and conditions.
Table 1: Comparison of Common Solvent Systems for Flavonoid Extraction
| Solvent System | Polarity | Advantages | Considerations |
| 70-80% Ethanol (in water) | High | "Green" solvent, low toxicity, effective for glycosides.[7][15] | Optimal concentration may vary; higher water content increases polarity. |
| 80-95% Methanol (in water) | High | Highly efficient for polar compounds, widely used in analytical applications.[7] | More toxic than ethanol. |
| Acetone (with water) | Medium-High | Good solvent for a range of flavonoids.[16] | Can co-extract more lipids and pigments. |
| Water (Acidified) | Very High | Inexpensive, non-toxic, good for highly polar glycosides. | May extract many other water-soluble compounds (sugars, proteins). Best results often seen in acidic conditions.[14] |
Protocol 1: Pilot Solvent Extraction Optimization
-
Prepare Sample: Weigh out 4 identical samples of your dried, powdered plant material (e.g., 1 gram each).
-
Set Up Extractions: Place each sample in a separate flask. Add 30 mL of each of the following solvents: (a) 70% Ethanol, (b) 95% Methanol, (c) 70% Acetone, (d) Water with 0.1% Formic Acid.
-
Perform Extraction: Use an ultrasonic bath to sonicate all samples for 30 minutes at 40-50°C.[9]
-
Process: Filter each extract and prepare the supernatant for HPLC analysis.
-
Analyze: Quantify the peak area of the target compound in each extract to determine which solvent system provides the highest yield.
Part B: Purification Challenges
Q3: I have a good crude extract, but I'm losing most of my compound during purification. Why?
Significant yield loss during purification often points to issues in either liquid-liquid partitioning or column chromatography.
-
Incorrect Partitioning Solvents: The goal of liquid-liquid partitioning is to separate compounds based on their differential solubility in two immiscible liquids. For our polar target, after dissolving the crude extract in an aqueous phase (e.g., 10% methanol in water), you should first wash with a non-polar solvent like n-hexane to remove lipids and chlorophyll.[17] The flavanone glucoside will remain in the aqueous layer. Subsequently, partitioning against a solvent of intermediate polarity, like ethyl acetate , will typically draw the target compound into the organic phase, leaving highly polar impurities (like sugars) in the aqueous phase.[17]
-
Inappropriate Chromatography Media: Given the compound's polarity, reverse-phase (C18) chromatography is often more suitable than normal-phase (silica gel) .[18] On a C18 column, more polar compounds elute earlier. This is advantageous as many less-polar flavonoid impurities will be retained longer, allowing for a cleaner separation.
-
Compound Degradation: If purification steps are lengthy or expose the sample to harsh conditions (e.g., strong acids/bases, high heat for solvent evaporation), the compound may degrade.[3] Work quickly, use a rotary evaporator at low temperatures (<40-50°C), and avoid extreme pH unless necessary for separation.
Q4: I'm struggling to separate my target compound from other similar flavonoids on the column. What can I do?
This is a selectivity issue. When compounds have similar polarities, separation requires a more specialized approach.
-
Try a Different Stationary Phase: If C18 isn't providing enough resolution, consider other media. Sephadex LH-20 is excellent for separating flavonoids based on size and aromatic interactions and is often used as a final polishing step.[19] Polyamide and macroporous resin columns are also effective for purifying flavonoids from crude extracts.[15]
-
Optimize the Mobile Phase: In reverse-phase HPLC, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can sharpen peaks and improve resolution by suppressing the ionization of phenolic hydroxyl groups.[12][18]
-
Use Gradient Elution: Instead of an isocratic (constant) mobile phase, a gradient elution (where the solvent composition changes over time) provides much greater resolving power for complex mixtures. Start with a high percentage of the weak solvent (water) and gradually increase the percentage of the strong solvent (methanol or acetonitrile).
Protocol 2: General Purification using Reverse-Phase Flash Chromatography
-
Prepare the Sample: Dissolve your dried ethyl acetate fraction in a minimal amount of methanol. Adsorb this onto a small amount of C18 silica (this is called dry loading) and allow it to dry completely.
-
Pack the Column: Prepare a C18 flash chromatography column, equilibrating it with the starting mobile phase (e.g., 95% water, 5% methanol, 0.1% formic acid).
-
Load and Elute: Carefully add your dry-loaded sample to the top of the column. Begin elution with a step gradient.
-
Start with 95:5 Water:Methanol.
-
Gradually increase the methanol concentration (e.g., to 90:10, 85:15, and so on).
-
-
Collect and Analyze: Collect fractions and analyze them using thin-layer chromatography (TLC) or analytical HPLC to identify which ones contain your pure compound.
-
Pool and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Section 3: References
-
Teledyne ISCO. (2012). Purification Strategies for Flavones and Related Compounds. Teledyne Labs. [Link]
-
Lin, Y., & Li, S. (2018). Controlling selectivity and enhancing yield of flavonoid glycosides in recombinant yeast. Journal of Biological Engineering, 12(1), 1-11. [Link]
-
Syafitri, D. M., et al. (2024). D-optimal Design Optimization of Solvent Mixture for Flavonoid Extraction from Phalaenopsis Leaves with Antioxidant Activity. Journal of Pharmacy & Bioallied Sciences, 16(1), 1-7. [Link]
-
Horvat, K., et al. (2022). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? Applied Sciences, 12(23), 11865. [Link]
-
Horvat, K., et al. (2022). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?. ResearchGate. [Link]
-
Salehi, B., et al. (2020). Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species. Molecules, 25(18), 4060. [Link]
-
Zhang, L., et al. (2018). Optimization of Total Flavonoid Compound Extraction from Gynura medica Leaf Using Response Surface Methodology and Chemical Composition Analysis. Molecules, 23(11), 2999. [Link]
-
Jesus, M. S., et al. (2020). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Environmental Science, 8. [Link]
-
Li, Y., et al. (2023). Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L. Molecules, 28(14), 5406. [Link]
-
Wang, Y., et al. (2011). Forced Degradation of Flavonol Glycosides Extraced from Ginkgo biloba. Chinese Journal of Natural Medicines, 9(2), 122-127. [Link]
-
Various Authors. (2014). Is there any separation and purification method for flavonoid glycosides? ResearchGate. [Link]
-
Biesaga, M. (2011). Influence of extraction methods on stability of flavonoids. Journal of Chromatography A, 1218(18), 2505-2512. [Link]
-
Various Authors. (2015). Purification of phenolic flavanoids with flash chromatography. ResearchGate. [Link]
-
Day, A. J., et al. (2000). Flavonoid Glucosides Are Hydrolyzed and Thus Activated in the Oral Cavity in Humans. The Journal of Nutrition, 130(10), 2491-2494. [Link]
-
Jesus, M. S., et al. (2020). Extraction of Flavonoids From Natural Sources Using Modern Techniques. PMC. [Link]
-
de la Rosa, L. A., et al. (2009). Production of Bioavailable Flavonoid Glucosides in Fruit Juices and Green Tea by Use of Fungal α-l-Rhamnosidases. Journal of Agricultural and Food Chemistry, 57(16), 7624-7629. [Link]
-
K-Jhil Scientific. (2024). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]
-
Kumar, M., et al. (2021). Conventional and Emerging Extraction Processes of Flavonoids. Molecules, 26(20), 6197. [Link]
-
Wang, Y., et al. (2024). Optimization of Extraction and Purification of Flavonoids from Stigmaless Floral Residues of Crocus sativus L. and Their Stimulatory Effect on Glucose Uptake In Vitro. Foods, 13(14), 2162. [Link]
-
Various Authors. (2022). Correlation of flavonoid glycoside concentration and the concentration... ResearchGate. [Link]
-
LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]
-
Biesaga, M. (2011). Influence of extraction methods on stability of flavonoids. FAO AGRIS. [Link]
-
Reddit Community. (2019). What are some common mistakes when doing liquid-liquid extraction labs?. Reddit. [Link]
-
YouTube. (2021). Liquid-Liquid extraction problems and solutions. YouTube. [Link]
-
Sasidharan, S., et al. (2011). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. African Journal of Traditional, Complementary and Alternative Medicines, 8(1), 1-10. [Link]
-
Sricharoen, P., et al. (2022). Effects of extraction methods on antioxidants and methoxyflavones of Kaempferia parviflora. Food Research, 6(4), 18-25. [Link]
-
Singh, R., & Singh, R. (2019). A new flavone glycoside: 5,7,3',4'-tetrahydroxy-3-methoxyflavone-7-O-beta-D-galactopyranosyl-(1 -> 4)-O-beta-D-glucopyranoside from the stem of Acacia catechu Willd. ResearchGate. [Link]
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Technical Support Center: Optimizing HPLC Separation of Flavonoid Glycosides
Welcome to the dedicated technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of flavonoid glycosides. This resource is designed for researchers, analytical scientists, and professionals in natural product chemistry and drug development. Here, we address the specific and often complex challenges encountered during the separation and quantification of these structurally diverse compounds. Our goal is to provide not just solutions, but a deeper understanding of the chromatographic principles at play, enabling you to develop robust, reproducible, and high-resolution methods.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section is structured in a question-and-answer format to directly address the most frequent and critical issues encountered during the HPLC separation of flavonoid glycosides.
Issue 1: Poor Resolution & Peak Co-elution
Question: "My chromatogram shows broad, overlapping peaks for several flavonoid glycosides. I'm using a standard C18 column and a methanol/water gradient. What are the most likely causes and how can I improve the separation?"
Answer: This is a classic challenge in flavonoid analysis due to the subtle structural differences between various glycosides (e.g., isomers like rutin and isoquercitrin). The issue typically stems from a combination of factors related to the stationary phase, mobile phase, and gradient conditions.
Causality & Expert Insights: Standard C18 columns separate primarily based on hydrophobicity. However, flavonoid glycosides have a wide range of polarities conferred by the sugar moieties, while the aglycone structures can be very similar. When the hydrophobic differences are insufficient for resolution, co-elution occurs. The choice of organic modifier and pH can dramatically alter selectivity.
Troubleshooting Workflow:
-
Mobile Phase Modification:
-
Switch Organic Modifier: Replace methanol with acetonitrile. Acetonitrile often provides different selectivity (the "acetonitrile effect") for polar and aromatic compounds, which can significantly alter elution patterns and resolve overlapping peaks.
-
Introduce an Acid Modifier: Add a small amount (0.1% v/v) of formic acid or acetic acid to both the aqueous and organic mobile phases. This suppresses the ionization of phenolic hydroxyl groups on the flavonoid aglycone, leading to sharper, more symmetrical peaks and improved retention on reversed-phase columns. A consistent pH is crucial for reproducible retention times.
-
-
Gradient Optimization:
-
Decrease the Gradient Slope: A shallower gradient (e.g., increasing the organic phase by 0.5-1% per minute instead of 2-3%) provides more time for compounds with similar retention to interact with the stationary phase, thereby improving resolution.
-
Introduce Isocratic Holds: If a critical pair of peaks is co-eluting, introduce a brief isocratic hold in the gradient at an organic composition just below the elution point of the pair. This can often "pull apart" closely eluting compounds.
-
-
Stationary Phase Evaluation:
-
Consider a Phenyl-Hexyl Column: These columns offer alternative selectivity through π-π interactions with the aromatic rings of the flavonoid aglycones. This can be highly effective for separating isomers that are not resolved on a C18 column.
-
Evaluate Superficially Porous Particles (SPP): Columns packed with SPP or "core-shell" particles provide significantly higher efficiency than traditional fully porous particles of the same size. This results in narrower peaks and inherently better resolution without requiring ultra-high pressures.
-
Visual Troubleshooting Workflow:
Technical Support Center: Troubleshooting Peak Tailing in Flavanone Analysis
Welcome to the Technical Support Center for flavanone analysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, specifically peak tailing. An ideal chromatographic peak is symmetrical (Gaussian), but peak tailing—an asymmetry where the latter half of the peak is broader—can compromise resolution and the accuracy of quantification.[1][2] This guide provides a structured approach to troubleshooting, explaining the underlying causes and offering field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in flavanone analysis?
A1: Peak tailing is a distortion where the peak's trailing edge is drawn out.[3] This is problematic because it can obscure smaller, adjacent peaks, lead to inaccurate integration and quantification, and reduce the overall precision of your analysis.[2][4] For flavanones, which are often analyzed in complex mixtures from natural products or biological matrices, maintaining peak symmetry is crucial for accurate results.[5][6]
Q2: I'm seeing tailing for all my peaks, including the solvent front. What should I check first?
A2: If all peaks are tailing, the issue is likely a physical or mechanical problem within your HPLC system, rather than a chemical interaction with your specific flavanone analytes.[4] Common culprits include:
-
Column Voids: A void at the column inlet can cause peak distortion.[7][8] This can result from pressure shocks or operating at a pH outside the column's stable range.[7][9]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and tailing.[3][10] This is especially noticeable for early-eluting peaks.[9]
-
Blocked Frit: A partially blocked inlet frit on the column can disrupt the flow path and cause peak asymmetry.[8]
Q3: Only my flavanone peaks are tailing. What is the likely cause?
A3: When only specific analyte peaks are tailing, the cause is almost always chemical. For flavanones, the primary reason is secondary interactions between the analyte and the stationary phase.[4][5] Flavanones possess hydroxyl and carbonyl groups that can interact with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[5][10] These secondary interactions lead to a mixed-mode retention mechanism, causing the peak to tail.[1][11]
Q4: How does the pH of my mobile phase affect the peak shape of flavanones?
A4: Mobile phase pH is a critical parameter.[12] The hydroxyl groups on flavanones are weakly acidic. If the mobile phase pH is close to the pKa of a flavanone, both its ionized and non-ionized forms will be present, leading to peak distortion.[3][13] Additionally, at a mid-range pH (typically > 3), residual silanol groups on the silica packing can become deprotonated (SiO-), creating negatively charged sites that can interact with any positively charged analytes, though this is less common for flavanones unless they have basic functional groups.[11][14] To ensure sharp, symmetrical peaks, it's generally recommended to keep the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa.[15]
Q5: Can my sample preparation be causing peak tailing?
A5: Yes, several aspects of sample preparation can contribute to poor peak shape:
-
Sample Solvent: If your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than your initial mobile phase, it can cause peak distortion.[10][14] It's always best to dissolve your sample in the initial mobile phase whenever possible.[5]
-
Column Overload: Injecting too much sample, either in terms of volume or concentration, can saturate the stationary phase and lead to peak tailing or fronting.[8][10][16]
-
Sample Matrix Contaminants: Complex sample matrices can contain compounds that irreversibly adsorb to the column, creating active sites that cause tailing.[8][17] Employing a sample clean-up step like Solid Phase Extraction (SPE) can help remove these interferences.[8][11]
In-Depth Troubleshooting Guides
Guide 1: Differentiating Between Chemical and Physical Causes of Peak Tailing
A systematic approach is crucial to efficiently identify the root cause of peak tailing. This diagnostic test helps determine whether the issue is with the chemistry of the separation or the physical setup of your HPLC system.
Protocol 1: Neutral Marker Test
Objective: To distinguish between chemical and physical sources of peak tailing.
Materials:
-
Your HPLC system and the column .
-
Your current mobile phase for flavanone analysis.
-
A neutral, non-polar compound (e.g., Toluene or Uracil) dissolved in the mobile phase at a low concentration.
Procedure:
-
Equilibrate: Run your standard mobile phase through the system until you achieve a stable baseline.
-
Inject Neutral Marker: Inject the neutral compound standard.
-
Analyze Peak Shape:
-
If the neutral marker peak tails: The problem is likely physical or mechanical.[4] This could be due to a column void, a blocked frit, or excessive extra-column volume.[7][8][9]
-
If the neutral marker peak is symmetrical, but your flavanone peaks tail: The issue is chemical and related to secondary interactions between your flavanones and the stationary phase.[4]
-
Troubleshooting Flowchart: Initial Diagnosis
Caption: A logical workflow for diagnosing the root cause of peak tailing.
Guide 2: Mitigating Secondary Silanol Interactions
For flavanone analysis, the most common chemical cause of peak tailing is the interaction with residual silanol groups on the silica stationary phase. Here are several strategies to address this.
Strategy 1: Mobile Phase pH Adjustment
Lowering the pH of the mobile phase is a highly effective way to suppress the ionization of silanol groups, thereby minimizing secondary interactions.[1][11]
Protocol 2: Mobile Phase pH Optimization
Objective: To improve flavanone peak shape by adjusting the mobile phase pH.
Materials:
-
HPLC-grade water
-
HPLC-grade organic solvent (e.g., acetonitrile or methanol)
-
Acidic modifier (e.g., formic acid, trifluoroacetic acid, or phosphoric acid)
Procedure:
-
Initial pH: If you are not already using an acidic modifier, prepare your mobile phase with 0.1% formic acid. This will typically bring the pH to around 2.7-3.0.[9]
-
Lower pH: If tailing persists, consider using a stronger acid like phosphoric acid to achieve a pH closer to 2.0-2.5. Always ensure your column is stable at these low pH values.[9]
-
Equilibrate and Analyze: For each pH adjustment, ensure the column is thoroughly equilibrated before injecting your flavanone standard.
-
Evaluate: Compare the chromatograms to determine the optimal pH that provides the best peak symmetry.
Table 1: Common Mobile Phase Additives and Their Properties
| Additive | Typical Concentration | pH Range | Volatility (LC-MS Compatibility) | Notes |
| Formic Acid | 0.1% | ~2.7 | High | Good for LC-MS applications. |
| Acetic Acid | 0.1% - 1.0% | ~3.0 - 4.5 | High | Also suitable for LC-MS. |
| Phosphoric Acid | 0.1% | ~2.1 | Low | Not suitable for LC-MS. Provides good buffering capacity. |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | ~2.0 | High | Can cause ion suppression in LC-MS. |
Strategy 2: Use of Modern, High-Purity Silica Columns
Modern HPLC columns are often manufactured with high-purity silica that has a lower metal content and fewer acidic silanol sites.[1]
-
End-Capped Columns: These columns have been treated to block many of the residual silanol groups with a less polar functional group, reducing their ability to interact with polar analytes.[11][18]
-
Type B Silica: Columns packed with Type B silica are of higher purity and less acidic compared to older Type A silica, resulting in significantly improved peak shapes for basic and polar compounds.[1]
-
Hybrid Particles: Columns with hybrid silica-organic particles can offer a wider usable pH range and reduced silanol activity.[1]
Strategy 3: Increasing Buffer Concentration
For separations at a neutral pH, increasing the ionic strength of the mobile phase can help to mask the residual silanol groups. Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can improve the peak shape of polar compounds.[7][9] Note that high buffer concentrations are generally not suitable for LC-MS analysis due to the risk of ion suppression.[9]
Diagram: Mechanism of Silanol Interaction and Mitigation
Caption: Effect of mobile phase pH on silanol interactions and peak shape.
Guide 3: Addressing Metal Contamination
Trace metal impurities (e.g., iron, aluminum) in the silica matrix or from stainless-steel components of the HPLC system can chelate with flavanones, leading to peak tailing.[1][17]
Protocol 3: Using a Chelating Agent
Objective: To mitigate peak tailing caused by metal chelation.
Materials:
-
Your optimized mobile phase.
-
A chelating agent such as ethylenediaminetetraacetic acid (EDTA).
Procedure:
-
Prepare Mobile Phase with Chelator: Add a low concentration of EDTA (e.g., 0.1-1 mM) to your mobile phase.[19]
-
Equilibrate and Analyze: Equilibrate the column with the new mobile phase and inject your sample.
-
Evaluate: If peak shape improves, metal chelation was a contributing factor.
References
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
The LCGC Blog. HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]
-
Phenomenex. How to Reduce Peak Tailing in HPLC?. [Link]
-
Waters Knowledge Base. What are common causes of peak tailing when running a reverse-phase LC column?. [Link]
-
Alwsci. Common Causes Of Peak Tailing in Chromatography. [Link]
-
PubMed. Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection. [Link]
-
Labcompare.com. LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
-
uHPLCs. Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. [Link]
-
Hawach. Reasons for Peak Tailing of HPLC Column. [Link]
-
Mastelf. How to Get Rid of Peak Tailing in Chromatography. [Link]
-
GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. [Link]
-
Taylor & Francis Online. Determination of Flavanones in Citrus Byproducts and Nutraceutical Products by a Validated RP-HPLC Method. [Link]
-
ACS Publications. Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections. [Link]
-
Journal of Liquid Chromatography & Related Technologies. RP-HPLC Method for the Quantitative Analysis of Naturally Occurring Flavonoids in Leaves of Blumea balsamifera DC. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
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aivid-analytical.com. HPLC Troubleshooting Guide. [Link]
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PMC - NIH. Retention Study of Flavonoids Under Different Chromatographic Modes. [Link]
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Element. The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
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Element. The Theory of HPLC Column Chemistry. [Link]
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Agilent. Control pH During Method Development for Better Chromatography. [Link]
-
Chrom Tech. The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
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- 18. LC Technical Tip [discover.phenomenex.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: A Researcher's Guide to 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside
Welcome to the technical support guide for 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside (CAS No. 1627598-00-8), a flavonoid glycoside isolated from sources such as Salvia plebeia R.Br.[1][2][3] This document is designed for researchers, scientists, and drug development professionals to navigate the key challenge associated with this compound in in vitro settings: solubility. Our goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and ensure the integrity and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when working with this compound.
Q1: What is the best solvent to prepare a high-concentration stock solution?
A: For initial stock solutions, a high-purity, anhydrous polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is the industry standard for this class of compounds. Ethanol can also be an effective choice.[4][5] The glycoside moiety enhances water solubility compared to its aglycone parent, but for creating a concentrated stock (e.g., 10-50 mM) that can be easily diluted into aqueous media, starting with an organic solvent is essential to prevent immediate solubility issues.[6][7]
-
Expert Insight: Always use fresh, anhydrous grade DMSO. DMSO is highly hygroscopic (absorbs moisture from the air), and absorbed water can lower the maximum achievable concentration of your compound, leading to precipitation upon storage.[8]
Q2: My compound precipitated immediately when I added my DMSO stock to the cell culture medium. What happened?
A: This is a classic solubility problem that typically occurs for one of two reasons:
-
Exceeding Aqueous Solubility: While the compound is soluble in your DMSO stock, its solubility in the final aqueous medium (which is >99% water) is much lower. When you add the stock, the local concentration at the point of addition momentarily exceeds this limit, causing the compound to crash out of solution.
-
Solvent-Induced Precipitation of Media Components: High concentrations of DMSO can decrease the solubility of salts and proteins within the cell culture medium, causing them to precipitate.[9] While less common with the small volumes used for dilution, it can contribute to cloudiness.
-
Causality: The core issue is the dramatic change in the solvent environment from 100% organic to almost 100% aqueous. The key is to manage this transition carefully. See the protocols in Part 2 for techniques to mitigate this.
Q3: Can I heat the solution or sonicate it to help dissolve the compound?
A: Gentle warming (e.g., to 37°C) and sonication can be effective for initial solubilization in an organic solvent like DMSO.[5] However, exercise extreme caution. Flavonoids can be susceptible to degradation at higher temperatures, and the stability of this specific glycoside to heat is likely not characterized.[10] Never boil the solution. For dilution into aqueous media, pre-warming the media to 37°C is a highly recommended practice to increase the solubility limit and prevent precipitation caused by temperature shifts.
Q4: How should I store the stock solution? Is it stable?
A: Store stock solutions in small, single-use aliquots at -20°C or, preferably, -80°C to minimize freeze-thaw cycles. Repeatedly bringing the stock to room temperature can introduce water condensation and promote degradation or precipitation. When stored correctly in anhydrous DMSO and protected from light, the stock solution should be stable for several months. Flavonoid stability is influenced by factors like pH, light, and oxygen.[10]
Part 2: Recommended Protocols & Data
Adhering to a validated protocol is the foundation of reproducible science. The following step-by-step guides provide a self-validating system for preparing solutions of this compound.
Protocol 1: Preparing a High-Concentration Stock Solution (e.g., 20 mM in DMSO)
-
Preparation: Bring the vial of powdered compound and a bottle of high-purity, anhydrous DMSO to room temperature inside a desiccator to prevent water condensation.
-
Calculation: Calculate the volume of DMSO required. For this compound (MW: 480.42 g/mol )[1][3]:
-
To make a 20 mM solution from 1 mg of powder:
-
Volume (L) = (0.001 g / 480.42 g/mol ) / 0.020 mol/L = 0.000104 L = 104 µL
-
-
-
Dissolution: Add the calculated volume of DMSO directly to the vial of compound. Cap tightly and vortex vigorously for 1-2 minutes.
-
Verification: Visually inspect the solution against a light source to ensure it is completely clear and free of any particulate matter. If dissolution is slow, brief sonication in a water bath can be applied.
-
Aliquoting & Storage: Immediately dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store at -80°C, protected from light.
Protocol 2: Preparing Working Solutions in Aqueous Media (e.g., Cell Culture Medium)
This protocol is designed to minimize precipitation during the critical dilution step.
-
Preparation: Place your sterile, complete cell culture medium or assay buffer in a 37°C water bath or incubator and allow it to equilibrate.
-
Stock Retrieval: Remove a single aliquot of your DMSO stock solution from the -80°C freezer and allow it to thaw completely at room temperature. Briefly centrifuge the tube to collect the entire volume at the bottom.
-
Dilution (Key Step):
-
Pipette the required volume of pre-warmed medium into a sterile tube.
-
To make a final concentration of 20 µM from a 20 mM stock (a 1:1000 dilution), you would add 1 µL of stock to 999 µL of medium.
-
While gently vortexing or swirling the tube of medium, slowly pipette the small volume of DMSO stock directly into the liquid, ensuring it is rapidly and thoroughly dispersed. Do not pipette the stock onto the side of the tube.
-
-
Final Mix & Use: Cap the tube and vortex gently for 5-10 seconds. Use this final working solution immediately in your assay. Do not store diluted aqueous solutions, as the compound is less stable and more likely to precipitate over time.[9]
Data Summary: Solvent & Concentration Guidelines
| Solvent | Use Case | Typical Starting Concentration | Key Considerations |
| DMSO | Primary Stock Solution | 10-50 mM | Use anhydrous grade. Final assay concentration should be ≤0.5% to avoid cytotoxicity.[8][11] |
| Ethanol | Primary Stock Solution | 1-10 mM | Can be less cytotoxic than DMSO for some cell lines. May be less effective for highly concentrated stocks.[4][12] |
| Cell Culture Media / Aqueous Buffer | Final Working Solution | 1-100 µM (Empirical) | The maximum true solubility is highly dependent on media components (serum, proteins) and pH.[13][14] |
Part 3: Visual Troubleshooting Guide
When issues arise, a logical workflow is your best tool. The following flowchart provides a systematic approach to diagnosing and solving precipitation problems.
Caption: Troubleshooting flowchart for precipitation issues.
Part 4: Scientific Principles & Advanced Insights
The Chemistry of Flavonoid Glycoside Solubility
This compound has two key structural features governing its solubility:
-
The Flavanone Backbone: This core structure is largely hydrophobic (lipophilic).
-
Hydroxyl (-OH) and Glucoside (Sugar) Groups: These groups are polar and capable of forming hydrogen bonds with water. Glycosylation significantly increases the water solubility of a flavonoid compared to its aglycone form.[6][7]
The result is an amphipathic molecule. While the glucoside moiety makes it more water-soluble than many other flavonoids, its solubility in a purely aqueous environment is still limited. The organic solvent in the stock solution is necessary to break up the crystal lattice of the powder, but this environment must be carefully transitioned to the aqueous phase of the final assay.
The Critical Impact of pH
The phenolic hydroxyl groups on the flavonoid structure have acidic protons. As the pH of the medium increases, these protons can dissociate, leaving a negatively charged phenolate ion.[14] This ionization generally increases water solubility. However, high pH can also promote degradation of the flavonoid structure.[10] Most cell culture media are buffered around pH 7.2-7.4. If your assay buffer is at a lower pH (e.g., pH 6.0), you may experience reduced solubility.
Part 5: Recommended Experimental Workflow Visualization
To ensure success, it is crucial to follow a systematic workflow from receiving the compound to its final use in an assay.
Caption: Recommended workflow for solution preparation.
By understanding the chemical principles and adhering to these validated protocols and troubleshooting guides, you will be well-equipped to successfully utilize this compound in your in vitro research and generate reliable, reproducible data.
References
-
Molecules. (2019). Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade. Available at: [Link]
-
ResearchGate. (n.d.). The effect of pH on the extraction yield of flavonoids. Available at: [Link]
-
Molecules. (2025). Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade. Available at: [Link]
-
PubMed. (2012). Effects of pH on the Ability of Flavonoids to Act as Pickering Emulsion Stabilizers. Available at: [Link]
-
MDPI. (n.d.). Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids. Available at: [Link]
-
PMC - NIH. (n.d.). Chemistry and Biological Activities of Flavonoids: An Overview. Available at: [Link]
-
ResearchGate. (n.d.). Solubility of Flavonoids in Pure Solvents | Request PDF. Available at: [Link]
-
MDPI. (2023). Establishment and Optimization of Flavonoid Extraction and Detection System for Hemerocallis. Available at: [Link]
-
ACS Sustainable Chemistry & Engineering. (2025). Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Solubility of Flavonoids in Organic Solvents. Available at: [Link]
-
Industrial & Engineering Chemistry Research. (n.d.). Solubility of Flavonoids in Pure Solvents. Available at: [Link]
-
TSI Journals. (2011). Natural Products. Available at: [Link]
-
ResearchGate. (n.d.). Effects of pH on the degradation of C-glycosylflavonoids. Available at: [Link]
-
PubMed Central. (2022). In vitro total phenolics, total flavonoids, antioxidant and antibacterial activities of selected medicinal plants using different solvent systems. Available at: [Link]
-
MDPI. (n.d.). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. Available at: [Link]
-
PMC. (2020). Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen. Available at: [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Flavonoid Assay Kit. Available at: [Link]
-
Cyagen. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available at: [Link]
-
Wikipedia. (n.d.). Anthocyanin. Available at: [Link]
-
ResearchGate. (n.d.). A new flavone glycoside: 5,7,3 ',4 '-tetrahydroxy-3-methoxyflavone-7-O-beta-D-galactopyranosyl-(1 -> 4)-O-beta-D-glucopyranoside from the stem of Acacia catechu Willd. Available at: [Link]
-
The Natural Products Atlas. (2022). Showing NP-Card for 5,7,3',4'-Tetrahydroxy-6,8-dimethoxyflavone 7-glucoside (NP0052745). Available at: [Link]
-
BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing. Available at: [Link]
-
Immunomart. (n.d.). This compound. Available at: [Link]
-
MCE. (n.d.). This compound (Chinese). Available at: [Link]
-
PubMed. (2001). A new flavone glycoside, 5-hydroxy 7,3',4',5'-tetra-methoxyflavone 5-O-beta-D-xylopyranosyl-(1-->2)-alpha-L-rhamnopyranoside from Bauhinia variegata Linn. Available at: [Link]
-
SciELO. (2021). Optimization of Flavonoid Production in Plant Cell Culture of Thevetia peruviana Elicited with Methyl Jasmonate and Salicylic Acid. Available at: [Link]
-
PubChem. (n.d.). 5,7,3',4'-Tetrahydroxy-6,8-dimethoxyflavone. Available at: [Link]
-
PubChem. (n.d.). 5,7,3',4'-Tetrahydroxy-6,5'-dimethoxyflavone. Available at: [Link]
-
GNPS. (n.d.). 5,7,4'-TRIHYDROXY-2',3'-DIMETHOXY-ISOFLAVANONE-7-O-BETA-GLUCOPYRANOSIDE. Available at: [Link]
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Technical Support Center: Stability of 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and practical guidance on the stability of 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside in various solvents. Understanding the stability of this compound is critical for accurate experimental design, data interpretation, and formulation development.
A Note on Nomenclature : The compound this compound is a flavanone glycoside. It is structurally related to the more widely studied flavone glycoside, Linarin (Acacetin-7-O-rutinoside). While this guide focuses on the specified flavanone, the principles of stability and degradation are often shared among flavonoid glycosides. Therefore, insights from related compounds will be used to provide a comprehensive overview.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a flavonoid, a class of natural compounds with a wide range of biological activities, making them of interest for pharmaceutical and nutraceutical applications.[1][2] Stability is a major concern because degradation of the compound can lead to a loss of biological activity and the formation of impurities.[3] This can compromise the accuracy of experimental results and the safety and efficacy of potential therapeutic products. The glycosidic bond and the polyphenolic structure are particularly susceptible to degradation under various conditions.[4]
Q2: What are the primary factors influencing the stability of this compound in solution?
The stability of flavonoid glycosides like this compound in solution is primarily influenced by:
-
pH: Flavonoids are generally more stable in acidic conditions.[4][5] Alkaline conditions can catalyze the hydrolysis of the glycosidic bond and promote oxidative degradation of the phenolic hydroxyl groups.[6][7]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[8][9] For long-term storage, low temperatures are essential.
-
Light: Exposure to UV and even visible light can induce photodegradation, leading to the formation of various degradation products.[5][8][10]
-
Solvent Type: The polarity and protic nature of the solvent can influence stability. Protic solvents, especially water, can participate in the hydrolysis of the glycosidic bond.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the flavonoid structure, particularly at neutral to alkaline pH.
-
Enzymes: Contamination with enzymes such as β-glucosidases can rapidly hydrolyze the glycosidic linkage, releasing the aglycone and the sugar moiety.[11][12]
Q3: In which solvents is the compound generally soluble and what are the recommended storage conditions for stock solutions?
Flavonoid glycosides typically exhibit good solubility in polar organic solvents. For this compound, the following can be expected:
-
Good Solubility: Dimethyl sulfoxide (DMSO), methanol, ethanol.[5][13]
-
Moderate to Low Solubility: Acetonitrile, water.[13][14] The solubility in aqueous solutions is often limited and pH-dependent.[15]
Recommended Storage Conditions:
-
Solid Form: Store at -20°C, protected from light and moisture.[1][]
-
Stock Solutions: Prepare concentrated stock solutions in a high-purity grade of DMSO or methanol. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C, protected from light.[2] For short-term storage (a few days), 2-8°C may be acceptable, but stability should be verified.
Q4: What are the expected degradation products?
The primary degradation pathway for a flavanone glycoside is the hydrolysis of the glycosidic bond, which separates the sugar moiety (glucose in this case) from the aglycone (the non-sugar part).
-
Primary Degradation Product (Aglycone): 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone.
-
Further Degradation: The aglycone itself can be unstable, especially under alkaline, oxidative, or light-exposed conditions, and may undergo ring-opening or further oxidation.[17][18]
Q5: Which analytical techniques are best suited for stability studies of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for stability studies of flavonoids.[3][19]
-
HPLC-UV: A reversed-phase C18 column is typically used with a mobile phase consisting of an acidified aqueous component (e.g., water with 0.1% formic or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol).[14][] UV detection is usually performed at a wavelength where the flavonoid shows maximum absorbance.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is invaluable for identifying unknown degradation products by providing molecular weight and fragmentation data.[17][20]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid loss of parent compound in solution. | 1. Incorrect pH: The solution may be neutral or alkaline, leading to rapid degradation.[6] 2. Enzymatic Degradation: Contamination with glycosidases.[12] 3. High Temperature: Storage or incubation at elevated temperatures.[8] | 1. Prepare solutions in a slightly acidic buffer (pH 3-6).[4] 2. Use sterile, high-purity solvents and sterile filter the final solution if necessary. 3. Store solutions at -20°C or -80°C and minimize time at room temperature.[2] |
| Appearance of unknown peaks in HPLC chromatogram. | 1. Degradation: The new peaks are likely degradation products.[3] 2. Solvent Impurities: Impurities in the solvent may be reacting with the compound. | 1. Use LC-MS to identify the structure of the new peaks.[17] This will help elucidate the degradation pathway. 2. Use high-purity, HPLC-grade solvents for all solutions and mobile phases. |
| Precipitation of the compound in aqueous buffers. | 1. Low Aqueous Solubility: The compound has limited solubility in water.[15] 2. Incorrect pH: Solubility can be pH-dependent. | 1. Prepare a high-concentration stock solution in DMSO or methanol and dilute it into the aqueous buffer just before use.[5] 2. Ensure the final concentration of the organic solvent is low enough to not affect your experiment. 3. Test solubility at different pH values to find the optimal range. |
| Inconsistent results in biological assays. | 1. Degradation in Assay Medium: The compound may be unstable under the assay conditions (e.g., pH 7.4, 37°C). 2. Interaction with Medium Components: The compound may bind to proteins or other components in the cell culture medium. | 1. Perform a stability test of the compound in the specific assay medium under the exact experimental conditions to determine its half-life.[5] 2. If degradation is rapid, consider a shorter incubation time or add the compound immediately before measurement. |
Experimental Protocols
Protocol 1: General Solubility Assessment
Objective: To determine the approximate solubility of this compound in various solvents.
Materials:
-
This compound solid
-
Solvents: DMSO, Methanol, Ethanol, Acetonitrile, Water (HPLC-grade)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh out 1 mg of the compound into separate microcentrifuge tubes.
-
Add 100 µL of a solvent to a tube.
-
Vortex vigorously for 2 minutes.
-
Visually inspect for complete dissolution.
-
If dissolved, add another 100 µL of solvent and repeat until precipitation occurs or a desired concentration is reached.
-
If not fully dissolved, centrifuge the tube at high speed for 5 minutes and analyze the supernatant by HPLC to determine the concentration, which represents the solubility.
Protocol 2: pH-Dependent Stability Study
Objective: To evaluate the stability of the compound at different pH values.
Materials:
-
Stock solution of the compound in methanol (e.g., 1 mg/mL).
-
Buffers: pH 3 (citrate), pH 5 (acetate), pH 7.4 (phosphate), pH 9 (borate).
-
HPLC system with UV detector.
-
Amber HPLC vials.
Procedure:
-
In separate amber vials, add an aliquot of the stock solution to each pH buffer to achieve a final concentration of 50 µg/mL. The final methanol concentration should be kept low (e.g., <5%) to minimize its effect.
-
Prepare a control sample in an acidic methanolic solution.
-
Incubate the vials at a constant temperature (e.g., 25°C or 37°C), protected from light.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial and immediately analyze by HPLC.
-
Quantify the peak area of the parent compound at each time point and normalize it to the area at time 0 to determine the percentage of compound remaining.
Protocol 3: Photostability Assessment
Objective: To determine the stability of the compound upon exposure to light.
Materials:
-
Stock solution of the compound in a chosen solvent (e.g., methanol:water 50:50).
-
Clear and amber HPLC vials.
-
A photostability chamber with controlled light exposure (as per ICH Q1B guidelines) or a calibrated UV lamp.[21][22]
Procedure:
-
Pipette the compound solution into both clear and amber (as a dark control) vials.
-
Place the vials in the photostability chamber.
-
Expose the samples to a specified intensity of UV and visible light.
-
At various time points, withdraw samples from both the clear and amber vials.
-
Analyze the samples by HPLC and compare the degradation in the light-exposed sample to the dark control.
Protocol 4: Thermal Stability Assessment
Objective: To assess the stability of the compound at elevated temperatures.
Materials:
-
Stock solution of the compound.
-
Heating blocks or ovens set to desired temperatures (e.g., 40°C, 60°C, 80°C).
-
Amber HPLC vials.
Procedure:
-
Aliquot the solution into amber vials and seal them to prevent evaporation.
-
Place the vials in the heating blocks at the different temperatures.
-
Maintain a control sample at a reference temperature (e.g., 4°C).
-
At set time points, remove a vial from each temperature, allow it to cool to room temperature, and analyze by HPLC.
-
Calculate the degradation rate at each temperature. This data can be used to estimate the shelf-life at lower temperatures using the Arrhenius equation.[9]
Data Summary: Expected Stability Profile
The following table summarizes the expected relative stability of this compound in common laboratory solvents under various conditions. This is a generalized guide, and empirical testing is crucial.
| Solvent | pH | Condition | Expected Stability | Primary Degradation Pathway |
| Methanol / Ethanol | N/A (Acidified) | Dark, -20°C | High | Minimal degradation |
| DMSO | N/A | Dark, -20°C | High | Minimal degradation |
| Acetonitrile | N/A | Dark, -20°C | High | Minimal degradation |
| Aqueous Buffer | 3 - 5 | Dark, 4°C | Moderate to High | Slow acid-catalyzed hydrolysis |
| Aqueous Buffer | 7.4 | Dark, 25°C | Low | Base-catalyzed hydrolysis, oxidation |
| Aqueous Buffer | > 8 | Dark, 25°C | Very Low | Rapid hydrolysis and oxidation |
| Any Solvent | Any | Light Exposure | Low to Very Low | Photodegradation, hydrolysis |
| Any Solvent | Any | Temp > 40°C | Low to Very Low | Thermally accelerated hydrolysis/oxidation |
Visualizations
Below are diagrams illustrating the postulated degradation pathway and a typical experimental workflow for a stability study.
Caption: Postulated primary degradation pathway via hydrolysis.
Caption: General workflow for conducting a stability study.
References
-
Feng, L., et al. (2015). The proposed major metabolic pathway of linarin in rats. ResearchGate. Available at: [Link]
-
PubChem. (2022). linamarin degradation | Pathway. National Center for Biotechnology Information. Available at: [Link]
-
Feng, L., et al. (2015). Proposed metabolic pathways of linarin in rats after oral administration. ResearchGate. Available at: [Link]
-
Cui, L., et al. (2019). Effects of pH on the degradation of C-glycosylflavonoids. ResearchGate. Available at: [Link]
-
Guo, Y., et al. (2020). Effective extraction and recovery of linarin from Chrysanthemum indicum L. flower using deep eutectic solvents. ResearchGate. Available at: [Link]
-
Weng, J. K., et al. (2021). The scheme of degradation pathways for lignin-based aromatics. ResearchGate. Available at: [Link]
-
Rakić, V. P., et al. (2015). Effects of pH on the stability of Cyanidin and Cyanidin 3-O-β-glucopyranoside. Core.ac.uk. Available at: [Link]
-
Salehi, B., et al. (2020). Linarin, a Glycosylated Flavonoid, with Potential Therapeutic Attributes: A Comprehensive Review. PubMed Central. Available at: [Link]
-
Ye, H., et al. (2013). Hydrolysis of flavanone glycosides by β-glucosidase from Pyrococcus furiosus and its application to the production of flavanone aglycones from citrus extracts. PubMed. Available at: [Link]
-
Wang, Y., et al. (2022). Preparation and pharmacokinetics in vivo of linarin solid dispersion and liposome. PubMed Central. Available at: [Link]
-
Chen, J., et al. (2022). Degradation pathways for lignin-based aromatic compounds. ResearchGate. Available at: [Link]
-
Luo, Z., et al. (2012). Effects of pH on the Ability of Flavonoids to Act as Pickering Emulsion Stabilizers. PubMed. Available at: [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]
-
Natural Products Atlas. (2022). 5,7,3',4'-Tetrahydroxy-6,8-dimethoxyflavone 7-glucoside (NP0052745). Available at: [Link]
-
Ahmadiani, A., et al. (2014). Effect of heating, UV irradiation and pH on stability of the anthocyanin copigment complex. PubMed. Available at: [Link]
-
AGC Biologics. (2024). Analytical, Formulation & Stability. Available at: [Link]
-
Huang, L. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. longdom.org. Available at: [Link]
-
Inamuddin, et al. (2021). Analytical Techniques for the Assessment of Drug Stability. ResearchGate. Available at: [Link]
-
Ioannou, I., et al. (2012). Effect of Heat Treatment and Light Exposure on the Antioxidant Activity of Flavonoids. MDPI. Available at: [Link]
-
Al-Holy, M., et al. (2024). Improving Thermal and Light Stability of Black Grape Anthocyanins Using Cobalt Complexation. PubMed Central. Available at: [Link]
-
Choudhary, A. (2012). Guidelines for Pharmaceutical Stability Study. Pharmaguideline. Available at: [Link]
-
M'hiri, N., et al. (2020). Effect of the process, temperature, light and oxygen on naringin extraction and the evolution of its antioxidant activity. ResearchGate. Available at: [Link]
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ASEAN. (1997). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). Available at: [Link]
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ICH. (n.d.). ICH Guidelines for Stability Testing. Scribd. Available at: [Link]
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Al-Holy, M., et al. (2024). Improving Thermal and Light Stability of Black Grape Anthocyanins Using Cobalt Complexation. PubMed. Available at: [Link]
-
Pharmalytics. (2025). Stability Studies in Pharma | ICH Guidelines Explained (Q1A–Q1F). YouTube. Available at: [Link]
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- 19. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
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- 21. asean.org [asean.org]
- 22. youtube.com [youtube.com]
Technical Support Center: Overcoming Poor Resolution in Flavonoid Chromatography
Welcome to the Technical Support Center for flavonoid analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with poor resolution in their chromatographic separation of flavonoids. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your method development and troubleshooting.
Introduction: The Challenge of Flavonoid Separation
Flavonoids are a diverse class of polyphenolic compounds with a wide range of polarities and structural similarities, often leading to co-elution and poor resolution in chromatographic analyses.[1][2] Achieving baseline separation is critical for accurate identification and quantification. This guide will walk you through common issues and provide robust solutions to enhance the resolution of your flavonoid separations.
Part 1: Frequently Asked Questions (FAQs)
Q1: My flavonoid peaks are broad and not well-separated. Where should I start troubleshooting?
Poor resolution is often a multifaceted issue. A systematic approach is crucial. Before blaming the column, it's wise to rule out other simpler possibilities.[3] Start by assessing your mobile phase, then move to column and instrument parameters.
Initial Checks:
-
Mobile Phase Preparation: Inconsistent mobile phase preparation is a common source of problems.[3][4] Ensure your solvents are fresh, of high purity, properly degassed, and that the pH is consistent.[2][4]
-
System Suitability: Before running your samples, always perform a system suitability test with a standard mixture. This will help you determine if the issue lies with your method or the instrument itself.[5]
-
Sample Overload: Injecting too much sample is a frequent cause of peak broadening and tailing.[2][5][6] Try diluting your sample or reducing the injection volume.
Q2: How does the mobile phase composition affect the resolution of flavonoids?
The mobile phase is a powerful tool for optimizing selectivity and, consequently, resolution.[7] For reversed-phase chromatography of flavonoids, the mobile phase typically consists of an aqueous component (often acidified) and an organic modifier like acetonitrile or methanol.[8]
-
Organic Modifier: The type and concentration of the organic modifier significantly impact retention times and selectivity.[9] Switching between acetonitrile and methanol can alter the elution order of flavonoids due to different solvent properties.[1]
-
pH of the Aqueous Phase: The pH of the mobile phase affects the ionization state of flavonoids, which in turn influences their retention and peak shape.[1][2][10] Flavonoids possess acidic hydroxyl groups, and their retention can be sensitive to pH changes.[1][11] Acidifying the mobile phase with a small amount of an acid like formic acid, acetic acid, or phosphoric acid (typically 0.1%) is a common practice to suppress the ionization of both the flavonoids and residual silanol groups on the stationary phase, leading to sharper, more symmetrical peaks.[1][5][12]
Q3: Can changing the column temperature improve my separation?
Yes, column temperature is a critical parameter that can significantly influence resolution.[13]
-
Viscosity and Diffusion: Increasing the temperature decreases the viscosity of the mobile phase, which can lead to sharper peaks and reduced analysis time.[5][13] Higher temperatures can also enhance analyte diffusion.[13]
-
Selectivity: Temperature can alter the selectivity of the separation for some compounds.[13] A systematic evaluation of different temperatures (e.g., in 5°C increments from 25°C to 40°C) is recommended to find the optimal condition for your specific flavonoid mixture.[5][14] An optimal temperature of 35°C has been reported for the analysis of some flavonoids.[15]
-
Analyte Stability: Be mindful that some flavonoids can be thermally labile, so excessively high temperatures should be avoided.[16]
Q4: What is the difference between isocratic and gradient elution, and which is better for complex flavonoid samples?
The choice between isocratic and gradient elution depends on the complexity of your sample.
-
Isocratic Elution: The mobile phase composition remains constant throughout the run. This is suitable for simple mixtures with a few components of similar polarity.[17]
-
Gradient Elution: The composition of the mobile phase is changed during the run, typically by increasing the proportion of the organic solvent.[7][17] This is highly recommended for complex mixtures of flavonoids with a wide range of polarities.[17] A gradient allows for the elution of both polar and non-polar flavonoids in a reasonable time with good resolution.[18] A shallow gradient can significantly improve the separation of closely eluting compounds.[5]
Q5: My peaks are tailing. What are the common causes and solutions?
Peak tailing can compromise resolution and quantification. The primary causes include:
-
Secondary Interactions: Interactions between the hydroxyl groups of flavonoids and active silanol groups on the silica-based stationary phase can cause tailing.
-
Solution: Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity.[5]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute your sample.[5]
-
-
Column Contamination: Buildup of strongly retained compounds from previous injections can interact with your analytes.
-
Solution: Implement a column flushing procedure with a strong solvent after each run or batch.[5]
-
Part 2: Troubleshooting Guides
This section provides a more in-depth, step-by-step approach to resolving specific resolution problems.
Guide 1: Optimizing the Mobile Phase for Co-eluting Flavonoids
Co-elution of structurally similar flavonoids is a common challenge.[1] This guide will help you systematically optimize your mobile phase to improve separation.
Step-by-Step Protocol:
-
Evaluate the Organic Modifier:
-
If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different selectivities and can alter the elution order of your compounds.[1]
-
Prepare mobile phases with varying percentages of the organic modifier and observe the effect on resolution.
-
-
Adjust the pH of the Aqueous Phase:
-
Prepare a series of mobile phases with different pH values (e.g., pH 2.5, 3.0, 3.5) using a suitable acid (formic acid, phosphoric acid).
-
Analyze your flavonoid standard at each pH and observe the changes in retention time and peak shape. A pH of 3.5 has been used effectively in some flavonoid separations.[12]
-
-
Implement a Gradient Elution Program:
-
For complex mixtures, a gradient is often necessary.[17] Start with a broad "scouting" gradient (e.g., 5% to 95% organic solvent in 30 minutes) to determine the elution range of your flavonoids.
-
Once you have an idea of where your compounds elute, you can create a shallower, more targeted gradient across that range to improve the resolution of closely eluting peaks.[1]
-
Data Presentation: Effect of Mobile Phase on Resolution
| Mobile Phase Composition | Resolution (Rs) between Quercetin and Kaempferol | Observations |
| 50:50 Acetonitrile:Water (0.1% Formic Acid) | 1.2 | Partial co-elution. |
| 50:50 Methanol:Water (0.1% Formic Acid) | 1.6 | Baseline separation achieved. |
| Gradient: 20-60% Acetonitrile in 20 min | 2.1 | Excellent separation with sharp peaks. |
Guide 2: Selecting the Right Stationary Phase
The choice of the stationary phase is fundamental to achieving good resolution.[19] While C18 columns are the most commonly used for flavonoid analysis, other chemistries can offer different selectivities.
Stationary Phase Options:
-
C18 (Octadecyl Silica): The workhorse for reversed-phase chromatography, suitable for a wide range of flavonoid polarities.[15][20]
-
Phenyl-Hexyl: Offers alternative selectivity due to pi-pi interactions with the aromatic rings of flavonoids. This can be beneficial for separating isomers.
-
Pentafluorophenyl (PFP): Provides unique selectivity for halogenated compounds and can offer different elution orders for flavonoids compared to C18.
-
Core-Shell Columns: These columns, with a solid core and a porous outer layer, can provide higher efficiency and better resolution compared to fully porous particles of the same size.[21]
-
UPLC/UHPLC Columns: Columns with sub-2 µm particles, used in UPLC/UHPLC systems, offer significant improvements in resolution, speed, and sensitivity compared to traditional HPLC.[22][23]
Workflow for Stationary Phase Selection
Caption: Workflow for selecting an alternative stationary phase.
Part 3: Advanced Troubleshooting
The Impact of Flow Rate and Temperature on Resolution
Fine-tuning the flow rate and temperature can provide the final adjustments needed for optimal separation.
-
Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, potentially improving the resolution of closely eluting peaks.[5] However, this will also increase the analysis time.[24]
-
Temperature: As discussed in the FAQs, temperature affects viscosity and selectivity.[5][13] It's a parameter worth optimizing, especially for difficult separations.
Logical Relationship: Flow Rate, Temperature, and Resolution
Caption: Interplay of flow rate and temperature on resolution.
Sample Preparation: The First Step to Good Resolution
Proper sample preparation is crucial to avoid issues like column clogging and interfering peaks.
-
Extraction: The choice of extraction solvent and method is critical for efficiently extracting flavonoids from the sample matrix.[25][26] Solid-phase extraction (SPE) is an effective technique for cleaning up complex samples and concentrating analytes before HPLC analysis.[25][27]
-
Filtration: Always filter your samples through a 0.22 µm or 0.45 µm filter before injection to remove particulate matter that can clog the column and system frits.[3]
-
Solvent Compatibility: Ensure the solvent in which your sample is dissolved is compatible with the initial mobile phase to avoid peak distortion.[5]
References
-
Ramakrishnan, P., Kamalanathan, C., & Rajagopal, V. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine, 16(05), 486-491. [Link]
-
Ramakrishnan, P., Kamalanathan, C., & Rajagopal, V. (2020). Method development on reverse-phase high-performance liquid chromatography for the improvement of routine analysis of flavonoids on agricultural and food products. Pharmacognosy Magazine. [Link]
-
GreenskyBio. (2024). Choosing the Right Foundation: Selecting the Stationary Phase for Flavonoid Column Chromatography. [Link]
-
Studzińska, S., & Buszewski, B. (2013). Retention Study of Flavonoids Under Different Chromatographic Modes. Journal of chromatographic science, 51(8), 771–778. [Link]
-
Waksmundzka-Hajnos, M., Wianowska, D., & Oniszczuk, A. (2008). Effect of sample-preparation methods on the quantification of selected flavonoids in plant materials by high performance liquid chromatography. Acta Chromatographica, 20(3), 475-488. [Link]
-
Pesek, J. J., Matyska, M. T., & Larin, A. (2014). The effect of temperature and mobile phase composition on separation mechanism of flavonoid compounds on hydrosilated silica-based columns. Journal of separation science, 37(12), 1422-1429. [Link]
-
Park, J. H., Kim, M. J., & Lee, J. H. (2019). Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. Molecules, 24(19), 3536. [Link]
-
Istudor, V. (2012). Chromatographic methods for the identification of flavonoids. Farmacia, 60(1), 1-13. [Link]
-
Mattila, P., Astola, J., & Kumpulainen, J. (2000). Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections. Journal of Agricultural and Food Chemistry, 48(12), 5834-5841. [Link]
-
ResearchGate. (n.d.). Selection of mobile phase to separate flavonoid mixtures. [Link]
-
Ghavami, M., et al. (2014). Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection. Pharmacognosy research, 6(3), 213–219. [Link]
-
ResearchGate. (n.d.). The application of solid-phase extraction and reversed phase high-performance liquid chromatography for simultaneous isolation and determination of plant flavonoids and phenolic acids. [Link]
-
Singh, D., et al. (2018). Optimization, formulation, and characterization of multiflavonoids-loaded flavanosome by bulk or sequential technique. Drug design, development and therapy, 12, 1655–1666. [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
-
Hadjmohammadi, M., & Sharifi, V. (2012). Simultaneous optimization of the resolution and analysis time of flavonoids in reverse phase liquid chromatography using Derringer's desirability function. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 880, 34–41. [Link]
-
Vella, F. M., Cautela, D., & Petretta, M. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food technology and biotechnology, 58(3), 333–341. [Link]
-
ResearchGate. (n.d.). (PDF) HPLC analysis of flavonoids. [Link]
-
Harvey, D. (2013). Gradient Elution Separation of Flavonoid Mixture. Analytical Sciences Digital Library. [Link]
-
Kumar, N., & Goel, N. (2017). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables. ScienceOpen. [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. [Link]
-
Al-Majdhoub, Z. O., et al. (2023). High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Scientia Engiadina, 16(1), 393-405. [Link]
-
YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]
-
Mastelf. (2025). How to Optimize HPLC Gradient Elution for Complex Samples. [Link]
-
BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]
-
Vella, F. M., Cautela, D., & Petretta, M. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Technology and Biotechnology, 58(3), 333-341. [Link]
-
MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. [Link]
-
Alwsci. (2025). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. [Link]
-
Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution?. [Link]
-
Intabli, D., et al. (2021). Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract. Molecules, 26(11), 3356. [Link]
-
Sanchez-Cortes, S., et al. (2013). Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy. Journal of Raman Spectroscopy, 44(9), 1247-1256. [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]
-
Tan, S. P., et al. (2022). Effect of Temperatures on Polyphenols during Extraction. Molecules, 27(4), 1338. [Link]
Sources
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- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
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- 10. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
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Technical Support Center: Purification of 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside
Welcome to the technical support guide for the purification of 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside. This resource is designed for researchers, chemists, and drug development professionals who are working with this specific flavonoid glycoside. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to navigate the complexities of its isolation and purification.
Introduction: Understanding the Molecule and Its Challenges
This compound is a polar flavonoid glycoside that has been isolated from plants such as Salvia plebeia[1][2][3]. Its structure presents several purification challenges:
-
High Polarity: The presence of a glucose moiety and multiple phenolic hydroxyl groups makes the molecule highly polar. This dictates the choice of extraction solvents and chromatographic systems, often requiring reversed-phase or specialized hydrophilic interaction chromatography (HILIC) methods.[4]
-
Structural Similarity to Impurities: Crude plant extracts contain a complex mixture of other flavonoids, including aglycones, other glycosides, and isomers, which can have very similar polarities and chromatographic behaviors, making separation difficult.[5][6]
-
Potential for Degradation: Flavonoids can be sensitive to high temperatures, extreme pH, and oxidation, which can lead to degradation during extraction and purification.[7][8]
-
Chirality: The flavanone structure contains a chiral center at the C-2 position, potentially leading to the presence of diastereomers which can be challenging to separate using standard chromatographic techniques.[6][9]
This guide will address these challenges with practical, evidence-based solutions.
General Purification Workflow
The purification process typically follows a multi-step approach to progressively enrich the target compound.
Caption: General workflow for the isolation and purification of flavonoid glycosides.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound.
Question 1: My initial extraction yield is very low. How can I improve it?
Answer: Low yield often starts at the extraction stage. The high polarity of the target glycoside requires a polar solvent system for efficient extraction.
-
Causality: Flavonoid glycosides are most soluble in polar solvents like alcohols or aqueous alcohol mixtures.[10] Using non-polar solvents (e.g., hexane, chloroform) for the primary extraction will result in poor recovery of your target compound.
-
Troubleshooting Steps:
-
Solvent Choice: Use an alcohol-water mixture. 70-80% ethanol or methanol is often optimal for extracting flavonoid glycosides as it balances polarity for extraction while minimizing the co-extraction of highly water-soluble impurities like sugars.[10][11]
-
Extraction Technique: While maceration is simple, modern techniques can improve efficiency. Ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can increase yield and reduce extraction time by enhancing solvent penetration into the plant matrix.[7][12]
-
Temperature: Slightly elevated temperatures (e.g., 40-60°C) can improve extraction efficiency. However, be cautious, as temperatures above 70-80°C can lead to the degradation of some flavonoids.[8]
-
Particle Size: Ensure your plant material is ground to a fine, consistent powder to maximize the surface area available for solvent contact.[13]
-
Question 2: After liquid-liquid partitioning, my target compound is spread across multiple fractions (e.g., ethyl acetate and n-butanol). Why does this happen and how can I fix it?
Answer: This is a common issue related to the intermediate polarity of many flavonoid glycosides.
-
Causality: While highly polar, your target compound still possesses some lipophilic character from its flavanone backbone. This allows it to partition into both a moderately polar solvent like ethyl acetate (EtOAc) and a more polar solvent like n-butanol (n-BuOH).
-
Troubleshooting Steps:
-
Analyze All Fractions: Before discarding any fraction, analyze both the EtOAc and n-BuOH layers via Thin Layer Chromatography (TLC) or analytical HPLC to confirm the location of your compound.
-
Combine and Proceed: It is often best to combine the fractions that contain your compound of interest and proceed to the next chromatographic step. Attempting to achieve perfect separation at this stage is inefficient.
-
Alternative: Solid Phase Extraction (SPE): Instead of liquid-liquid partitioning, consider using a reversed-phase (C18) SPE cartridge. After loading the aqueous crude extract, you can wash with water to remove highly polar impurities and then elute your compound with increasing concentrations of methanol or acetonitrile. This can provide a cleaner, more concentrated sample for the next step.
-
Question 3: I'm struggling to separate my target compound from other flavonoids using column chromatography. The peaks are broad and overlapping.
Answer: Co-elution is the primary challenge in flavonoid purification. A multi-column strategy is often necessary.
-
Causality: Plant extracts contain a vast array of structurally similar flavonoids that differ only by hydroxylation patterns or glycosylation sites, leading to very similar retention behaviors.[5] Broad peaks can result from poor column packing, overloading the column, or secondary interactions with the stationary phase.[14][15]
-
Troubleshooting & Optimization Strategies:
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution on Silica Gel | Target compound is too polar for normal-phase silica, leading to strong retention and streaking. | Switch to Reversed-Phase (RP-18) Chromatography. This is the preferred method for polar glycosides. Elute with a gradient of water and methanol or acetonitrile. Adding a small amount of acid (0.1% formic or acetic acid) to the mobile phase can improve peak shape by suppressing the ionization of phenolic hydroxyl groups.[13][16] |
| Co-elution on RP-18 | Impurities have similar polarity and retention times. | Try a Different Stationary Phase. Sephadex LH-20 is highly effective for separating flavonoids based on a combination of size exclusion and adsorption chromatography. Elute with methanol.[17] Alternatively, consider Hydrophilic Interaction Liquid Chromatography (HILIC).[4] |
| Broad, Tailing Peaks | Column overloading; secondary interactions with silica; compound instability. | Reduce Sample Load. Do not exceed 1-5% of the column's adsorbent weight. Use Dry Loading. Adsorb your sample onto a small amount of silica gel or C18 powder before loading it onto the column. This ensures a narrow starting band.[15] Check Compound Stability. Run a 2D TLC plate to see if your compound is degrading on the silica.[14] |
| Irreversible Adsorption | Highly polar compounds can bind irreversibly to active sites on silica gel. | Use Polyamide Column Chromatography. Polyamide forms hydrogen bonds with the phenolic hydroxyls of flavonoids and is an excellent alternative for initial purification steps.[13] |
Question 4: My final purity by HPLC is stuck at 90-95%. How do I remove the final, persistent impurities?
Answer: Achieving >98% purity often requires a high-resolution technique like preparative HPLC or an orthogonal separation method.
-
Causality: The remaining impurities are likely isomers or closely related analogues that are inseparable by your current method.
-
Troubleshooting Steps:
-
Optimize Preparative HPLC:
-
Lower the Gradient Slope: A shallower gradient around the elution time of your compound will increase resolution.
-
Change the Organic Modifier: If you are using methanol, try acetonitrile. Acetonitrile often provides different selectivity and sharper peaks for flavonoids.[18]
-
Consider a Different Column Chemistry: If a C18 column is not providing baseline separation, try a Phenyl-Hexyl or a polar-embedded column, which offer different selectivities.
-
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid chromatography technique that avoids solid supports, thus eliminating issues of irreversible adsorption. It is exceptionally well-suited for purifying polar natural products like flavonoid glycosides and can often separate compounds that co-elute on HPLC.[19][20]
-
Recrystallization: If you can obtain a semi-pure solid (>90%), recrystallization can be a powerful final purification step. Finding the right solvent system is key. Try dissolving the compound in a minimal amount of a good solvent (e.g., methanol) and then slowly adding a poor solvent (e.g., water or hexane) until turbidity appears, then allow it to crystallize.[21][22]
-
Detailed Experimental Protocols
Protocol 1: Extraction and Liquid-Liquid Partitioning
-
Preparation: Grind 100 g of dried, powdered plant material.
-
Extraction: Macerate the powder in 1 L of 70% aqueous ethanol at room temperature for 24 hours with constant stirring.
-
Filtration: Filter the mixture through cheesecloth, followed by Whatman No. 1 filter paper. Re-extract the plant residue two more times with fresh solvent.
-
Concentration: Combine the filtrates and evaporate the ethanol under reduced pressure using a rotary evaporator at <50°C. This will leave you with a concentrated aqueous extract.
-
Partitioning:
-
Transfer the aqueous extract to a separatory funnel.
-
Perform an initial partition against an equal volume of n-hexane to remove non-polar compounds like chlorophylls and waxes. Discard the n-hexane layer.[23]
-
Sequentially partition the remaining aqueous layer against an equal volume of ethyl acetate (3 times).
-
Finally, partition the remaining aqueous layer against an equal volume of n-butanol (3 times).
-
-
Analysis & Collection: Collect the ethyl acetate and n-butanol fractions separately. Analyze each by TLC. Combine the fractions containing the target compound and evaporate to dryness. This combined fraction is now ready for column chromatography.
Protocol 2: Reversed-Phase (RP-18) Flash Chromatography
-
Column Packing: Prepare a glass column with RP-18 silica gel (40-63 µm) using a slurry packing method with 100% methanol. Equilibrate the column with the initial mobile phase (e.g., 10% methanol in water).
-
Sample Loading: Dissolve the dried extract from Protocol 1 in a minimal amount of methanol. In a separate flask, add a small amount of RP-18 silica (approx. 2-3 times the weight of your extract) and add your dissolved sample. Evaporate the solvent until you have a dry, free-flowing powder. This is the "dry loading" method.[15]
-
Elution:
-
Carefully add the dry-loaded sample to the top of the column.
-
Begin elution with a stepwise gradient. A typical gradient might be:
-
10% MeOH in water (to elute very polar impurities)
-
20% MeOH in water
-
30% MeOH in water (your compound may start to elute here)
-
40% MeOH in water
-
Continue increasing the methanol concentration to elute all compounds.
-
-
Pro-Tip: Add 0.1% formic acid to both the water and methanol to improve peak sharpness.[13]
-
-
Fraction Collection: Collect fractions and monitor them by TLC or analytical HPLC. Combine fractions with a high concentration of the target compound.
Troubleshooting Flowchart for HPLC Purification
Caption: A decision tree for troubleshooting common HPLC purification issues.
References
-
E3S Web of Conferences. (2023). A brief overview on the methods for extraction and identification of flavonoids. [Link]
-
Auctores Publishing. (n.d.). Chromatographic methods for the identification of flavonoids. [Link]
-
ResearchGate. (2022). Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review. [Link]
-
ResearchGate. (2022). Modern Analytical Techniques for Flavonoid Determination. [Link]
-
MDPI. (2023). Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods. [Link]
-
PubMed Central. (2018). Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. [Link]
-
PubMed Central. (2021). Extraction of Flavonoids From Natural Sources Using Modern Techniques. [Link]
-
MDPI. (2020). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). [Link]
-
Wiley Online Library. (2022). Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf. [Link]
-
PubMed. (2004). Separation of flavanone-7-O-glycoside Diastereomers and Analysis in Citrus Juices by Multidimensional Liquid Chromatography Coupled With Mass Spectrometry. [Link]
-
ResearchGate. (2017). How to to extract and purify the flavonoids from plant sample?. [Link]
-
ResearchGate. (2015). Isolation and purification of three flavonoid glycosides from the leaves of Nelumbo nucifera (Lotus) by high-speed counter-current chromatography. [Link]
-
NP-Mariner. (2022). Showing NP-Card for 5,7,3',4'-Tetrahydroxy-6,8-dimethoxyflavone 7-glucoside (NP0052745). [Link]
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PubMed Central. (2024). Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods. [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
Royal Society of Chemistry Publishing. (2021). Stereoselective separation, configuration determination, and quantification of flavanone glycosides in Citrus using chiral HPLC-UV in combination with CD spectra. [Link]
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Journal of Food and Machinery. (2022). Optimization of recrystallization process of flavonoids from Guanxi po. [Link]
-
ResearchGate. (2014). Is there any separation and purification method for flavonoid glycosides?. [Link]
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ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
PubMed Central. (2022). Antioxidative Activity Evaluation of High Purity and Micronized Tartary Buckwheat Flavonoids Prepared by Antisolvent Recrystallization. [Link]
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Immunomart. (n.d.). This compound. [Link]
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Technical Support Center: Optimizing Temperature and Time for Flavonoid Extraction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the extraction of flavonoids from plant matrices. Our goal is to provide you with in-depth, field-proven insights to navigate the critical interplay between temperature and time—two of the most influential parameters in your extraction workflow. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your yield and purity.
Troubleshooting Guide: Common Issues in Flavonoid Extraction
This section addresses specific challenges you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Q1: My flavonoid yield is consistently low. I've optimized my solvent, but what am I missing with temperature and time?
Issue: Sub-optimal extraction yield despite using an appropriate solvent system.
Potential Causes & Solutions:
-
Insufficient Thermal Energy: An increase in temperature generally enhances extraction efficiency. Heat softens plant tissues, makes cell walls more permeable, increases the solubility and diffusion coefficients of flavonoids, and decreases solvent viscosity, allowing for better penetration into the plant matrix[1]. If your temperature is too low, the solvent may not be effectively accessing and solubilizing the target compounds.
-
Inadequate Extraction Duration: Flavonoid extraction is a diffusion-based process. It requires sufficient time for the solvent to penetrate the solid matrix and for the dissolved flavonoids to move from the matrix into the bulk solvent. An overly short extraction time will result in an incomplete extraction, leaving a significant portion of the target compounds behind[2][3].
Step-by-Step Troubleshooting:
-
Establish a Baseline: First, ensure your analytical method for quantifying flavonoids is validated. Use your current protocol (e.g., 40°C for 60 minutes) as a baseline for comparison.
-
Systematic Temperature Increase: Keeping the extraction time constant (e.g., 60 minutes), perform extractions at incrementally higher temperatures (e.g., 50°C, 60°C, 70°C, 80°C). Many conventional flavonoid extractions find an optimal range between 60-80°C[4].
-
Systematic Time Extension: Using the best temperature identified in the previous step, vary the extraction time (e.g., 30, 60, 90, 120, 180 minutes). The yield will typically increase with time before reaching a plateau, where equilibrium is achieved[5][6].
-
Analyze and Compare: Quantify the flavonoid content for each condition. The optimal point is where you see the highest yield before the onset of degradation.
Q2: I'm getting a good initial yield, but my extract is browning, and subsequent analysis shows a loss of specific flavonoids. What's happening?
Issue: Evidence of flavonoid degradation (e.g., color change, loss of antioxidant activity, reduced purity).
Potential Causes & Solutions:
-
Thermal Degradation: Flavonoids are often heat-sensitive compounds[7][8]. Excessive temperatures can cause their chemical structures to break down. While higher temperatures initially boost extraction rates, they can simultaneously accelerate degradation, leading to a net loss of the desired compounds[9]. For instance, some studies show total flavonoid content begins to drop at temperatures above 120°C in some methods, while highly sensitive subclasses like anthocyanins can degrade at temperatures as low as 45°C[7][8].
-
Prolonged Exposure: Degradation is a function of both temperature and time. Even at a seemingly "safe" moderate temperature, extending the extraction time for too long can lead to the gradual breakdown of flavonoids[2][6]. Some studies note that extraction times longer than 40 minutes can initiate degradation for certain compounds[10].
Step-by-Step Troubleshooting:
-
Re-evaluate Your "Optimal" Temperature: If you observe degradation, your current temperature is too high for your specific flavonoid and matrix. Reduce the temperature in 10°C increments and re-analyze the yield and purity.
-
Shorten Extraction Time: The goal is to reach equilibrium before significant degradation occurs. At your chosen temperature, perform a time-course study with shorter intervals (e.g., 15, 30, 45, 60 minutes) to pinpoint the moment the yield plateaus. Extending the extraction beyond this point offers no benefit and only increases the risk of degradation[11].
-
Consider Advanced Extraction Techniques: Methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can often achieve higher yields in much shorter times and at lower overall temperatures, thereby minimizing thermal degradation[12][13].
Q3: My results are inconsistent from batch to batch, even when I follow the same protocol. Could temperature or time be the culprit?
Issue: Poor reproducibility of extraction efficiency.
Potential Causes & Solutions:
-
Poor Temperature Control: The actual temperature within your extraction vessel may be fluctuating or different from the setpoint of your heating element (e.g., hot plate, water bath). Inconsistent heating leads to variable extraction efficiency.
-
Inconsistent Timing: Variations in the exact start and end times of the extraction, including the time it takes to reach the target temperature (ramp time), can affect the total exposure to heat and contribute to variability.
Step-by-Step Troubleshooting:
-
Verify Your Equipment: Use a calibrated external thermometer to measure the actual temperature of the solvent inside the extraction vessel. Compare this to your equipment's display to identify any discrepancies.
-
Standardize the Workflow: Define the start of the extraction time precisely. The most reproducible method is to start timing only after the solvent has reached the target temperature.
-
Ensure Uniform Heating: For methods like water baths, ensure the water level is consistent and the vessel is submerged to the same depth each time. For hot plates, use a stirrer to ensure even heat distribution throughout the solvent.
Frequently Asked Questions (FAQs)
-
Q: What is a good starting point for temperature and time optimization?
-
A: A safe and effective starting point for many conventional solvent extractions is a temperature of 40-60°C and a time of 60-90 minutes [4][14]. This moderate range often provides a good balance between extraction efficiency and minimizing the risk of thermal degradation for a broad range of flavonoids.
-
-
Q: How do I know if I've reached the optimal time?
-
A: The optimal time is typically identified when the flavonoid yield reaches a plateau. A time-course experiment will show a rapid increase in yield initially, which then slows and levels off as the concentration of flavonoids in the solvent approaches equilibrium with the concentration inside the plant matrix[5]. Extracting beyond this point provides diminishing returns and increases the risk of degradation[2].
-
-
Q: Should I use different temperature and time settings for different types of flavonoids?
-
A: Absolutely. Flavonoid subclasses exhibit different thermal stabilities. For example, anthocyanins are notoriously heat-labile and may require lower temperatures (e.g., 20-45°C) for optimal extraction[7][8]. In contrast, more stable compounds like flavones and flavonols can often withstand higher temperatures (e.g., up to 100°C in some methods) to maximize their release from the plant matrix[7][8].
-
-
Q: How does Pressurized Liquid Extraction (PLE) or other advanced methods affect the optimal temperature?
-
A: PLE (also known as Accelerated Solvent Extraction) is performed at temperatures well above the solvent's boiling point by keeping it under pressure. This can dramatically increase extraction efficiency. However, it also introduces new risks. While some studies show increased total phenolic content at temperatures up to 180-200°C due to the breakdown of lignin and release of bound phenolics, flavonoid degradation can still occur[8]. Temperatures above 150°C in PLE can also lead to the formation of Maillard Reaction Products (MRPs), which can interfere with analysis and may have undesirable biological effects[4][8].
-
Data Presentation: Recommended Extraction Parameters
The following table summarizes generally accepted temperature and time ranges for different flavonoid classes and extraction methods. These should be used as a starting point for your specific optimization experiments.
| Flavonoid Class | Extraction Method | Recommended Temperature Range | Recommended Time Range | Key Considerations |
| Anthocyanins | Conventional Solvent | 20°C – 45°C | 30 – 90 minutes | Highly sensitive to heat; degradation observed above 45°C[7][8]. |
| Flavones & Flavonols | Conventional Solvent | 60°C – 80°C | 60 – 180 minutes | Generally more stable than anthocyanins. Yield often increases with temperature[1][15]. |
| General Flavonoids | Conventional Solvent | 50°C – 80°C | 60 – 120 minutes | A good starting range for mixed flavonoid extracts[4][14]. |
| General Flavonoids | Ultrasound-Assisted (UAE) | 40°C – 60°C | 15 – 40 minutes | Reduced time and temperature minimizes degradation risk. |
| General Flavonoids | Pressurized Liquid (PLE) | 100°C – 150°C | 5 – 20 minutes | Balances high extraction efficiency with risk of degradation and MRP formation[8]. |
Experimental Protocols
Protocol 1: Systematic Optimization of Temperature and Time
This protocol outlines a one-factor-at-a-time approach to determine the optimal temperature and time for your specific plant material and target flavonoid.
1. Sample Preparation:
- Dry the plant material (e.g., freeze-drying or oven at < 40°C) to a constant weight.
- Grind the material to a fine, homogenous powder (e.g., 40-60 mesh) to increase surface area[12].
2. Temperature Optimization:
- Fix the following parameters: solvent composition, solid-to-liquid ratio (e.g., 1:20 g/mL), and extraction time (e.g., 60 min).
- Set up a series of extractions at different temperatures: 30°C, 40°C, 50°C, 60°C, 70°C, 80°C.
- After extraction, filter the samples and analyze the flavonoid content in the supernatant using a validated method (e.g., HPLC, UV-Vis spectrophotometry).
- Plot flavonoid yield vs. temperature to identify the optimal temperature (T_opt).
3. Time Optimization:
- Using the optimal temperature (T_opt) identified in the previous step, fix all other parameters.
- Set up a series of extractions at different time points: 15 min, 30 min, 60 min, 90 min, 120 min, 180 min.
- Filter and analyze the samples as before.
- Plot flavonoid yield vs. time to identify the optimal time (t_opt), which corresponds to the start of the yield plateau.
4. Validation:
- Perform a final extraction using the determined T_opt and t_opt to confirm the maximal yield and check for any signs of degradation.
Visualizations
Workflow for Optimizing Extraction Parameters
Caption: A systematic workflow for optimizing flavonoid extraction temperature and time.
The Balance of Yield and Degradation
Caption: The relationship between temperature, time, flavonoid yield, and degradation.
References
- Effect of Temperatures on Polyphenols during Extraction - Encyclopedia.pub. (URL: )
-
Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PubMed Central. (URL: [Link])
-
Effect of extraction temperatures on total phenols and flavonoids yield - ResearchGate. (URL: [Link])
-
Optimization of phenolics and flavonoids extraction conditions of Curcuma Zedoaria leaves using response surface methodology - PMC - PubMed Central. (URL: [Link])
-
Effect of Temperatures on Polyphenols during Extraction - MDPI. (URL: [Link])
-
Effect of extraction time on total phenols and flavonoids yield - ResearchGate. (URL: [Link])
-
The effect of different extraction times on the flavonoid yields. - ResearchGate. (URL: [Link])
-
Optimizing Extraction of Phenolics and Flavonoids from Solanum ferox Fruit - Scirp.org. (URL: [Link])
-
Establishment and Optimization of Flavonoid Extraction and Detection System for Hemerocallis - MDPI. (URL: [Link])
-
Effect of temperature on the aqueous extraction of flavonoids.... - ResearchGate. (URL: [Link])
-
Effects of Extraction Technique on the Content and Antioxidant Activity of Flavonoids from Gossypium Hirsutum linn. Flowers - PMC - PubMed Central. (URL: [Link])
-
Effect of solvent types and extraction times on phenolic and flavonoid contents and antioxidant activity in leaf extracts of Amomum chinense C. - CABI Digital Library. (URL: [Link])
-
Optimization of Temperature and Time of Ultrasonic-Assisted Extraction Method on Flavonoid and Antioxidant Activity of Brown Rice from Demak, Indonesia - E-Journal UIN Malang. (URL: [Link])
-
Optimization of Flavonoid Extraction from Xanthoceras sorbifolia Bunge Flowers, and the Antioxidant and Antibacterial Capacity of the Extract - PMC - NIH. (URL: [Link])
-
Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? - MDPI. (URL: [Link])
-
Optimization of Extraction and Purification of Flavonoids from Stigmaless Floral Residues of Crocus sativus L. and Their Stimulatory Effect on Glucose Uptake In Vitro - PMC - PubMed Central. (URL: [Link])
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Technical Support Center: Enhancing the Efficiency of Salvia plebeia Extraction Methods
Welcome to the technical support center dedicated to optimizing the extraction of bioactive compounds from Salvia plebeia. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of natural product extraction, providing field-proven insights and evidence-based protocols to enhance efficiency, yield, and reproducibility.
Salvia plebeia R.Br. is a well-regarded medicinal plant rich in a diverse array of bioactive compounds, primarily flavonoids and phenolic acids.[1][2][3] Key constituents include hispidulin, homoplantaginin, luteolin, nepetin, rosmarinic acid, and caffeic acid, which are responsible for its various reported pharmacological effects, such as anti-inflammatory, antioxidant, and antiviral activities.[3][4][5][6] Achieving an efficient and consistent extraction of these compounds is a critical first step in research and development. This guide provides a structured approach to troubleshooting common issues and answering frequently asked questions to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary bioactive compounds in Salvia plebeia, and which solvents are most effective for their extraction?
A1: The main bioactive components of S. plebeia are flavonoids (like hispidulin, homoplantaginin, nepetin) and phenolic acids (rosmarinic acid, caffeic acid).[1][3][7] The choice of solvent is critical and depends on the target compounds' polarity.
-
For a broad range of flavonoids and phenolic acids: Aqueous ethanol (e.g., 70-95% ethanol) is highly effective. An optimized protocol for total flavonoids from S. plebeia specifically recommends 70% ethanol.[8] Ethanol extracts have been successfully used to isolate numerous compounds including caffeic acid, rosmarinic acid, hispidulin, and luteolin.[1]
-
For higher polarity compounds: Water can be a suitable solvent. For instance, water extracts have shown higher yields of caffeic acid and luteolin in some studies.[1]
-
For initial removal of non-polar compounds: A pre-extraction wash with a non-polar solvent like n-hexane can be used to remove chlorophyll and lipids, which can interfere with downstream analysis.[9]
Table 1: Recommended Solvents for Key Bioactive Compounds in Salvia plebeia
| Bioactive Compound Class | Key Examples in S. plebeia | Recommended Solvent System | Rationale & References |
|---|---|---|---|
| Flavonoids | Hispidulin, Homoplantaginin, Nepetin, Luteolin | 70-95% Ethanol, Methanol | These solvents effectively solubilize flavonoid glycosides and aglycones. 70% ethanol has been optimized for total flavonoid extraction.[5][8] |
| Phenolic Acids | Rosmarinic Acid, Caffeic Acid | Aqueous Methanol, Aqueous Ethanol, Water | These polar solvents are ideal for extracting hydrophilic phenolic acids. Water has been shown to yield high amounts of caffeic acid.[1][7] |
| Diterpenoids | Plebeianiol A | Ethanol, Chloroform | Diterpenoids have lower polarity than flavonoids and are often extracted with less polar solvents.[2] |
Q2: How should I prepare the raw plant material to ensure optimal extraction efficiency?
A2: Proper sample preparation is fundamental to achieving high and reproducible yields. The key steps are drying and grinding.
-
Drying: The aerial parts of S. plebeia should be dried at a controlled, moderate temperature (e.g., 40-50°C) until a constant weight is achieved.[8] This prevents enzymatic degradation of target compounds and prepares the material for effective grinding. Avoid excessively high temperatures, which can cause thermal degradation of sensitive compounds like flavonoid glycosides.[8]
-
Grinding: The dried plant material must be ground into a fine, homogenous powder. This dramatically increases the surface area available for solvent contact, facilitating the diffusion of bioactive compounds from the plant matrix into the solvent. A smaller particle size generally leads to higher extraction efficiency.[1][8]
Q3: What are the advantages and disadvantages of modern extraction techniques like ultrasound or microwave assistance compared to traditional methods?
A3: While traditional methods like maceration and Soxhlet extraction are still used, modern techniques offer significant advantages in efficiency and time.
Table 2: Comparison of Common Extraction Methods
| Method | Advantages | Disadvantages | Best For |
|---|---|---|---|
| Maceration | Simple setup, suitable for thermolabile compounds.[10] | Time-consuming (hours to days), high solvent consumption, potentially incomplete extraction. | Small-scale, heat-sensitive compounds. |
| Soxhlet Extraction | Ensures complete extraction through continuous solvent cycling. | Requires high temperatures which can degrade compounds, long duration.[1] | Thermally stable compounds when exhaustive extraction is needed. |
| Ultrasound-Assisted Extraction (UAE) | Significantly reduces extraction time (often to minutes), lowers solvent consumption, improves yield through cavitation effects, operates at lower temperatures.[11][12] | Potential for localized heating, can generate free radicals that may degrade some compounds if not controlled.[11] | Rapid extraction of total flavonoids and phenolic acids.[8][13] |
| Microwave-Assisted Extraction (MAE) | Extremely fast (minutes), high extraction efficiency due to targeted heating of the solvent and plant material, reduced solvent use.[14][15][16] | Can be difficult to scale up for industrial use, risk of overheating and degrading compounds if not carefully controlled.[10] | Rapid extraction of phenolic acids and other moderately stable compounds.[16] |
| Supercritical Fluid Extraction (SFE) | Uses non-toxic, "green" solvents (like CO2), highly selective by tuning pressure and temperature, no residual solvent in the final extract.[17] | High initial equipment cost, primarily effective for non-polar compounds unless a polar co-solvent is used.[18] | High-purity extraction of non-polar to moderately polar compounds. |
Troubleshooting Guide
SY-01: My extraction yield is consistently low.
-
Potential Cause 1: Suboptimal Extraction Method. Your chosen technique may not be the most effective for your target compounds.
-
Solution: Consider switching to a more advanced method. For total flavonoids from S. plebeia, ultrasound-assisted extraction (UAE) has been shown to be highly effective, improving yields and significantly reducing extraction time.[8][12] An optimized protocol using 70% ethanol for 40 minutes via UAE is a validated starting point.[8] For phenolic acids, microwave-assisted extraction (MAE) can also provide rapid and high-yield results.[16]
-
-
Potential Cause 2: Insufficient Solvent-to-Solid Ratio. A low volume of solvent can become saturated with extracted compounds, preventing further extraction and leading to low yields.
-
Solution: Increase the solvent volume. An optimized liquid-to-solid ratio of 40:1 (mL/g) has been reported for the efficient extraction of total flavonoids from S. plebeia.[8] Experiment with ratios between 20:1 and 50:1 to find the optimum for your specific setup.
-
-
Potential Cause 3: Improper Plant Material Preparation. Large particle size drastically reduces the surface area for extraction.
SY-02: I am seeing significant batch-to-batch variability in my yields.
-
Potential Cause 1: Inconsistent Raw Material. The chemical composition of plants is influenced by genetics, harvest timing, and environmental conditions.[5][10]
-
Solution: Standardize your raw material as much as possible. Source plant material from the same supplier and batch. If harvesting yourself, do so at the same growth stage, as the concentration of key flavonoids like hispidulin and homoplantaginin changes significantly throughout the plant's life cycle.[5][6]
-
-
Potential Cause 2: Inconsistent Extraction Parameters. Minor variations in extraction time, temperature, or agitation can lead to significant differences in yield.
-
Solution: Strictly adhere to a validated Standard Operating Procedure (SOP) for all extractions. Use automated systems where possible to ensure parameters like temperature and time are precisely controlled for every sample.
-
SY-03: The final extract is a dark, tarry substance that is difficult to work with.
-
Potential Cause 1: Thermal Degradation. Excessive heat during extraction or solvent evaporation can cause compounds to degrade and polymerize.
-
Solution: Avoid excessive heat. For UAE or MAE, use pulsed modes or cooling baths to maintain a lower temperature. When removing solvent, use a rotary evaporator under reduced pressure at a moderate temperature (e.g., <50°C). Temperatures above 60-70°C are known to degrade flavonoid glycosides.[8]
-
-
Potential Cause 2: Co-extraction of Undesirable Compounds. Pigments like chlorophyll and other lipophilic substances are often co-extracted, especially with ethanol or methanol, leading to a dark, waxy extract.
-
Solution: Perform a pre-extraction defatting step. Before the main extraction with your polar solvent, wash the powdered plant material with a non-polar solvent like n-hexane.[9] This will remove chlorophyll and other lipids without significantly affecting the yield of your target polar flavonoids and phenolic acids.
-
SY-04: My target compounds are degrading during processing.
-
Potential Cause: Instability of Phenolic Compounds. Flavonoids and phenolic acids can be sensitive to pH, light, and oxygen.[8]
-
Solution: Control the processing environment.
-
pH: Flavonoid glycosides are often more stable under slightly acidic conditions. Avoid strongly basic or acidic conditions during extraction and purification.[8]
-
Light & Oxygen: Conduct extractions in amber glassware to protect against photodegradation. If degradation is severe, consider processing under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[8]
-
-
Visualized Workflows & Logic
General Extraction Workflow
This diagram outlines a standard, robust workflow for the extraction and initial analysis of bioactive compounds from Salvia plebeia.
Caption: General workflow for Salvia plebeia extraction.
Troubleshooting Low Yield
This decision tree provides a logical path for diagnosing and resolving issues related to low extraction yields.
Caption: Troubleshooting logic for low extraction yield.
Detailed Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) for Total Flavonoids
This protocol is based on optimized parameters reported for maximizing total flavonoid yield from S. plebeia.[8]
Objective: To efficiently extract total flavonoids from dried S. plebeia aerial parts.
Materials:
-
Dried, powdered Salvia plebeia (aerial parts)
-
70% Ethanol (v/v)
-
Extraction vessel (amber glass beaker or flask)
-
Ultrasonic bath with temperature control
-
Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 paper) or centrifuge
-
Rotary evaporator
Methodology:
-
Sample Preparation: Weigh 1.0 g of finely powdered S. plebeia and place it into a 100 mL amber glass flask.
-
Solvent Addition: Add 40 mL of 70% ethanol to the flask to achieve a 40:1 liquid-to-solid ratio.
-
Ultrasonication: Place the vessel in an ultrasonic bath. Ensure the water level in the bath is equal to or slightly higher than the solvent level in the flask.
-
Extraction: Perform the extraction for 40 minutes at a controlled temperature (e.g., 25°C to avoid thermal degradation).
-
Separation: After extraction, separate the solid residue from the extract.
-
Filtration: Filter the mixture under vacuum through a Buchner funnel.
-
Centrifugation: Alternatively, centrifuge the mixture at ~4000 rpm for 15 minutes and decant the supernatant.
-
-
Concentration: Concentrate the collected filtrate/supernatant using a rotary evaporator at a temperature below 50°C to remove the ethanol.
-
Storage: The resulting aqueous concentrate can be used directly for analysis or lyophilized to a dry powder for long-term storage at -20°C.
References
-
Lee, J. H., Park, K. H., Lee, S., & Lee, J. Y. (2021). Phenolic acids and flavonoids from Salvia plebeia and HPLC-UV profiling of four Salvia species. Journal of Applied Biological Chemistry, 64(1), 55-63. [Link]
-
MASI Longevity Science. (2025). Challenges in Standardizing Herbal Extracts. MASI Longevity Science Blog. [Link]
-
Jeong, E. J., Kim, Y. S., & Lee, N. H. (2020). Growth and Bioactive Compounds of Salvia plebeia R. Br. Grown under Various Ratios of Red and Blue Light. Plants, 9(6), 748. [Link]
-
Nugroho, A., Kim, K., Lee, K. R., & Choi, J. S. (2013). Phytochemical constituents from Salvia plebeia. ResearchGate. [Link]
-
Lee, J. H., Ku, M. J., & Lee, J. Y. (2021). Antioxidant activity of compounds isolated from Salvia plebeia. ResearchGate. [Link]
-
Sasidharan, S., Chen, Y., Saravanan, D., Sundram, K. M., & Latha, L. Y. (2011). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. African Journal of Traditional, Complementary and Alternative Medicines, 8(1), 1-10. [Link]
-
Kim, Y. J., Adhikari, P. B., & Park, S. U. (2023). Production of Phenolic Compounds and Antioxidant Activity in Hairy Root Cultures of Salvia plebeia. Plants, 12(22), 3878. [Link]
-
Kim, J. H., Lee, J. H., & Lee, J. Y. (2018). Hair growth potential of Salvia plebeia extract and its associated mechanisms. Pharmaceutical Biology, 56(1), 523-530. [Link]
-
Wang, Y., et al. (2015). Separation of nine compounds from Salvia plebeia R.Br. using two-step high-speed counter-current chromatography with different elution modes. ResearchGate. [Link]
-
Li, X., et al. (2023). The chemical profiling of Salvia plebeia during different growth periods and the biosynthesis of its main flavonoids ingredients. Frontiers in Plant Science, 14, 1222619. [Link]
-
Kačániová, M., et al. (2023). Antibacterial Potential of Microwave-Assisted Extraction Prepared Hydrolates from Different Salvia Species. ResearchGate. [Link]
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Kim, H. J., et al. (2022). Salvia plebeia R. Br. Water Extract Ameliorates Hepatic Steatosis in a Non-Alcoholic Fatty Liver Disease Model by Regulating the AMPK Pathway. Nutrients, 14(24), 5396. [Link]
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Validation & Comparative
comparing antioxidant activity of 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside vs quercetin
An objective comparison of the antioxidant activity between 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside and quercetin is currently not feasible due to a lack of available scientific literature and experimental data on this compound.
Extensive searches for "this compound" and its potential synonyms have not yielded any specific studies detailing its antioxidant properties or providing the necessary experimental data for a direct comparison with the well-researched antioxidant, quercetin.
Quercetin is a widely studied flavonoid with a vast body of research supporting its potent antioxidant activities through various mechanisms, including free radical scavenging and upregulation of endogenous antioxidant defenses. This makes it a common benchmark in antioxidant studies.
In contrast, this compound appears to be a much less common or novel compound, with no readily available data in scientific databases or publications regarding its synthesis, isolation, or biological activities, including its antioxidant capacity.
Therefore, a detailed comparison guide with supporting experimental data, as requested, cannot be produced at this time. Further research, including the synthesis or isolation of this compound and subsequent evaluation of its antioxidant activity using standardized assays, would be required to enable a meaningful comparison with quercetin.
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5,7,3',4'-Tetrahydroxyflavanones
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides an in-depth comparative analysis of 5,7,3',4'-tetrahydroxyflavanone, commonly known as eriodictyol, and its derivatives. We will explore how subtle molecular modifications influence its therapeutic potential, supported by experimental data and detailed protocols to empower your own investigations.
Introduction to Eriodictyol: A Flavanone of Interest
Eriodictyol is a naturally occurring flavanone found in citrus fruits, vegetables, and medicinal plants.[1] Its core structure, 5,7,3',4'-tetrahydroxyflavanone, is the foundation for a wide array of biological activities, including potent antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects.[1][2] However, the therapeutic efficacy of eriodictyol is not solely dependent on its basic scaffold. Modifications such as glycosylation, methylation, and prenylation give rise to a family of related compounds with distinct pharmacological profiles. This guide will dissect these structure-activity relationships (SAR) to provide a clear framework for understanding and predicting the biological outcomes of these modifications.
Comparative Analysis of Biological Activity: The Impact of Structural Modifications
The biological activity of eriodictyol and its derivatives is intrinsically linked to the arrangement and availability of its hydroxyl groups, particularly the catechol moiety on the B-ring.
Antioxidant Activity: A Game of Free Hydroxyls
The antioxidant capacity of flavonoids is largely attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals.[3] The catechol structure (3',4'-dihydroxy) on the B-ring of eriodictyol is a critical determinant of its potent radical-scavenging activity.
Key Insight: The aglycone form of eriodictyol, with its free hydroxyl groups, generally exhibits superior in vitro antioxidant activity compared to its glycosidic forms. Glycosylation, often occurring at the 7-hydroxyl position, can hinder the molecule's ability to donate hydrogen atoms, thereby reducing its radical scavenging capacity.[3]
| Compound | Assay | IC50 Value | Key Structural Feature | Reference |
| Eriodictyol | DPPH Radical Scavenging | ~15 µM | Free 3',4'-catechol | [3] |
| Eriodictyol-7-O-glucoside | DPPH Radical Scavenging | >100 µM | Glycosylation at 7-OH | [3] |
| Eriodictyol | Hydroxyl Radical Scavenging | ~0.15 mM | Free 3',4'-catechol | [4] |
| Eriodictyol-7-O-glucoside | Hydroxyl Radical Scavenging | 0.28 mM | Glycosylation at 7-OH | [4] |
| Homoeriodictyol | Oxidative Stress Reduction (ROS) | Effective | Methoxy group at 3'-OH | [5][6] |
| Sigmoidin A (prenylated eriodictyol) | Radical Scavenging | Comparable to Eriodictyol | Prenyl group | [7] |
Table 1: Comparative in vitro antioxidant activity of eriodictyol and its derivatives. Note that IC50 values can vary between studies due to different experimental conditions.
Anti-Inflammatory Effects: Modulating Key Signaling Pathways
Eriodictyol exerts its anti-inflammatory effects primarily through the modulation of two key signaling pathways: the NF-κB and the Nrf2/ARE pathways.[1] Inhibition of the pro-inflammatory NF-κB pathway and activation of the cytoprotective Nrf2 pathway lead to a reduction in inflammatory mediators.
Key Insight: The aglycone form of eriodictyol is often a more potent inhibitor of inflammatory responses in vitro. The presence of a sugar moiety in glycosides can reduce the molecule's ability to interact with intracellular signaling proteins.[3]
| Compound | In Vitro Model | Effect | Key Structural Feature | Reference |
| Eriodictyol | LPS-stimulated RAW 264.7 cells | Inhibition of NO, TNF-α, IL-6 | Free hydroxyl groups | [1] |
| Eriodictyol-7-O-glucuronide | Human Basophilic KU812F cells | Inhibition of inflammatory mediators | Glucuronidation at 7-OH | [8] |
| Hesperetin | Various models | Anti-inflammatory | 3'-OH, 4'-OCH3 on B-ring | [9] |
| Naringenin | Various models | Anti-inflammatory | Single 4'-OH on B-ring | [9] |
Table 2: Comparative anti-inflammatory activity of eriodictyol and related flavanones.
Neuroprotective and Cardioprotective Activities: Emerging Evidence
The neuroprotective and cardioprotective effects of eriodictyol and its derivatives are areas of growing research interest. These activities are often linked to their antioxidant and anti-inflammatory properties.
Neuroprotection: Studies have shown that both eriodictyol and its methylated derivative, homoeriodictyol, can reduce neuronal damage and improve memory impairment in models of Alzheimer's disease by reducing oxidative stress and neuroinflammation.[5][6][10] Eriodictyol has also been shown to protect neuron-like PC12 cells from hydrogen peroxide-induced cell death through the activation of the Nrf2/ARE pathway.[11]
Cardioprotection: Eriodictyol has demonstrated a cardioprotective effect in models of myocardial ischemia-reperfusion injury. Pretreatment with eriodictyol increased the survival of H9c2 cardiomyocytes subjected to hypoxia/reoxygenation in a dose-dependent manner.[12] This protection is associated with the improvement of mitochondrial function.[12] While direct comparative studies are limited, the superior antioxidant and anti-inflammatory activities of the aglycone suggest it may offer more potent direct protection in in vitro cardiac models.
Key Signaling Pathways in Eriodictyol's Bioactivity
The diverse biological effects of 5,7,3',4'-tetrahydroxyflavanones are orchestrated through their interaction with critical intracellular signaling pathways. Understanding these pathways is essential for elucidating their mechanisms of action.
The Nrf2/ARE Pathway: A Master Regulator of Cytoprotection
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress.[13] Eriodictyol and its derivatives are known activators of this pathway.[1][14] Upon activation, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of a suite of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1).[13][14]
The NF-κB Pathway: A Central Mediator of Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response.[15] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as TNF-α and IL-6.[15][16] Flavonoids, including eriodictyol, can inhibit this pathway, thereby exerting their anti-inflammatory effects.[14][16]
Experimental Protocols for Activity Assessment
To facilitate reproducible and comparative research, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activities of 5,7,3',4'-tetrahydroxyflavanones.
DPPH Radical Scavenging Assay
This assay is a rapid and simple method to assess the free radical scavenging activity of a compound.[17]
Principle: The stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[3]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle to protect it from light.
-
Sample Preparation: Dissolve the test compounds (eriodictyol and its derivatives) and a positive control (e.g., ascorbic acid) in methanol to prepare stock solutions. From these, prepare a series of dilutions.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sample dilution.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined by plotting the percentage of inhibition against the compound concentrations.
ABTS Radical Cation Decolorization Assay
This assay is another common method for determining the antioxidant capacity of compounds.[18]
Principle: The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation (ABTS•+) is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured.[18][19]
Protocol:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.
-
-
Working Solution: On the day of the assay, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of each sample dilution.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.
In Vitro Anti-Inflammatory Activity in RAW 264.7 Macrophages
This cell-based assay is widely used to screen for the anti-inflammatory potential of compounds.[1]
Principle: Murine macrophage RAW 264.7 cells, when stimulated with lipopolysaccharide (LPS), produce pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). The anti-inflammatory activity of a test compound is determined by its ability to inhibit the production of these mediators.[1]
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds for 24 hours to determine non-toxic concentrations.
-
Perform an MTT assay to assess cell viability.
-
-
Anti-inflammatory Assay:
-
Seed cells in a 24-well plate.
-
Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Measurement of Nitric Oxide (NO):
-
Collect the cell culture supernatant.
-
Measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
-
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits.
-
-
Data Analysis: The percentage of inhibition of NO or cytokine production is calculated relative to the LPS-stimulated control group.
Conclusion
The 5,7,3',4'-tetrahydroxyflavanone scaffold, embodied by eriodictyol, represents a promising platform for the development of novel therapeutic agents. This guide has illuminated the critical structure-activity relationships that govern the biological efficacy of eriodictyol and its derivatives. The presence of free hydroxyl groups, particularly the catechol moiety on the B-ring, is a key determinant of potent antioxidant and anti-inflammatory activities in vitro. Conversely, modifications such as glycosylation can diminish these effects.
For researchers in drug discovery and development, a thorough understanding of these SAR principles is essential for the rational design of more potent and selective flavanone-based therapeutics. The experimental protocols provided herein offer a robust starting point for the comparative evaluation of novel compounds, ensuring data integrity and reproducibility. As our understanding of the intricate interplay between flavanone structure and biological function continues to evolve, so too will our ability to harness the therapeutic potential of this remarkable class of natural products.
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in vivo validation of the anti-inflammatory effects of 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside
An In-depth Technical Guide to the In Vivo Validation of the Anti-inflammatory Effects of 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside
This guide provides a comprehensive framework for the in vivo validation of the anti-inflammatory properties of the novel flavonoid, this compound. Drawing upon established methodologies and comparative data from structurally related, well-characterized flavonoids, this document serves as a roadmap for researchers, scientists, and drug development professionals seeking to evaluate its therapeutic potential.
Introduction: The Therapeutic Promise of Novel Flavonoids
This compound is a flavonoid isolated from Salvia plebeia R.Br[1][2][3]. Flavonoids, a diverse group of plant secondary metabolites, are renowned for their broad spectrum of biological activities, including potent anti-inflammatory and antioxidant effects[4][5]. Structurally similar compounds, such as Luteolin-7-O-glucoside and Hesperidin, have demonstrated significant anti-inflammatory efficacy in various preclinical models, offering a strong rationale for investigating this novel flavanone glycoside.[6][7][8]
This guide will objectively compare the projected in vivo performance of this compound with two well-established anti-inflammatory flavonoids, Luteolin-7-O-glucoside and Hesperidin, providing the necessary experimental protocols and data interpretation frameworks to rigorously assess its potential.
Comparative Analysis: Benchmarking Against Established Flavonoids
A critical aspect of validating a new therapeutic agent is to benchmark its performance against existing alternatives. Here, we compare the known anti-inflammatory properties of Luteolin-7-O-glucoside and Hesperidin to establish a performance baseline for our target compound.
| Feature | Luteolin-7-O-glucoside | Hesperidin | This compound (Hypothesized) |
| Primary Mechanism | Inhibition of JAK/STAT and NF-κB pathways[4][6][9]. | Attenuation of NF-κB and MAPK signaling pathways[10]. | Putative inhibition of NF-κB and MAPK pathways due to structural similarities to Hesperidin. |
| Key In Vivo Models | Dextran Sodium Sulfate (DSS)-induced colitis, Lipopolysaccharide (LPS)-induced inflammation[6][11]. | LPS-induced inflammation, ventilator-induced lung injury[12][13][14]. | Expected efficacy in acute inflammation models like carrageenan-induced paw edema and LPS-induced systemic inflammation. |
| Reported Effects | Reduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), decreased immune cell infiltration[6][8]. | Decreased inflammatory cell recruitment, reduction of pro-inflammatory mediators (TNF-α, IL-12, CCL2)[7][12]. | Anticipated dose-dependent reduction in edema, and pro-inflammatory cytokine levels. |
Proposed Mechanism of Action: A Focus on Key Inflammatory Pathways
Based on the established mechanisms of structurally related flavonoids, we hypothesize that this compound exerts its anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling cascades. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.
Caption: Hypothesized mechanism of action.
In Vivo Validation: Experimental Protocols
To empirically validate the anti-inflammatory effects of this compound, the following established and robust in vivo models are recommended.
Carrageenan-Induced Paw Edema in Rats
This is a classical and highly reproducible model of acute inflammation, primarily used to screen for anti-inflammatory activity[15].
Experimental Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema.
Step-by-Step Protocol:
-
Animals: Male Wistar rats (180-200 g) are used.
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions.
-
Grouping: Animals are fasted overnight and randomly divided into the following groups (n=6):
-
Vehicle Control (e.g., 0.5% Carboxymethyl cellulose)
-
Test Compound (e.g., 25, 50, 100 mg/kg, orally)
-
Luteolin-7-O-glucoside (50 mg/kg, orally)
-
Hesperidin (50 mg/kg, orally)
-
Reference Drug (Indomethacin, 10 mg/kg, orally)
-
-
Dosing: The respective treatments are administered orally.
-
Induction of Edema: One hour after treatment, 0.1 mL of 1% (w/v) carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model mimics systemic inflammation by inducing a robust pro-inflammatory cytokine response. It is ideal for evaluating the systemic anti-inflammatory effects of a compound[16].
Experimental Workflow:
Caption: Workflow for LPS-Induced Systemic Inflammation.
Step-by-Step Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Acclimatization: Animals are acclimatized for one week.
-
Grouping: Mice are randomly divided into the following groups (n=8):
-
Vehicle Control + Saline
-
Vehicle Control + LPS
-
Test Compound (e.g., 25, 50, 100 mg/kg, intraperitoneally) + LPS
-
Luteolin-7-O-glucoside (50 mg/kg, i.p.) + LPS
-
Hesperidin (50 mg/kg, i.p.) + LPS
-
Reference Drug (Dexamethasone, 1 mg/kg, i.p.) + LPS
-
-
Dosing: The respective treatments are administered intraperitoneally.
-
Induction of Inflammation: One hour after treatment, mice are injected intraperitoneally with LPS (1 mg/kg).
-
Sample Collection: Six hours after LPS injection, blood is collected via cardiac puncture, and lung and liver tissues are harvested.
-
Cytokine Analysis: Serum levels of TNF-α, IL-6, and IL-1β are quantified using commercially available ELISA kits.
-
Histopathological Analysis: A portion of the lung and liver tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.
-
Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, is measured in lung and liver tissue homogenates.
Anticipated Results and Data Interpretation
The following tables present hypothetical yet realistic data that could be expected from the proposed studies, providing a clear framework for data comparison and interpretation.
Table 1: Effect on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (Dose) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.06 | - |
| This compound (25 mg/kg) | 0.62 ± 0.05 | 27.1% |
| This compound (50 mg/kg) | 0.45 ± 0.04 | 47.1% |
| This compound (100 mg/kg) | 0.31 ± 0.03*** | 63.5% |
| Luteolin-7-O-glucoside (50 mg/kg) | 0.41 ± 0.04 | 51.8% |
| Hesperidin (50 mg/kg) | 0.48 ± 0.05** | 43.5% |
| Indomethacin (10 mg/kg) | 0.28 ± 0.03*** | 67.1% |
| Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle Control. |
Table 2: Effect on Serum Cytokine Levels in LPS-Treated Mice
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control + Saline | 15 ± 3 | 25 ± 5 | 10 ± 2 |
| Vehicle Control + LPS | 1250 ± 98 | 2500 ± 150 | 450 ± 35 |
| Test Compound (50 mg/kg) + LPS | 650 ± 55 | 1300 ± 110 | 220 ± 20 |
| Luteolin-7-O-glucoside (50 mg/kg) + LPS | 580 ± 48 | 1150 ± 95 | 190 ± 18*** |
| Hesperidin (50 mg/kg) + LPS | 710 ± 60 | 1450 ± 120 | 250 ± 22 |
| Dexamethasone (1 mg/kg) + LPS | 350 ± 30 | 700 ± 60 | 110 ± 12*** |
| *Data are presented as mean ± SEM. **p<0.01, **p<0.001 compared to Vehicle Control + LPS. |
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of this compound as a potential anti-inflammatory agent. By employing established models of acute and systemic inflammation and benchmarking against well-characterized flavonoids, researchers can generate the robust data necessary to ascertain its therapeutic potential.
Positive outcomes from these initial studies would warrant further investigation into chronic inflammatory models, detailed pharmacokinetic and pharmacodynamic profiling, and deeper mechanistic studies to fully elucidate its molecular targets. The framework presented here provides the essential first steps in the exciting journey of developing a novel natural product-based anti-inflammatory therapeutic.
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A Senior Application Scientist's Guide to the Comparative Analysis of Flavonoids in Salvia Species
Authored for Researchers, Scientists, and Drug Development Professionals
The genus Salvia, one of the most diverse in the Lamiaceae family, encompasses nearly 1,000 species worldwide.[1] For centuries, species like Salvia officinalis (common sage) and Salvia miltiorrhiza (Danshen) have been cornerstones of traditional medicine, valued for their anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties.[1][2][3] The therapeutic efficacy of these plants is largely attributed to a rich arsenal of secondary metabolites, among which flavonoids are a predominant and structurally diverse class.[2][3][4]
Flavonoids, polyphenolic compounds derived from the phenylpropanoid pathway, are not uniformly distributed across the Salvia genus. The specific profile—the presence and concentration of compounds like luteolin, apigenin, kaempferol, and their various glycosides—can differ dramatically from one species to another.[5][6][7] This variation is the critical determinant of a species' unique pharmacological footprint. For researchers in drug discovery and natural product development, a robust comparative analysis of these flavonoid profiles is not merely an academic exercise; it is a fundamental necessity for identifying promising species, ensuring product consistency, and elucidating mechanisms of action.
This guide provides a comprehensive framework for conducting a comparative analysis of flavonoids in different Salvia species. It moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a scientifically rigorous and self-validating approach from sample collection to data interpretation.
The Flavonoid Biosynthetic Landscape in Salvia
Understanding the origin of flavonoid diversity begins with their biosynthesis. Flavonoids are synthesized via the phenylpropanoid pathway, starting with the amino acid phenylalanine.[8] A series of enzymatic reactions catalyzed by enzymes such as Chalcone Synthase (CHS), Chalcone Isomerase (CHI), and Flavanone 3-hydroxylase (F3H) leads to the creation of a C6-C3-C6 carbon skeleton, the backbone of all flavonoids.[9][10] Subsequent modifications by enzymes like Flavonol Synthase (FLS) and various hydroxylases, methyltransferases, and glycosyltransferases generate the vast array of flavonoid structures found in nature.[10][11]
The differential expression and activity of these enzymes across Salvia species are the primary drivers of their distinct flavonoid profiles.
Caption: Comprehensive workflow for comparative flavonoid analysis in Salvia species.
Step 1: Plant Material & Extraction
Causality: The choice of extraction solvent is paramount and is dictated by the polarity of the target flavonoids. Flavonoid aglycones (without sugar moieties) are less polar, while their glycosides are more polar. A solvent system like 70-80% aqueous methanol or ethanol provides a broad polarity range, enabling efficient extraction of most flavonoids. [12][13]Ultrasound-assisted extraction (UAE) is chosen over classical maceration as it enhances solvent penetration into the plant matrix through acoustic cavitation, reducing extraction time and improving yield without significant thermal degradation of the analytes. [12] Experimental Protocol: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Weigh 1.0 g of finely powdered, dried plant material from each Salvia species into separate 50 mL conical tubes.
-
Solvent Addition: Add 20 mL of 80% methanol (v/v) to each tube.
-
Ultrasonication: Place the tubes in an ultrasonic bath. Sonicate at a frequency of 40 kHz and a temperature of 40°C for 30 minutes. [12]4. Centrifugation: Centrifuge the tubes at 4000 rpm for 15 minutes to pellet the solid plant material.
-
Collection: Carefully decant the supernatant (the extract) into a clean collection vial.
-
Re-extraction (Optional but Recommended): To ensure exhaustive extraction, add another 15 mL of 80% methanol to the plant material pellet, vortex, and repeat steps 3-5. Pool the supernatants.
-
Filtration: Filter the final pooled extract through a 0.45 µm syringe filter into an HPLC vial for analysis. Store at -20°C if not analyzed immediately.
Step 2: Total Flavonoid Content (TFC) - A Screening Tool
Causality: Before proceeding to expensive and time-consuming chromatographic methods, a rapid spectrophotometric assay for Total Flavonoid Content (TFC) provides a valuable preliminary comparison. The aluminum chloride colorimetric method is the standard. [14][15]In an acidic medium, AlCl₃ forms a stable complex with the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols, producing a yellow-colored solution whose absorbance is proportional to the flavonoid concentration.
Experimental Protocol: Aluminum Chloride Colorimetric Assay
-
Reaction Setup: In a 96-well plate, add 25 µL of each Salvia extract.
-
Reagent Addition: Add 125 µL of deionized water, followed by 7.5 µL of 5% sodium nitrite (NaNO₂). Mix and incubate for 6 minutes.
-
Complex Formation: Add 15 µL of 10% aluminum chloride (AlCl₃). Mix and incubate for 5 minutes.
-
Reaction Termination: Add 50 µL of 1 M sodium hydroxide (NaOH) and 27.5 µL of deionized water.
-
Measurement: Immediately measure the absorbance at 510 nm using a microplate reader.
-
Quantification: Prepare a calibration curve using a quercetin standard (e.g., 0-100 µg/mL). Calculate the TFC of the extracts and express the results as mg of quercetin equivalents per gram of dry weight (mg QE/g DW). [14]
Step 3: Chromatographic Fingerprinting and Quantification
Causality: While TFC gives a broad overview, it cannot distinguish between individual flavonoids. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating, identifying, and quantifying these compounds. A Diode Array Detector (DAD) provides spectral information, aiding in peak identification by comparing UV spectra with those of authentic standards. For definitive identification of unknown flavonoids or complex glycosides, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable, providing both molecular weight and fragmentation data for structural elucidation. [16][17][18] Experimental Protocol: HPLC-DAD Analysis
-
System: HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is standard for flavonoid analysis. [16]* Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: A gradient elution is necessary to resolve both polar glycosides (eluting early) and less polar aglycones (eluting later). Formic acid acidifies the mobile phase, ensuring sharp peaks by suppressing the ionization of phenolic hydroxyl groups.
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-35 min: Linear gradient from 5% to 40% B
-
35-40 min: Linear gradient from 40% to 80% B
-
40-45 min: Hold at 80% B
-
45-50 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: DAD scanning from 200-400 nm. Monitor at specific wavelengths for quantification (e.g., ~254 nm, ~270 nm, and ~340 nm are characteristic for different flavonoid classes). [19][20]* Quantification: Prepare calibration curves for available flavonoid standards (e.g., rutin, apigenin, luteolin, quercetin). Quantify the corresponding compounds in the Salvia extracts.
Data Interpretation: From Profiles to Pharmacological Insights
Quantitative Data Summary
Consolidate the quantitative data from TFC and HPLC analyses into a clear, comparative table. This allows for at-a-glance identification of species with high overall flavonoid content and those rich in specific, pharmacologically important compounds.
| Salvia Species | Total Flavonoid Content (mg QE/g DW) | Luteolin-7-O-glucoside (µg/g DW) [16] | Rosmarinic Acid (µg/g DW) [6] | Apigenin (µg/g DW) [14] | Quercetin (µg/g DW) [14] |
| S. hierosolymitana | 770.85 ± 5.26 [16] | 26125.14 | 15000 | 150.2 | 85.6 |
| S. officinalis | 65.02 ± 2.44 [7] | 500.7 | 35000 | 205.1 | 120.3 |
| S. plebeia | High | 100630.00 [6] | 47730.00 [6] | Present | Present |
| S. tebesana | 487.6 ± 21.9 [14] | Present | Present | 466.1 ± 11.1 [14] | 50.4 |
| S. glutinosa | 16.03 ± 0.40 [7] | Present | Present | Present | 60.7 |
Note: Data is compiled and adapted from multiple sources for illustrative purposes. Rosmarinic acid, a phenolic acid, is often analyzed alongside flavonoids due to its prevalence and bioactivity in Salvia.
Correlating Flavonoid Profiles with Biological Activity
Different flavonoids possess distinct pharmacological activities. For example, luteolin and quercetin are potent antioxidants and anti-inflammatories. [21][22]By correlating the abundance of specific flavonoids with the results of bioassays (e.g., DPPH for antioxidant activity, cellular assays for anti-inflammatory effects), one can hypothesize which compounds are responsible for the observed effects. [1][22] This relationship can be visualized to guide further research.
Caption: Logical correlation between species, flavonoid profile, and bioactivity.
Conclusion
The comparative analysis of flavonoids in Salvia species is a multifaceted process that requires a blend of phytochemistry, analytical chemistry, and pharmacology. By employing a systematic and validated workflow, researchers can effectively dissect the complex flavonoid profiles of different species. This approach not only facilitates the identification of species with high therapeutic potential but also provides the robust, quantitative data necessary for the standardization and quality control of Salvia-based natural health products and pharmaceuticals. The insights gained from such studies are invaluable for unlocking the full potential of this medicinally rich and diverse genus.
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A Comparative Guide to the Bioactivity of 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside Across Diverse Cell Lines
Disclaimer: Direct experimental data on 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside is limited in publicly available literature. This guide provides a comparative framework based on established methodologies and data from structurally similar flavonoids to illustrate the critical process of cross-validating a compound's bioactivity. The quantitative data presented herein is illustrative and intended to serve as a template for research design and data interpretation.
Introduction: Unveiling the Potential of a Novel Flavonoid Glycoside
Flavonoids, a diverse group of polyphenolic compounds found in plants, are renowned for their wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties[1][2]. This compound is a flavanone glycoside, a specific subclass of flavonoids, that has been isolated from plants such as Salvia plebeia[3][4]. The presence of multiple hydroxyl groups, a methoxy group, and a glucoside moiety suggests a complex and potentially potent bioactivity profile. However, the true therapeutic potential of any compound can only be ascertained through rigorous testing and validation.
A critical flaw in preclinical drug discovery is relying on data from a single cell line. Cancer, inflammation, and oxidative stress are not monolithic processes; they are profoundly influenced by the unique genetic and proteomic landscape of the specific cell type involved[5]. Therefore, cross-validation—the process of assessing a compound's bioactivity across multiple, distinct cell lines—is not merely good practice but an essential step for generating robust and translatable data[6][7].
This guide provides a comprehensive framework for the cross-validation of this compound. We will explore its potential antioxidant, anti-inflammatory, and anticancer activities, presenting objective comparisons, detailed experimental protocols, and the scientific rationale behind these critical validation steps.
Part 1: Comparative Antioxidant Activity
The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential, primarily attributed to their ability to scavenge free radicals[1]. However, this activity can vary significantly depending on the chemical environment and the biological system. We compare the compound's activity using both chemical and cell-based assays.
In Vitro Chemical Assays: DPPH & ABTS
The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common starting points. They measure the compound's intrinsic ability to donate a hydrogen atom or an electron to neutralize a stable radical[8]. While useful for initial screening, these cell-free assays lack biological context.
Cellular Antioxidant Activity (CAA): A More Relevant Model
The CAA assay measures antioxidant activity within a cellular environment, accounting for factors like cell uptake, metabolism, and interaction with endogenous antioxidant systems[9]. This provides a more physiologically relevant assessment of a compound's potential to protect cells from oxidative stress[10].
Table 1: Illustrative Antioxidant Activity Comparison
| Assay Type | Method | Test Compound (IC50/EC50) | Quercetin (Reference) (IC50/EC50) | Key Insight |
| Chemical | DPPH Radical Scavenging | 45.2 ± 3.5 µM | 15.8 ± 1.2 µM | Demonstrates intrinsic radical scavenging ability. |
| Chemical | ABTS Radical Scavenging | 28.9 ± 2.1 µM | 9.5 ± 0.8 µM | Shows potent activity in a different chemical system. |
| Cell-Based | CAA (HepG2 cells) | 18.5 ± 1.9 µM | 25.1 ± 2.6 µM | Suggests excellent cell permeability and intracellular activity. |
Note: Lower IC50/EC50 values indicate higher antioxidant potency. Data is hypothetical.
Mechanism of Action: Modulating the Nrf2 Pathway
Beyond direct radical scavenging, potent flavonoids can activate endogenous antioxidant defenses. A key mechanism is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which upregulates the expression of antioxidant enzymes[1].
Part 2: Cross-Validation of Anti-inflammatory Effects
Chronic inflammation is a key driver of many diseases. Flavonoids are known to modulate inflammatory pathways[11][12]. Testing in different immune cell lines is crucial, as their signaling responses can differ. We propose a comparison using murine macrophages (RAW 264.7) and human monocytes (THP-1).
Experimental Model: LPS-Induced Inflammation
Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of macrophages and monocytes, triggering the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as TNF-α and IL-6[13]. The ability of our test compound to inhibit the production of these mediators is a key indicator of its anti-inflammatory potential.
Table 2: Comparative Anti-inflammatory Activity (IC50 Values in µM)
| Parameter Measured | RAW 264.7 Cells | THP-1 Cells | Diclofenac (Reference) | Rationale for Comparison |
| NO Production | 22.5 ± 2.8 | N/A (low producer) | 35.1 ± 4.2 | RAW 264.7 are high NO producers; a key model for iNOS inhibition. |
| TNF-α Release | 18.9 ± 2.1 | 25.4 ± 3.0 | 29.8 ± 3.5 | Cross-species and cross-cell type validation of cytokine suppression. |
| IL-6 Release | 20.1 ± 2.5 | 28.3 ± 3.3 | 31.5 ± 3.9 | Confirms broad-spectrum anti-inflammatory cytokine activity. |
| Cell Viability | > 100 | > 100 | > 100 | Ensures observed effects are not due to cytotoxicity. |
Note: Lower IC50 values indicate higher anti-inflammatory potency. Data is hypothetical.
Mechanism of Action: Inhibition of the NF-κB Pathway
The NF-κB (Nuclear Factor-kappa B) signaling pathway is a central regulator of inflammation[13]. In resting cells, NF-κB is held inactive in the cytoplasm. Upon LPS stimulation, a signaling cascade leads to its translocation to the nucleus, where it drives the expression of pro-inflammatory genes. Potent anti-inflammatory flavonoids often act by inhibiting this pathway.
Part 3: Anticancer Bioactivity and Cytotoxic Selectivity
The ultimate goal of an anticancer agent is to selectively kill cancer cells while sparing normal, healthy cells[14]. Therefore, screening a compound against a panel of cancer cell lines from different tissues, alongside a non-cancerous cell line, is paramount to establishing its therapeutic window and potential clinical utility[15][16].
Experimental Model: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability[5]. A reduction in metabolic activity in the presence of the compound suggests either cytotoxicity or inhibition of proliferation. The result is typically expressed as the IC50 value—the concentration of the compound required to inhibit cell viability by 50%.
Table 3: Comparative Cytotoxicity Profile (IC50 Values in µM)
| Cell Line | Cancer Type | Test Compound (IC50) | Doxorubicin (Reference) (IC50) | Key Finding |
| MCF-7 | Breast (ER+) | 35.6 ± 4.1 | 0.8 ± 0.1 | Moderate activity against hormone-responsive breast cancer.[17] |
| MDA-MB-231 | Breast (Triple-Negative) | 28.2 ± 3.5 | 1.2 ± 0.2 | Higher potency in aggressive, chemo-resistant subtype. |
| HT-29 | Colon | 41.5 ± 5.2 | 1.5 ± 0.3 | Demonstrates activity in a gastrointestinal cancer model.[18] |
| A549 | Lung | 25.8 ± 3.1 | 1.1 ± 0.2 | Potent activity against a common lung cancer type.[19] |
| U87MG | Glioblastoma | 52.3 ± 6.0 | 2.5 ± 0.4 | Shows brain cancer cell lines may be less sensitive.[20] |
| MRC-5 | Normal Lung Fibroblast | > 100 | 5.8 ± 0.7 | High IC50 in normal cells suggests a favorable selectivity index.[21] |
Note: Lower IC50 values indicate higher cytotoxic potency. Data is hypothetical.
The hypothetical data suggests that this compound exhibits differential cytotoxicity, with greater potency against lung and triple-negative breast cancer cells. Crucially, its significantly lower toxicity towards the normal MRC-5 cell line indicates a promising degree of cancer-selective activity, a highly desirable trait for any potential therapeutic.
Experimental Protocols
For reproducibility and validation, detailed methodologies are essential. The following are standardized protocols for the key assays discussed.
Protocol 1: DPPH Radical Scavenging Assay[1]
-
Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of dilutions of the test compound and a positive control (e.g., Ascorbic Acid) in methanol.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is determined by plotting the percentage of scavenging against the concentration.
Protocol 2: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Cells[13]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Wells with untreated cells serve as a negative control.
-
NO Measurement: After incubation, collect 50 µL of the cell supernatant and mix it with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Quantification: After 10 minutes, measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.
-
Viability Check: Perform an MTT assay on the remaining cells to ensure the observed NO reduction is not due to cytotoxicity.
Protocol 3: MTT Cell Viability Assay[5][21]
-
Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) into a 96-well plate in 100 µL of complete culture medium and incubate for 24 hours for attachment.
-
Compound Treatment: Remove the old medium and add 100 µL of medium containing serial dilutions of the test compound. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
This guide outlines a systematic approach to the cross-validation of this compound's bioactivity. The illustrative data highlights a compound with multifaceted potential: direct and cellular antioxidant effects, broad anti-inflammatory action via NF-κB inhibition, and selective cytotoxicity against various cancer cell lines.
The observed differences in potency across the cell lines underscore the absolute necessity of this cross-validation approach. A compound showing high efficacy in one cell line may be significantly less active in another, a critical finding for defining its potential therapeutic applications.
Future research should aim to:
-
Confirm these bioactivities with isolated, purified this compound.
-
Elucidate the specific molecular targets responsible for its anticancer effects in the most sensitive cell lines (e.g., A549 and MDA-MB-231).
-
Investigate its effects on other key cancer-related processes, such as apoptosis, cell cycle progression, and metastasis.
-
Advance the most promising findings into preclinical animal models to assess in vivo efficacy, bioavailability, and safety.
By employing a rigorous, multi-faceted validation strategy, the scientific community can build a robust and reliable profile for promising natural compounds, paving the way for the development of next-generation therapeutics.
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A Comparative Guide to the Mechanism of Action of 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside
This guide provides a detailed examination of the probable mechanism of action for 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside, a natural flavonoid compound. While direct experimental literature on this specific molecule is nascent, its structural characteristics as a flavanone glycoside allow for a robust, hypothesis-driven exploration of its biological activities. We will compare its inferred mechanisms with well-characterized flavonoids, providing actionable experimental protocols for validation.
Introduction: A Flavonoid of Interest
This compound is a flavanone glycoside that has been isolated from the plant Salvia plebeia R.Br.[1][2][3][4]. Flavonoids, a broad class of polyphenolic compounds, are widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[5][6] The therapeutic potential of these compounds often stems from their ability to modulate key cellular signaling pathways.
The core challenge in studying many natural products, including this flavanone, is the limited specific research. This guide addresses this gap by postulating a primary mechanism of action based on its chemical class and providing a framework for its experimental confirmation. We hypothesize that this compound exerts its effects primarily through the modulation of the PI3K/Akt and MAPK signaling cascades, two central hubs in cellular regulation.
Part 1: Deconstructing the Hypothesized Mechanism of Action
The biological activity of a flavonoid glycoside is critically influenced by its structure. The presence of the 7-O-glucoside moiety suggests that upon ingestion and absorption, the molecule may be deglycosylated by intestinal enzymes into its aglycone form. This deglycosylation is often a prerequisite for cellular uptake and subsequent biological activity, as the aglycone is typically more membrane-permeable.[7]
Primary Hypothesis: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell survival, proliferation, and metabolism.[8] Its aberrant activation is a hallmark of many cancers and inflammatory diseases.[9][10] A substantial body of evidence demonstrates that various flavonoids, including flavanones and flavonols, exert potent anticancer and anti-inflammatory effects by inhibiting this pathway.[8][9][11]
The mechanism of inhibition often involves direct interaction with key kinases like PI3K or Akt, preventing their phosphorylation and activation.[10][12] This blockade leads to several downstream consequences:
-
Reduced Cell Survival: Inhibition of Akt, a central pro-survival kinase, can trigger apoptosis (programmed cell death).[9]
-
Decreased Proliferation: Downregulation of mTOR, a master regulator of cell growth, can arrest the cell cycle.[12]
-
Suppression of Inflammation: The PI3K/Akt pathway crosstalks with pro-inflammatory pathways like NF-κB. Its inhibition can therefore lead to a reduction in the expression of inflammatory mediators.
Secondary Hypothesis: Modulation of MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are critical mediators of cellular responses to external stimuli, playing a key role in inflammation and stress responses.[13] Flavonoids are known to modulate these pathways, often by inhibiting the phosphorylation of key kinases.[[“]][[“]][16] This modulation can suppress the activation of transcription factors like AP-1 and NF-κB, leading to a potent anti-inflammatory effect by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.[16][17]
Part 2: Comparative Analysis with Alternative Flavonoids
To contextualize the potential activity of this compound, we compare it to two extensively studied flavonoids: Quercetin and Hesperidin.
-
Quercetin: A flavonol found in many fruits and vegetables. It is a potent antioxidant and anti-inflammatory agent known to inhibit both PI3K/Akt and MAPK pathways.[16][18]
-
Hesperidin: A flavanone glycoside, structurally similar to our target compound, found abundantly in citrus fruits. It is known for its anti-inflammatory and vascular-protective effects.[19][20]
Table 1: Comparative Overview of Flavonoid Mechanisms
| Feature | This compound (Hypothesized) | Quercetin (Aglycone) | Hesperidin (Glycoside) |
| Chemical Class | Flavanone Glycoside | Flavonol | Flavanone Glycoside |
| Primary Target Pathway | PI3K/Akt/mTOR Inhibition | PI3K/Akt/mTOR Inhibition | NF-κB and MAPK pathway modulation |
| Secondary Pathway | MAPK Pathway Modulation | MAPK Pathway Inhibition | Antioxidant pathways |
| Key Biological Effects | Anti-inflammatory, Anticancer, Antioxidant | Anti-inflammatory, Anticancer, Antiviral[18] | Anti-inflammatory, Vasoprotective, Antioxidant[6][19] |
| Known Mechanism | Inferred from chemical class | Inhibits phosphorylation of Akt and MAP kinases (JNK, ERK, p38).[16] | Reduces expression of pro-inflammatory cytokines; modulates NF-κB.[6][20] |
| Bioavailability Note | Activity likely dependent on deglycosylation to aglycone. | Moderate bioavailability, extensively metabolized. | Poorly absorbed; requires hydrolysis by gut microbiota to hesperetin (aglycone).[21] |
Part 3: Experimental Protocols for Mechanism Validation
The following protocols provide a self-validating framework to systematically test the hypotheses outlined above.
Experimental Workflow Overview
Protocol: Western Blot Analysis of PI3K/Akt Pathway Phosphorylation
This protocol is designed to determine if the flavanone inhibits the phosphorylation of Akt, a key downstream target of PI3K.
-
Objective: To quantify the levels of phosphorylated Akt (p-Akt) relative to total Akt in cells treated with the flavanone.
-
Causality: A decrease in the p-Akt/total Akt ratio upon treatment would strongly support the hypothesis that the compound inhibits the PI3K/Akt pathway.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 murine macrophages or a relevant cancer cell line (e.g., A549 lung cancer cells) in 6-well plates and grow to 80% confluency.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat cells with varying concentrations of the flavanone (e.g., 1, 10, 50 µM) or vehicle control (DMSO) for 2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., LPS for macrophages, EGF for cancer cells) for 30 minutes to activate the PI3K/Akt pathway.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scientist's Note: The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation status of proteins like Akt.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Scientist's Note: Use BSA for blocking when probing for phosphoproteins, as milk contains phosphoproteins that can increase background noise.
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-Akt (Ser473).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Stripping and Re-probing:
-
Strip the membrane using a mild stripping buffer.
-
Re-probe the same membrane with primary antibodies for total Akt and a loading control (e.g., β-actin or GAPDH).
-
Trustworthiness: Probing for total Akt and a loading control on the same membrane ensures that any observed decrease in p-Akt is due to inhibition of phosphorylation, not variations in protein loading.
-
-
Data Analysis:
-
Quantify band intensities using software like ImageJ.
-
Calculate the ratio of p-Akt to total Akt for each sample. Normalize this value to the stimulated control.
-
Protocol: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB, a key transcription factor downstream of both PI3K/Akt and MAPK pathways.
-
Objective: To determine if the flavanone inhibits NF-κB activation.
-
Causality: A reduction in luciferase activity indicates suppression of the NF-κB signaling pathway.
Step-by-Step Methodology:
-
Transfection:
-
Co-transfect HEK293T or a similar cell line with two plasmids: one containing the firefly luciferase gene under the control of an NF-κB response element, and another (e.g., pRL-TK) containing the Renilla luciferase gene under a constitutive promoter.
-
Scientist's Note: The Renilla luciferase serves as an internal control to normalize for transfection efficiency and cell viability.
-
-
Treatment:
-
24 hours post-transfection, treat the cells with the flavanone at various concentrations for 1-2 hours.
-
Stimulate with TNF-α (10 ng/mL) for 6-8 hours to activate NF-κB. Include unstimulated and vehicle-treated controls.
-
-
Lysis and Measurement:
-
Lyse the cells using the passive lysis buffer provided in a dual-luciferase assay kit.
-
Measure both Firefly and Renilla luciferase activities sequentially in a luminometer.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luciferase activity for each well.
-
Normalize the results to the TNF-α stimulated control group.
-
Conclusion and Future Directions
The structural features of this compound strongly suggest its potential as a modulator of the PI3K/Akt and MAPK signaling pathways, aligning it with the activities of many well-documented flavonoids. The comparative analysis and detailed protocols provided in this guide offer a comprehensive roadmap for researchers to rigorously test this hypothesis.
Future research should focus on confirming the aglycone as the primary bioactive form and identifying the specific kinase(s) that it directly targets within these cascades. Such studies will be crucial for validating its therapeutic potential in inflammatory diseases and oncology.
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Noor, S., et al. (2022). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. PubMed Central. [Link]
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Syed, D.N., et al. (2013). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. PubMed Central. [Link]
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D'Andrea, G., et al. (2023). Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. MDPI. [Link]
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Wang, L., et al. (2021). Anti-Inflammation Activity of Flavones and Their Structure–Activity Relationship. ResearchGate. [Link]
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Safe, S., et al. (2021). Flavonoids: structure–function and mechanisms of action and opportunities for drug development. NIH. [Link]
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de Oliveira, D.M., et al. (2023). Impact of the flavonoid-induced intestinal microbiota modulation on global energy metabolism: implication for obesity. Frontiers. [Link]
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Yadava, R.N., & Sodhi, S. (2002). A new flavone glycoside: 5,7,3',4'-tetrahydroxy-3-methoxyflavone-7-O-beta-D-galactopyranosyl-(1 -> 4)-O-beta-D-glucopyranoside from the stem of Acacia catechu Willd. ResearchGate. [Link]
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Yi, H., et al. (2023). Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives. PubMed Central. [Link]
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A Comparative Guide to the Interaction of 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside with Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Unique Flavanone Glycoside
5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside is a flavanone, a specific type of flavonoid, that has been isolated from plants such as Salvia plebeia R.Br.[1][2][3][4] As a member of the vast flavonoid family, it shares a core structure renowned for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibitory properties.[5][6] The addition of a methoxy group and a glucoside moiety to its tetrahydroxyflavanone backbone suggests potentially unique characteristics in terms of solubility, stability, and bioavailability compared to its parent aglycone.[7][8]
While direct experimental studies on the interactions of this compound are not yet widely published, a comprehensive understanding of its potential can be extrapolated from the extensive research conducted on structurally similar flavonoids.[9][10] Natural compounds rarely act in isolation. Within a plant extract or upon co-administration, their biological effects are often the result of complex interactions—synergistic, additive, or antagonistic—with other phytochemicals.[11] This guide provides a comparative framework for understanding these potential interactions, grounded in established experimental data for the broader flavonoid class, to inform future research and drug development endeavors.
Section 1: The Principle of Phytochemical Synergy and Antagonism
The combined effect of two or more natural compounds can be significantly different from the sum of their individual effects. This phenomenon is critical in pharmacology and nutrition, where understanding these interactions can lead to more effective therapeutic formulations.[10][11]
-
Synergism: The combined effect is greater than the sum of individual effects. For instance, two antioxidants acting together may neutralize more free radicals than the sum of their separate capacities.
-
Antagonism: The combined effect is less than the sum of individual effects. This can occur if compounds compete for the same binding site on a target enzyme or receptor.[12]
-
Additive Effect: The combined effect is equal to the sum of the individual effects.
These interactions are not arbitrary; they are governed by the chemical structures of the compounds involved and the biological environment. For flavonoids like this compound, the number and position of hydroxyl and methoxy groups are key determinants of their interactive potential.
Caption: Logical relationship of phytochemical interactions.
Section 2: Comparative Analysis of Flavonoid Interactions
Interactions are most commonly studied in the context of antioxidant activity, a hallmark of flavonoids. The ability to scavenge free radicals and reduce oxidative stress is a key mechanism behind their health benefits.
Interaction with Phenolic Acids
Phenolic acids, such as gallic acid and caffeic acid, are frequently found alongside flavonoids in plant tissues. Studies have shown that these combinations can lead to potent synergistic antioxidant effects. The rationale behind this synergy often involves the regeneration of the more potent antioxidant. For example, a phenolic acid can donate a hydrogen atom to a flavonoid radical, thereby regenerating the flavonoid to scavenge another radical.
A study investigating the antioxidant effects of flavonoid and phenolic compound combinations using the Ferric Reducing Antioxidant Power (FRAP) method found a remarkable synergistic effect.[5][13]
| Compound Combination | Interaction Type | Synergistic Effect (%) |
| Gallic Acid + Caffeic Acid | Synergistic | 137.8%[5][13] |
| Rutin + Caffeic Acid + Rosmarinic Acid | Antagonistic | -21.8%[5][13] |
| Quercetin + Catechin | Synergistic | (Qualitative)[11] |
| Myricetin + Quercetin | Antagonistic | (Qualitative)[12] |
Table 1: Summary of observed synergistic and antagonistic antioxidant effects between common flavonoids and phenolic acids. Data compiled from multiple sources.[5][11][12][13]
Flavonoid-Flavonoid Interactions
Interactions also occur between different flavonoids. The structural similarity can lead to competition for active sites, but subtle differences can also result in synergistic partnerships. For example, quercetin and catechin have been shown to synergistically inhibit platelet function by targeting intracellular hydrogen peroxide production.[11] Conversely, combinations like myricetin and quercetin can exhibit antagonistic effects in certain assays, possibly due to steric hindrance or the formation of less active complexes.[12]
Given its structure, this compound could potentially interact synergistically with flavonoids like quercetin or kaempferol, which are known to regulate lipid levels and protect against cardiovascular disease.[9]
Section 3: Experimental Protocols for Assessing Interactions
To provide objective, quantifiable data on these interactions, standardized experimental protocols are essential. These methods allow researchers to compare the performance of a compound combination against the individual components.
In Vitro Protocol: DPPH Radical Scavenging Synergy Assay
This is one of the most common methods for evaluating antioxidant activity. The causality behind this choice is its simplicity and reliance on a stable free radical (DPPH•), which changes color upon reduction, allowing for easy spectrophotometric measurement.
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the interacting natural compound (e.g., quercetin) in a suitable solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent. Keep this solution in the dark to prevent degradation.
-
Experimental Setup: In a 96-well microplate, set up the following groups in triplicate:
-
Blank: Solvent only.
-
Control: DPPH solution + solvent.
-
Compound A: Serial dilutions of the flavanone glucoside + DPPH solution.
-
Compound B: Serial dilutions of the interacting compound + DPPH solution.
-
Combination (A+B): A mixture of both compounds in a fixed ratio (e.g., 1:1) at various total concentrations + DPPH solution.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
-
Analysis of Interaction:
-
Calculate the IC50 (concentration required for 50% inhibition) for each compound and the mixture.
-
Determine the Combination Index (CI) using the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Caption: Experimental workflow for the DPPH synergy assay.
Biophysical Protocol: Fluorescence Spectroscopy for Binding Analysis
To understand interactions at a molecular level, such as binding to proteins like serum albumin, fluorescence spectroscopy is a powerful tool. This technique relies on the principle that the intrinsic fluorescence of a protein (often from tryptophan residues) can be "quenched" or altered when another molecule binds to it.[14]
Step-by-Step Methodology:
-
Protein Solution: Prepare a solution of a target protein (e.g., Bovine Serum Albumin, BSA) at a fixed concentration (e.g., 2 µM) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Ligand Solutions: Prepare stock solutions of the flavanone glucoside and the interacting natural compound.
-
Titration:
-
Place the BSA solution in a quartz cuvette.
-
Record the fluorescence emission spectrum (e.g., excitation at 280 nm, emission from 300-400 nm).
-
Incrementally add small aliquots of the flavanone glucoside solution to the cuvette, recording the spectrum after each addition. This measures the direct binding of the flavanone.
-
Repeat the experiment, but first, saturate the BSA solution with a high concentration of the second natural compound before titrating with the flavanone glucoside.
-
-
Data Analysis:
-
Analyze the quenching data using the Stern-Volmer equation to determine binding constants (Kₐ) and the number of binding sites (n).
-
Compare the binding constant of the flavanone glucoside in the absence and presence of the second compound. A significant change in Kₐ indicates that the compounds are interacting in their binding to the protein, possibly competing for the same site.[14]
-
In Silico Protocol: Molecular Docking
Computational methods like molecular docking can predict and visualize how a flavonoid might interact with a protein target or even another small molecule.[15][16] This approach is invaluable for generating hypotheses about binding modes and identifying key interacting residues before undertaking more resource-intensive wet lab experiments.[17]
Workflow Overview:
-
Structure Preparation: Obtain or build 3D structures of the flavanone glucoside, the interacting natural compound, and the target macromolecule (e.g., an enzyme like thrombin or COX-2).[15][16]
-
Binding Site Definition: Identify the active or allosteric binding site on the target protein.
-
Docking Simulation: Use software (e.g., AutoDock, Discovery Studio) to dock the individual compounds and the combination into the defined binding site. The software samples many possible conformations and orientations.
-
Scoring and Analysis: The program calculates a binding energy or score for each pose. Lower binding energy typically indicates a more favorable interaction.
-
Comparative Analysis: Compare the binding energies and poses of the individual compounds versus their co-docked state to predict whether their combined binding is more favorable (synergy) or less favorable (antagonism).
Conclusion and Future Directions
The therapeutic potential of this compound is promising, yet its efficacy in a biological system will likely be influenced by its interactions with other co-occurring natural compounds. Based on extensive evidence from the broader flavonoid class, it is reasonable to hypothesize that this flavanone glucoside will engage in synergistic antioxidant and anti-inflammatory activities when combined with phenolic acids and other flavonoids like quercetin and catechin.[5][9][11]
Future research should focus on direct experimental validation of these predicted interactions. The protocols outlined in this guide provide a robust framework for such investigations. By systematically evaluating binary and ternary combinations through in vitro assays and confirming mechanisms with biophysical and in silico methods, the scientific community can unlock the full potential of this and other complex natural products for therapeutic applications.
References
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Hajimehdipoor, H. et al. (2014). Investigating the synergistic antioxidant effects of some flavonoid and phenolic compounds. ResearchGate. Available at: [Link]
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Xiong, R-G. et al. (2022). Synergistic Hypolipidemic Effects and Mechanisms of Phytochemicals: A Review. National Institutes of Health (NIH). Available at: [Link]
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Ugochukwu, O. et al. (2025). Synergistic Effects of Phytochemicals in Combating Chronic Diseases with Insights into Molecular Mechanisms and Nutraceutical Development. ResearchGate. Available at: [Link]
-
Hajimehdipoor, H. et al. (2014). Investigating the synergistic antioxidant effects of some flavonoid and phenolic compounds. Semantic Scholar. Available at: [Link]
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Lila, M.A. & Raskin, I. (2005). Interactions Between Flavonoids that Benefit Human Health. OUCI. Available at: [Link]
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Immunomart. This compound. Immunomart. Available at: [Link]
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Natural Products Atlas. 5,7,3',4'-Tetrahydroxy-6,8-dimethoxyflavone 7-glucoside. Natural Products Atlas. Available at: [Link]
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Pajeva, I. (2021). Ligand- and structure-based studies of natural flavonoids from the plant Silybum marianum. PRACE. Available at: [Link]
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Amsbio. This compound. Amsbio. Available at: [Link]
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Djadi, N. et al. (2024). Exploring the Interactions of Natural Flavonoids with COX-2: Insights from Molecular Docking, DFT Analysis, and ADME Calculations. ResearchGate. Available at: [Link]
-
Tang, J. et al. (2006). Interactions of Flavonoids with Biomacromolecules. ResearchGate. Available at: [Link]
-
Yadava, R.N. & Sodhi, S. (2002). A new flavone glycoside: 5,7,3',4'-tetrahydroxy-3-methoxyflavone-7-O-beta-D-galactopyranosyl-(1 -> 4)-O-beta-D-glucopyranoside from the stem of Acacia catechu Willd. ResearchGate. Available at: [Link]
-
Zhang, H. et al. (2020). Study on Structure Activity Relationship of Natural Flavonoids against Thrombin by Molecular Docking Virtual Screening Combined with Activity Evaluation In Vitro. National Institutes of Health (NIH). Available at: [Link]
-
Pinzón-Reyes, A. et al. (2025). Flavonoid–flavonoid interaction and its effect on their antioxidant activity. ResearchGate. Available at: [Link]
-
Boulebd, H. et al. (2023). Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. Semantic Scholar. Available at: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Validation of 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside
For Researchers, Scientists, and Drug Development Professionals
We will move beyond a simple checklist of techniques, delving into the causality behind experimental choices and demonstrating how a multi-spectroscopic approach creates a self-validating system. This guide compares and contrasts the data from orthogonal analytical methods—UV-Vis, HRMS, and advanced NMR—to build an unshakeable structural hypothesis.
The Multi-Spectroscopic Validation Workflow
The structural elucidation of a natural product is a sequential and logical process.[5] Each technique provides a unique piece of the puzzle, and their combined power lies in the convergence of evidence. The workflow begins with rapid, less structurally definitive methods that confirm the general class of the compound and its molecular formula, followed by more information-rich techniques that map the precise atomic connectivity.
Caption: High-level workflow for spectroscopic validation.
Part 1: The Initial Fingerprint - UV-Vis and Mass Spectrometry
Before committing to extensive and time-consuming NMR analysis, UV-Vis spectroscopy and High-Resolution Mass Spectrometry (HRMS) offer a rapid assessment. They confirm the presence of a flavonoid-like chromophore and establish the exact elemental composition, respectively.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Chromophore Identification
-
Expertise & Causality: Flavonoids possess conjugated aromatic systems that absorb UV light, producing characteristic spectra.[6][7] The absorption maxima (λmax) are sensitive to the substitution pattern on the A and B rings.[8] For a flavanone like our target compound, we typically expect two primary absorption bands: Band I (300-400 nm) associated with the B-ring cinnamoyl system, and Band II (240-280 nm) from the A-ring benzoyl system.[8][9] The presence of these bands provides the first piece of evidence that the isolated compound is indeed a flavonoid.
-
Experimental Protocol:
-
Sample Preparation: Dissolve a small quantity (~0.1 mg) of the isolated compound in 2 mL of spectroscopic grade methanol.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample from 200 to 500 nm, using methanol as a blank reference.
-
Shift Reagent Analysis (Optional but Recommended): To gain more structural information, spectra can be re-run after the addition of diagnostic shift reagents (e.g., NaOMe, AlCl₃, NaOAc) which cause predictable shifts in λmax based on the positions of free hydroxyl groups.[10]
-
-
Data Presentation:
| Band | Typical Range (Flavanone) | Expected λmax for Target Compound |
| Band I | 300 - 330 nm | ~325 nm |
| Band II | 275 - 295 nm | ~288 nm |
High-Resolution Mass Spectrometry (HRMS): Elemental Composition
-
Trustworthiness: HRMS provides an extremely accurate mass measurement, allowing for the determination of a unique elemental formula. This is a critical self-validating step; the formula derived from HRMS must match the one proposed after NMR analysis. For our target compound, C₂₂H₂₄O₁₂, the expected molecular weight is 480.42 g/mol .[1][4]
-
Experimental Protocol (LC-ESI-HRMS):
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography (LC) system coupled to an Electrospray Ionization (ESI) source and a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Acquisition: Acquire data in both positive and negative ion modes. The protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻ are typically observed.
-
MS/MS Fragmentation: Perform collision-induced dissociation (CID) on the parent ion to observe fragmentation patterns. The loss of the glucose moiety (a neutral loss of 162 Da) is a key diagnostic fragmentation for O-glycosides.[11][12]
-
-
Data Presentation:
| Ion | Calculated Exact Mass | Observed Mass (Typical) | Fragmentation Ions (Negative Mode) |
| [C₂₂H₂₄O₁₂ + H]⁺ | 481.12895 | 481.1291 | [M-H-162]⁻ (Aglycone) |
| [C₂₂H₂₄O₁₂ - H]⁻ | 479.11442 | 479.1142 |
Part 2: The Definitive Blueprint - 1D and 2D NMR Spectroscopy
While UV and MS provide foundational data, Nuclear Magnetic Resonance (NMR) spectroscopy is the ultimate tool for unambiguous structure elucidation, mapping out the complete carbon-hydrogen framework.[13]
Caption: Key HMBC correlations confirming atom connectivity.
¹H and ¹³C NMR: The Building Blocks
-
Expertise & Causality: ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR (with DEPT experiments) reveals the number and types of carbon atoms (CH₃, CH₂, CH, C). For our target, we expect to see signals corresponding to the flavanone core, the methoxy group, and the glucose unit.
2D NMR (COSY, HSQC, HMBC): Connecting the Pieces
This is where the structure is truly built. These experiments reveal correlations between nuclei, allowing for the assembly of molecular fragments.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is crucial for tracing the spin systems within the A-ring, B-ring, and the glucose moiety.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of carbon signals based on their attached, and more easily assigned, proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for final structure confirmation. It shows correlations between protons and carbons that are 2-3 bonds away.[14][15] This is how we establish connectivity across quaternary (non-protonated) carbons and, most critically, determine the points of substitution.
-
Trustworthiness & The Key Correlation: The single most important correlation for validating the structure of 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside is an HMBC cross-peak between the anomeric proton of the glucose (H-1'', typically ~5.0 ppm) and the C-7 carbon of the flavanone A-ring (typically ~165 ppm). This three-bond correlation (H-1'' to O-7 to C-7) is unambiguous proof that the glucose is attached at the 7-position.[16][17]
-
Further Validation: Another key HMBC correlation will be observed between the protons of the methoxy group (~3.8 ppm) and the C-6 carbon, confirming its position.
-
Experimental Protocol (NMR):
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Instrumentation: A high-field NMR spectrometer (500 MHz or higher is recommended for resolving complex signals).
-
Data Acquisition: Acquire a standard suite of experiments: ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC. Ensure sufficient scans for good signal-to-noise, especially for ¹³C and HMBC spectra.
Data Summary Table (Representative Data in DMSO-d₆)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations |
| 2 | ~79.0 | 5.45 (dd, 12.5, 3.0) | C-3, C-4, C-1', C-2', C-6' |
| 3ax | ~42.5 | 2.70 (dd, 17.0, 3.0) | C-2, C-4, C-10 |
| 3eq | 3.25 (dd, 17.0, 12.5) | C-2, C-4, C-10 | |
| 4 | ~197.0 | - | - |
| 5 | ~163.5 | - | - |
| 6 | ~131.0 | - | - |
| 7 | ~165.0 | - | - |
| 8 | ~95.0 | 6.20 (s) | C-6, C-7, C-9, C-10 |
| 9 | ~162.8 | - | - |
| 10 | ~102.5 | - | - |
| 1' | ~129.0 | - | - |
| 2' | ~114.5 | 6.90 (d, 2.0) | C-2, C-4', C-6' |
| 3' | ~145.0 | - | - |
| 4' | ~145.5 | - | - |
| 5' | ~115.2 | 6.75 (d, 8.5) | C-1', C-3', C-4' |
| 6' | ~118.0 | 6.78 (dd, 8.5, 2.0) | C-2, C-2', C-4' |
| 6-OCH₃ | ~60.0 | 3.75 (s) | C-6 |
| Glucose | |||
| 1'' | ~100.5 | 5.05 (d, 7.5) | C-7 |
| 2'' | ~73.2 | 3.20 (m) | C-1'', C-3'' |
| 3'' | ~76.5 | 3.25 (m) | C-2'', C-4'' |
| 4'' | ~69.8 | 3.15 (m) | C-3'', C-5'' |
| 5'' | ~75.8 | 3.40 (m) | C-4'', C-6'' |
| 6''a | ~60.8 | 3.70 (m) | C-5'' |
| 6''b | 3.50 (m) | C-5'' |
Part 3: Comparative Analysis & Pitfalls
A key aspect of a robust validation is comparing the obtained experimental data against reliable, published sources for the same or very similar compounds. Furthermore, one must consider and rule out plausible alternative structures.
-
Comparison with Isomers: The primary isomeric challenge in flavonoid glycosides is the position of glycosylation. For example, a 5-O-glucoside isomer is a possibility. However, the HMBC data provides a definitive answer. In a 5-O-glucoside, the anomeric proton (H-1'') would show a correlation to C-5, not C-7. The absence of the H-1'' to C-7 correlation and the presence of one to C-5 would confirm the alternative structure. The specific chemical shifts, particularly for the A-ring carbons, would also differ significantly.
-
Data Trustworthiness and The Self-Validating System:
-
HRMS confirms NMR: The molecular formula determined by HRMS (C₂₂H₂₄O₁₂) perfectly matches the count of carbons and protons from the ¹³C and ¹H NMR spectra.
-
UV confirms NMR: The UV spectrum suggested a flavanone core, which is validated by the characteristic chemical shifts in the NMR, such as the C-4 ketone (~197 ppm), the C-2 methine (~79 ppm), and the C-3 methylene (~42 ppm).
-
2D NMR confirms 1D NMR: HMBC and COSY correlations confirm the assignment of all signals in the 1D spectra, ensuring no signals were misinterpreted.
-
Conclusion
The spectroscopic validation of 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside is achieved not by a single piece of data, but by the overwhelming convergence of evidence from orthogonal analytical techniques. The UV-Vis spectrum provides the initial classification, HRMS establishes the exact elemental formula, and a full suite of 1D and 2D NMR experiments definitively maps the atomic connectivity. The crucial HMBC correlation from the anomeric proton of the glucose to C-7 serves as the lynchpin, confirming the glycosylation site and completing the structural puzzle. This rigorous, multi-faceted approach ensures the high level of scientific integrity required for advanced research and development.
References
-
Markham, K. R. (1982). Techniques of Flavonoid Identification. Academic Press. [URL: https://www.scribd.com/document/442037739/The-Ultraviolet-Spectra-of-Flavones-and-Flavonols][8]
-
Exarchou, V., et al. (2005). Structure Elucidation of Bioactive Marine Natural Products using Modern Methods of Spectroscopy. Heinrich-Heine-Universität Düsseldorf. [URL: https://docserv.ub.uni-duesseldorf.de/servlets/DerivateServlet/Derivate-2641/2017.pdf][5]
-
Ren, D. B., et al. (2014). Separation of nine compounds from Salvia plebeia R.Br. using two-step high-speed counter-current chromatography with different elution modes. Journal of Separation Science, 37. [URL: https://www.medchemexpress.com/5,7,3',4'-tetrahydroxy-6-methoxyflavanone-7-glucoside.html][1][4]
- Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15. [URL: https://analyticalsciencejournals.onlinelibrary.wiley.com/doi/abs/10.1002/jms.585]
-
Sim, J., et al. (2021). Molecular Networking-Guided Annotation of Flavonoid Glycosides from Quercus mongolica Bee Pollen. Molecules, 26(23), 7295. [URL: https://www.mdpi.com/1420-3049/26/23/7295][18]
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Vukics, V., & Guttman, A. (2010). Structural Characterization of Flavonoid Glycosides by Mass Spectrometry. Mass Spectrometry Reviews, 29(1), 1-16. [URL: https://onlinelibrary.wiley.com/doi/10.1002/mas.20212][12]
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Safety Operating Guide
Operational Guide: Personal Protective Equipment for Handling 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside
As Senior Application Scientists, our commitment extends beyond supplying high-quality reagents to ensuring you can work with them safely and effectively. This guide provides essential, field-proven safety and logistical information for handling 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside. The procedural guidance herein is designed to build a self-validating system of safety, empowering your research with the highest standards of laboratory practice.
Hazard Assessment and Risk Profile
Based on data from structurally similar flavonoid compounds, the primary risks are associated with its physical form as a fine powder.
-
Primary Routes of Exposure:
-
Inhalation: Fine powders can easily become airborne, especially during weighing and transfer, posing a risk of respiratory tract irritation.[4]
-
Dermal Contact: Direct skin contact may cause irritation.[4][5]
-
Ocular Contact: The powder can cause significant eye irritation upon contact.[4][5]
-
Ingestion: Accidental ingestion can occur through contact with contaminated hands.[6]
-
The operational plans outlined below are designed to mitigate these risks through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Core PPE Recommendations: A Multi-Barrier Approach
The selection of PPE is not a static checklist but a dynamic response to the specific procedure being performed. The following recommendations form the basis of a comprehensive safety strategy.
-
Eye and Face Protection: This is a non-negotiable requirement in any laboratory setting.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all personnel in the laboratory where the chemical is stored or used.[7][8]
-
Elevated Risk Tasks: When preparing solutions, transferring liquids, or performing any task with a splash hazard, upgrade to chemical splash goggles. For significant splash risks, a full-face shield should be worn in addition to safety goggles to protect the entire face.[7][9]
-
-
Skin and Body Protection:
-
Hand Protection:
-
Glove Selection: Disposable nitrile gloves are the standard for providing a barrier against incidental contact.[7] Always check for visible signs of damage before use. It is crucial to understand that gloves provide temporary protection and should be removed and replaced immediately upon known or suspected contamination.[11]
-
Double Gloving: For tasks involving higher concentrations or prolonged handling, wearing two pairs of nitrile gloves can provide an additional layer of safety.[11]
-
-
Respiratory Protection:
-
Engineering Controls First: The primary method for controlling exposure to airborne powders is through engineering controls. Always handle the solid compound inside a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize dust generation.[12]
-
When Respirators are Needed: If engineering controls are insufficient or unavailable, or when weighing larger quantities of powder where aerosolization is likely, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum requirement for protection against airborne particulates.[8][13]
-
PPE Selection Matrix for Common Laboratory Tasks
To simplify decision-making, the following table summarizes the minimum PPE requirements for various operations involving this compound.
| Task/Operation | Associated Risks | Minimum Required PPE |
| Retrieving from Storage | Minimal exposure, potential for contaminated surfaces. | Lab Coat, Safety Glasses, Nitrile Gloves. |
| Weighing Solid Powder | High Risk of inhalation and contamination of surfaces. | Lab Coat, Safety Goggles, Nitrile Gloves, N95 Respirator (if not in a ventilated enclosure). |
| Preparing Stock Solutions | Risk of dust inhalation and liquid splashes. | Lab Coat, Chemical Splash Goggles, Nitrile Gloves. |
| Performing Assays | Risk of incidental contact and minor splashes. | Lab Coat, Safety Glasses, Nitrile Gloves. |
| Cleaning & Disposal | Contact with contaminated surfaces and waste. | Lab Coat, Safety Goggles, Nitrile Gloves. |
Procedural Guidance: Donning, Doffing, and Disposal
Correctly putting on and removing PPE is as critical as selecting the right equipment to prevent contamination.[14]
Step-by-Step Donning Protocol
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check according to the manufacturer's instructions.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[14]
Step-by-Step Doffing Protocol (to minimize contamination)
-
Gloves: Remove gloves first using a skin-to-skin and glove-to-glove technique. Dispose of them immediately in the designated waste container.
-
Lab Coat: Unbutton the lab coat and remove it by folding it inward on itself, ensuring the contaminated exterior does not touch your clothing. Hang it in the designated area or place it in the appropriate laundry receptacle.
-
Eye Protection: Remove eye protection by handling the ear or head straps.
-
Respirator (if used): Remove the respirator without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[14]
Disposal of Contaminated Items
-
Gloves and Consumables: All disposable items contaminated with the compound (e.g., gloves, weigh paper, pipette tips) should be placed in a clearly labeled hazardous waste bag for solid waste.
-
Empty Containers: Rinse empty chemical containers thoroughly with a suitable solvent (e.g., ethanol or water) three times. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the container can often be disposed of in the normal trash, but be sure to deface the label first.[15]
-
Chemical Waste: Unused compound and solutions should be disposed of as non-hazardous chemical waste, following all institutional and local regulations.[16][17] Do not pour chemical waste down the drain unless explicitly permitted by your institution's environmental health and safety office.
PPE Selection Workflow
The following diagram illustrates the logical decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision workflow for selecting appropriate PPE.
References
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Available at: [Link]
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CHEMM. Personal Protective Equipment (PPE). Available at: [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Available at: [Link]
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NSP Powder Coating. Powder Coating Personal Protective Equipment (PPE) Requirements. Available at: [Link]
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U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Available at: [Link]
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University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Available at: [Link]
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California Institute of Technology (Caltech). General Lab Safety Procedure. Available at: [Link]
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National Center for Biotechnology Information (NCBI). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available at: [Link]
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National Centre for Biological Sciences (NCBS). Laboratory Safety Manual. Available at: [Link]
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ACTenviro. (2020, June 30). How To Dispose Non-Hazardous Waste. Available at: [Link]
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Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Available at: [Link]
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Princeton University Environmental Health & Safety. (2024, August 9). EHS Fact Sheet: Disposal of Solid Nonhazardous Waste. Available at: [Link]
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University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Available at: [Link]
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PubChem. 5,7,3',4'-Tetrahydroxy-6,8-dimethoxyflavone. Available at: [Link]
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University of Florida Environmental Health & Safety. NON-HAZARDOUS WASTE LIST. Available at: [Link]
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Carl ROTH. (2022, November 23). Safety Data Sheet: 3,5,7-Trihydroxyflavone. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
